molecular formula C10H12N2O2 B1589449 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline CAS No. 39275-18-8

1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1589449
CAS No.: 39275-18-8
M. Wt: 192.21 g/mol
InChI Key: UIQYGCGBKBKFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry. The tetrahydroquinoline core is a privileged structure found in a myriad of biologically active compounds and pharmaceuticals, ranging from antitumor and antibacterial agents to neuroprotective substances . This specific nitro-substituted derivative provides a versatile handle for further chemical modification, allowing researchers to access a diverse array of functionalized quinoline and tetrahydroquinoline structures for drug discovery and development. The structural motif of 1,2,3,4-tetrahydroquinoline is a prevalent feature in numerous synthetic pharmaceuticals and natural products with significant biological activities. These compounds have demonstrated potential as anticonvulsants, antidepressants, antihypertensives, antitumor agents, and antimicrobials . Furthermore, closely related structural analogs, such as 1,2,3,4-tetrahydroisoquinolines, have been investigated for their complex mechanisms of neuroprotection, which include free radical scavenging properties and inhibition of glutamate-induced excitotoxicity . As a building block, this compound enables the exploration of structure-activity relationships (SAR) critical for optimizing potency and selectivity in new therapeutic candidates . This product is intended for research purposes in chemical synthesis and drug discovery applications. It is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-methyl-7-nitro-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQYGCGBKBKFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467221
Record name 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39275-18-8
Record name 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The document is structured to deliver not just factual data, but also insights into the practical application of this knowledge in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound is a derivative of tetrahydroquinoline, featuring a methyl group at the nitrogen atom (position 1) and a nitro group on the aromatic ring (position 7). This substitution pattern significantly influences its electronic properties, reactivity, and potential biological activity.

The foundational structure is the 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the neighboring protons. The N-methyl group, an electron-donating group, modulates the basicity of the nitrogen atom.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39275-18-8[2]
Molecular Formula C₁₀H₁₂N₂O₂[2]
Molecular Weight 192.21 g/mol [2]
Appearance Solid
InChI 1S/C10H12N2O2/c1-11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3[]
InChIKey UIQYGCGBKBKFJY-UHFFFAOYSA-N[]
SMILES CN1CCCC2=C1C=C(C=C2)[O-][]
Boiling Point 339.8°C at 760 mmHg (Predicted)[]
Density 1.207 g/cm³ (Predicted)[]

Synthesis Strategies

The synthesis of this compound can be approached through several synthetic routes, primarily involving the construction of the tetrahydroquinoline core followed by functionalization, or the functionalization of a pre-existing tetrahydroquinoline. Given the available literature on related compounds, two primary strategies are proposed:

  • Strategy A: Nitration of 1-methyl-1,2,3,4-tetrahydroquinoline.

  • Strategy B: N-methylation of 7-nitro-1,2,3,4-tetrahydroquinoline.

The choice of strategy depends on the availability of starting materials and the desired regioselectivity of the nitration step.

Synthesis_Strategies cluster_A Strategy A cluster_B Strategy B 1-Methyl-THQ 1-Methyl-1,2,3,4- tetrahydroquinoline Nitration Nitration (HNO₃/H₂SO₄) 1-Methyl-THQ->Nitration Product_A 1-Methyl-7-nitro-1,2,3,4- tetrahydroquinoline Nitration->Product_A 7-Nitro-THQ 7-Nitro-1,2,3,4- tetrahydroquinoline Methylation N-Methylation (e.g., CH₃I, NaH) 7-Nitro-THQ->Methylation Product_B 1-Methyl-7-nitro-1,2,3,4- tetrahydroquinoline Methylation->Product_B

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Nitration of a Tetrahydroquinoline Derivative (Illustrative)

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinoline

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to -5°C in an ice-salt bath.

  • Slowly add 1-methyl-1,2,3,4-tetrahydroquinoline to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 1-methyl-1,2,3,4-tetrahydroquinoline over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over a large volume of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

  • Acidic Medium: The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Controlled Addition: Dropwise addition of the nitrating mixture ensures that the reaction temperature remains under control and minimizes localized overheating.

  • Neutralization and Extraction: Pouring the reaction mixture into ice quenches the reaction and dilutes the strong acid. Neutralization is necessary to deprotonate the product and allow for its extraction into an organic solvent.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not explicitly available in the searched literature. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.[5][6][7][8][9][10][11][12]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons in the downfield region (δ 7.0-8.0 ppm) with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring. Aliphatic protons of the tetrahydroquinoline ring as multiplets in the upfield region (δ 1.5-3.5 ppm). A singlet corresponding to the N-methyl protons (δ ~2.5-3.0 ppm).
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm, with the carbon bearing the nitro group being significantly deshielded. Aliphatic carbons of the tetrahydroquinoline ring and the N-methyl carbon will appear in the upfield region (δ 20-60 ppm).
FTIR (cm⁻¹) Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-H stretching vibrations for the aromatic and aliphatic portions. C=C stretching vibrations for the aromatic ring. C-N stretching vibrations.
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight of 192.21. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the tetrahydroquinoline ring.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

Reactivity Molecule 1-Methyl-7-nitro-1,2,3,4- tetrahydroquinoline Nitro_Reduction Reduction of Nitro Group (e.g., H₂, Pd/C; Fe/HCl) Molecule->Nitro_Reduction Key Reaction Aromatic_Substitution Nucleophilic Aromatic Substitution (activated by NO₂ group) Molecule->Aromatic_Substitution Ring_Oxidation Oxidation of Tetrahydroquinoline Ring (aromatization to quinoline) Molecule->Ring_Oxidation Amino_Product 1-Methyl-1,2,3,4-tetrahydro- quinolin-7-amine Nitro_Reduction->Amino_Product

Caption: Key reactive sites of this compound.

Reduction of the Nitro Group

A primary and highly useful transformation of this molecule is the reduction of the nitro group to an amino group. This conversion opens up a vast array of subsequent chemical modifications, making it a valuable intermediate.

Experimental Protocol: Reduction of a Nitro-aromatic Compound (Illustrative)

A common method for the reduction of aromatic nitro compounds is catalytic hydrogenation.[1]

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or methanol in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine.

  • The product can be further purified if necessary.

Trustworthiness of the Protocol:

This is a standard and widely used protocol for the reduction of aromatic nitro groups. The use of a heterogeneous catalyst like Pd/C allows for easy removal by filtration. The reaction is typically clean and high-yielding.

Solubility Profile

The solubility of organic compounds is governed by the principle of "like dissolves like".[13] this compound possesses both polar (nitro group, tertiary amine) and non-polar (aromatic ring, aliphatic chain) regions.

Table 3: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water Sparingly soluble to insolubleThe non-polar hydrocarbon backbone dominates the molecule's character, limiting its solubility in a highly polar solvent like water.
Methanol, Ethanol SolubleThese polar protic solvents can engage in hydrogen bonding with the nitro group and have sufficient non-polar character to solvate the rest of the molecule.[14]
Acetone, Ethyl Acetate SolubleThese polar aprotic solvents can effectively solvate the molecule through dipole-dipole interactions.[15]
Dichloromethane, Chloroform SolubleThese non-polar to moderately polar solvents can solvate the hydrocarbon portions of the molecule well.
Hexane, Toluene Sparingly soluble to insolubleThe polarity of the nitro group and the tertiary amine will limit solubility in highly non-polar solvents.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Nitro-aromatic compounds can be toxic, and some quinoline derivatives are known to have biological activity.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules. The presence of the nitro group allows for its conversion to an amine, which can then be further functionalized through a variety of reactions, including:

  • Diazotization followed by substitution (Sandmeyer reaction)

  • Amide and sulfonamide formation

  • Reductive amination

  • Participation in the synthesis of other heterocyclic rings

The tetrahydroquinoline scaffold itself is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][16] Therefore, this compound is a promising starting material for the generation of libraries of novel compounds for biological screening.

References

  • Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10357-10398. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved January 5, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 39275-18-8 | this compound | MFCD00496655. Retrieved January 5, 2026, from [Link]

  • Clososki, G. C., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(9), 1504-1513. [Link]

  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13955-13981. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved January 5, 2026, from [Link]

  • ChemRxiv. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). CID 157695085. Retrieved January 5, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Hydroquinone Solubility in Pure and Binary Solvent Mixture at Various Temperatures with FTIR. 11(11), 4881-4886. [Link]

  • ResearchGate. (n.d.). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. Retrieved January 5, 2026, from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 5, 2026, from [Link]

  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13955-13981. [Link]

  • BTC. (2025). What is the solubility of Tetrahydro - 4 - pyrone in organic solvents?. Retrieved January 5, 2026, from [Link]

  • Gu, J.-M., Hu, X.-R., & Xu, W.-M. (2006). 7-Nitro-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Structure Reports Online, 62(1), o62-o63. [Link]

  • SpectraBase. (n.d.). 7-Nitro-1,2,3,4-tetrahydro-isoquinoline. Retrieved January 5, 2026, from [Link]

  • SpectraBase. (n.d.). 7-Nitro-1,2,3,4-tetrahydro-isoquinoline. Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS 39275-18-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established chemical principles to present a detailed profile. It covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, and a discussion of potential biological activities based on the well-documented pharmacology of the tetrahydroquinoline scaffold and the influence of the nitro functional group. This document is intended to serve as a foundational resource for researchers investigating this and related molecules.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active natural products and synthetic pharmaceuticals.[1] The incorporation of various substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological properties. The title compound, this compound, combines the tetrahydroquinoline framework with two key functional groups: an N-methyl group and a C-7 nitro group. The N-methylation can significantly impact a molecule's pharmacokinetic profile, including its basicity, lipophilicity, and metabolic stability. The nitro group, a potent electron-withdrawing group, can influence the molecule's electronic properties and serve as a handle for further chemical transformations. Furthermore, nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and antiparasitic effects.[2][3] This guide will explore the synthesis, characterization, and potential applications of this specific derivative.

Synthesis and Mechanism

Strategy 1: N-Methylation of 7-Nitro-1,2,3,4-tetrahydroquinoline

This approach involves the initial synthesis of the precursor 7-nitro-1,2,3,4-tetrahydroquinoline, followed by methylation of the secondary amine.

The precursor can be synthesized via the nitration of 1,2,3,4-tetrahydroquinoline. A detailed protocol for this transformation has been reported.[4]

  • Reaction: Electrophilic Aromatic Substitution (Nitration)

  • Reagents: 1,2,3,4-tetrahydroquinoline, Nitric Acid, Sulfuric Acid

  • Mechanism: The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. The electron-rich aromatic ring of tetrahydroquinoline then attacks the nitronium ion, followed by deprotonation to restore aromaticity. The directing effects of the amino group and the benzene ring favor substitution at the 7-position.[5]

Experimental Protocol: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline [4]

  • Cool 30.0 mL of concentrated sulfuric acid to -10°C in an ice/salt bath.

  • Simultaneously add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and a solution of 99.5% nitric acid (4.80 g, 75.60 mmol) in 15.0 mL of sulfuric acid over 1 hour, ensuring the temperature does not exceed 10°C.

  • Stir the mixture at -5°C for 2.5 hours.

  • Pour the reaction mixture over ice and neutralize to pH 8-9 with sodium carbonate.

  • Filter the resulting solid, wash with water, and dissolve in dichloromethane.

  • Wash the organic phase with water, dry over magnesium sulfate, and evaporate the solvent to yield 7-nitro-1,2,3,4-tetrahydroquinoline.

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formaldehyde and formic acid.[6][7][8] This reaction is advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts.[7]

  • Reaction: Reductive Amination

  • Reagents: 7-Nitro-1,2,3,4-tetrahydroquinoline, Formaldehyde, Formic Acid

  • Mechanism: The reaction begins with the formation of an iminium ion from the secondary amine and formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion to the tertiary, N-methylated product, releasing carbon dioxide in the process.[9]

Proposed Experimental Protocol: N-Methylation of 7-Nitro-1,2,3,4-tetrahydroquinoline

  • To a round-bottom flask, add 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq).

  • Add an excess of formaldehyde (typically as an aqueous solution, e.g., 37%) and formic acid.

  • Heat the reaction mixture to reflux (around 100°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and make it alkaline by adding a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Strategy 2: Nitration of 1-Methyl-1,2,3,4-tetrahydroquinoline

An alternative route involves the nitration of commercially available 1-methyl-1,2,3,4-tetrahydroquinoline.

  • Reaction: Electrophilic Aromatic Substitution (Nitration)

  • Reagents: 1-Methyl-1,2,3,4-tetrahydroquinoline, Nitric Acid, Sulfuric Acid

  • Mechanism: Similar to the nitration of the parent tetrahydroquinoline, this reaction involves the generation of a nitronium ion. The N-methyl group is an activating, ortho-, para-director. Therefore, nitration is expected to yield a mixture of isomers, with the 7-nitro product being a significant component. Separation of the desired isomer would be necessary.

Proposed Experimental Protocol: Nitration of 1-Methyl-1,2,3,4-tetrahydroquinoline

  • In a flask, cool a mixture of concentrated sulfuric acid and 1-methyl-1,2,3,4-tetrahydroquinoline to 0°C in an ice bath.[10][11]

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 15°C.[10]

  • After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).

  • Extract the product mixture with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Separate the isomers using column chromatography to isolate this compound.

Synthetic_Pathways cluster_0 Strategy 1 cluster_1 Strategy 2 THQ 1,2,3,4-Tetrahydroquinoline Nitro_THQ 7-Nitro-1,2,3,4- tetrahydroquinoline THQ->Nitro_THQ Nitration (HNO3, H2SO4) Target_1 1-Methyl-7-nitro-1,2,3,4- tetrahydroquinoline Nitro_THQ->Target_1 N-Methylation (HCHO, HCOOH) Me_THQ 1-Methyl-1,2,3,4- tetrahydroquinoline Target_2 1-Methyl-7-nitro-1,2,3,4- tetrahydroquinoline Me_THQ->Target_2 Nitration (HNO3, H2SO4)

Figure 1: Proposed synthetic pathways to this compound.

Physicochemical and Spectroscopic Properties

Direct experimental data for the title compound is scarce. The following properties are predicted based on its chemical structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Analogy
Molecular Formula C₁₀H₁₂N₂O₂[12]
Molecular Weight 192.21 g/mol [12]
Appearance Likely a yellow to orange solidAnalogy with other nitroaromatic compounds.[12]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, CHCl₃) and sparingly soluble in water.General properties of similar organic molecules.
Melting Point Not reported.-
Boiling Point Not reported.-
Spectroscopic Characterization (Predicted)

The following spectroscopic characteristics are predicted based on the analysis of structurally related compounds such as 1-methyl-1,2,3,4-tetrahydroquinoline and various nitro-substituted aromatics.

  • Aromatic Protons (3H): Expected in the range of δ 7.0-8.0 ppm. The nitro group at C-7 will cause a downfield shift of the adjacent protons (H-6 and H-8). H-8 is expected to be a doublet, H-6 a doublet of doublets, and H-5 a doublet.

  • N-CH₂ Protons (2H): A triplet is expected around δ 3.2-3.5 ppm.

  • C-3 CH₂ Protons (2H): A multiplet is expected around δ 1.9-2.2 ppm.

  • C-4 CH₂ Protons (2H): A triplet is expected around δ 2.7-3.0 ppm.

  • N-CH₃ Protons (3H): A singlet is expected around δ 2.9-3.2 ppm.

  • Aromatic Carbons (6C): Expected in the range of δ 110-150 ppm. The carbon bearing the nitro group (C-7) will be significantly deshielded.

  • N-CH₂ Carbon (C-2): Expected around δ 50-55 ppm.

  • C-3 Carbon: Expected around δ 20-25 ppm.

  • C-4 Carbon: Expected around δ 25-30 ppm.

  • N-CH₃ Carbon: Expected around δ 40-45 ppm.

  • N-O Stretching (NO₂ group): Strong, characteristic peaks are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • C-N Stretching (aromatic amine): A peak is expected in the region of 1250-1360 cm⁻¹.

  • C-H Stretching (aliphatic): Peaks are expected just below 3000 cm⁻¹.

  • C-H Stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.

  • C=C Stretching (aromatic): Peaks are expected in the 1400-1600 cm⁻¹ region.

  • Molecular Ion (M⁺): Expected at m/z = 192.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the methyl group (CH₃), and cleavage of the tetrahydroquinoline ring. A prominent fragment corresponding to the loss of a methyl group (M-15) is anticipated.[13]

Spectroscopy_Workflow Sample 1-Methyl-7-nitro-1,2,3,4- tetrahydroquinoline NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Figure 2: Analytical workflow for the structural confirmation of the target compound.

Potential Biological Activities and Applications

While no specific biological studies have been published for this compound, the activities of related compounds suggest several areas for potential investigation.

  • Antimicrobial and Antiparasitic Activity: The presence of the nitroaromatic moiety is a common feature in many antimicrobial and antiparasitic drugs.[2][3] The nitro group can undergo reduction within microbial cells to form reactive nitrogen species that are cytotoxic. Therefore, the title compound could be investigated for its efficacy against various bacterial, fungal, and parasitic pathogens.

  • Anticancer Activity: Numerous tetrahydroquinoline derivatives have been explored as potential anticancer agents.[14] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival. The substitution pattern on the tetrahydroquinoline ring is crucial for this activity.

  • Central Nervous System (CNS) Activity: The tetrahydroquinoline scaffold is also found in compounds with activity in the central nervous system. For example, some derivatives have shown potential as antidepressants or for the treatment of neurodegenerative diseases.[15]

It is important to note that the nitro group can also be associated with toxicity in mammalian systems, a factor that must be carefully evaluated in any drug development program.[3]

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry. This guide has outlined plausible and efficient synthetic routes based on well-established chemical reactions. Furthermore, it provides a predicted spectroscopic profile to aid in its identification and characterization. The structural features of this compound suggest that it may possess interesting biological activities, particularly in the areas of infectious diseases and oncology. The information presented here serves as a valuable starting point for researchers aiming to synthesize and explore the therapeutic potential of this and related substituted tetrahydroquinolines.

References

  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Mass spectra of tetrahydroquinolines. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-Nitro-1,2,3,4-tetrahydro-isoquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Retrieved from [Link]

  • ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-methylquinoline. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • NIST WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

  • PubMed Central. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2011, February 4). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • American Chemical Society. (2025, December 26). Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines. Retrieved from [Link]

  • PubMed. (2023, December 11). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Retrieved from [Link]

  • NIST WebBook. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

  • PubMed. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

  • YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • NIST WebBook. (n.d.). N-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • Cengage. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

Molecular structure of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting activities ranging from anticancer and antiviral to antiarrhythmic.[1] This guide provides a detailed examination of a specific derivative, this compound (CAS No: 39275-18-8).[2] We will delve into its core molecular architecture, propose a robust synthetic strategy, and provide a comprehensive analysis of its expected spectroscopic characteristics. This document is intended for researchers and professionals in drug development who require a deep, technical understanding of this molecule's structure and properties.

Molecular Structure and Conformational Analysis

This compound is an aromatic amine characterized by a fused bicyclic system where a benzene ring is fused to a fully saturated piperidine ring. The key structural identifiers are provided in Table 1.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 39275-18-8[2][3]
Molecular Formula C₁₀H₁₂N₂O₂[2]
Molecular Weight 192.21 g/mol [2]
SMILES ([O-])c1cc2c(cc1)CCCN2C[2]
InChI Key UIQYGCGBKBKFJY-UHFFFAOYSA-N[2]

The structure consists of a tetrahydroquinoline core, an N-methyl group at position 1, and a nitro (-NO₂) group at position 7 of the aromatic ring. The presence of the saturated six-membered ring introduces conformational flexibility. High-level quantum chemistry calculations on the parent 1,2,3,4-tetrahydroquinoline molecule have identified four stable conformers, existing as two pairs of energetically equivalent enantiomers.[4] The lowest energy conformer adopts a twisted conformation in the saturated ring to minimize steric strain.[4] For the N-methyl derivative, a similar twisted conformation is expected to be the most stable, influencing the spatial orientation of the protons at C2, C3, and C4, which has direct implications for its NMR spectroscopy.

Caption: 2D structure of this compound.

Synthesis Pathway and Experimental Protocol

The most logical and efficient synthesis of this compound involves a two-step process: first, the regioselective nitration of a suitable N-protected tetrahydroquinoline, followed by deprotection and subsequent N-methylation. An alternative, more direct approach is the N-methylation of commercially available 7-nitro-1,2,3,4-tetrahydroquinoline.[5] A robust method for the N-alkylation of tetrahydroquinolines is reductive amination.[6] A modern, one-pot synthesis involves the reductive N-methylation of the corresponding quinoline using paraformaldehyde and H₂ over a palladium on carbon (Pd/C) catalyst, which simultaneously reduces the quinoline ring and methylates the nitrogen.[7]

However, for clarity and control, a stepwise synthesis beginning with the nitration of the parent THQ is often preferred to ensure regiochemical purity. A thorough study on the nitration of N-protected THQ has demonstrated that the choice of protecting group is critical for directing the regioselectivity.[8]

Synthesis_Workflow cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: N-Methylation THQ 1,2,3,4-Tetrahydroquinoline N_Ac_THQ N-Acetyl-THQ THQ->N_Ac_THQ Ac₂O/Pyridine Nitro_Mix Mixture of Nitro Isomers N_Ac_THQ->Nitro_Mix HNO₃/H₂SO₄ 7_Nitro_THQ 7-Nitro-1,2,3,4-tetrahydroquinoline Nitro_Mix->7_Nitro_THQ Column Chromatography Target This compound 7_Nitro_THQ->Target HCHO, HCOOH (Eschweiler-Clarke)

Caption: Proposed two-step synthesis of the target compound.

Protocol 2.1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

This protocol is adapted from the established nitration of 1,2,3,4-tetrahydroquinoline.[8] Direct nitration of unprotected THQ typically yields a mixture of 5-nitro and 7-nitro isomers due to the protonation of the nitrogen under strong acid conditions, which directs meta-substitution.

  • Reaction Setup: Cool a flask containing concentrated sulfuric acid (5 mL) to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 1,2,3,4-tetrahydroquinoline (1.0 g, 7.5 mmol) to the cooled sulfuric acid while stirring.

  • Nitrating Agent: Prepare the nitrating mixture by slowly adding concentrated nitric acid (0.5 mL, ~7.5 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the solution of tetrahydroquinoline over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Quench: After stirring for 1 hour at 0 °C, pour the reaction mixture slowly onto crushed ice (~50 g).

  • Neutralization & Extraction: Neutralize the aqueous solution with concentrated ammonium hydroxide until pH > 8. Extract the product with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting residue contains a mixture of 5-nitro and 7-nitro isomers. Purify via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 7-nitro-1,2,3,4-tetrahydroquinoline isomer.

Protocol 2.2: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.[9]

  • Reaction Setup: In a round-bottom flask, dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 g, 5.6 mmol) in formic acid (98%, 3.0 mL, ~79 mmol).

  • Reagent Addition: Add aqueous formaldehyde (37% w/w, 2.1 mL, ~28 mmol) to the solution.

  • Heating: Heat the reaction mixture to 90-100 °C under reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the mixture to room temperature and slowly add 6M hydrochloric acid (10 mL). Evaporate the solution to dryness under reduced pressure.

  • Purification: Dissolve the residue in water, basify with 2M sodium hydroxide, and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl, aliphatic, and aromatic protons. The strong electron-withdrawing nature of the nitro group at C7 will significantly influence the chemical shifts of the aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)Rationale
H-8 ~7.85dJ ≈ 2.2Deshielded by adjacent nitro group; ortho coupling to H-6.
H-6 ~7.75ddJ ≈ 8.8, 2.2Deshielded by nitro group; ortho coupling to H-5, meta coupling to H-8.
H-5 ~6.60dJ ≈ 8.8Shielded relative to other aromatic protons; ortho coupling to H-6.
N-CH₂ (H-2) ~3.40tJ ≈ 6.0Aliphatic protons adjacent to nitrogen.
N-CH₃ ~2.90s-Singlet for the N-methyl group.
Ar-CH₂ (H-4) ~2.80tJ ≈ 6.5Benzylic protons.
CH₂ (H-3) ~1.85m-Aliphatic protons coupled to H-2 and H-4.

Note: Predictions are based on data for 7-nitro-1,2,3,4-tetrahydroquinoline.[8] The N-methyl group is expected to cause a slight upfield or downfield shift of the adjacent C2 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a clear carbon fingerprint of the molecule. The carbon attached to the nitro group (C7) will be significantly deshielded, while the ipso-carbon (C4a) will be shielded.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 150 MHz)

Carbon(s)Predicted δ (ppm)Rationale
C-7 ~147.0Aromatic carbon directly attached to the electron-withdrawing nitro group.
C-8a ~146.5Aromatic carbon adjacent to the nitrogen atom.
C-5 ~128.0Aromatic CH.
C-6 ~122.5Aromatic CH.
C-8 ~118.0Aromatic CH.
C-4a ~113.0Quaternary aromatic carbon shielded by the fused ring system.
N-CH₂ (C-2) ~50.0Aliphatic carbon adjacent to nitrogen.
N-CH₃ ~40.0N-methyl carbon.
Ar-CH₂ (C-4) ~27.0Benzylic carbon.
CH₂ (C-3) ~21.5Aliphatic carbon.

Note: Predictions are based on data for 7-nitro-1,2,3,4-tetrahydroquinoline.[8]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern of tetrahydroquinolines is well-documented. Key fragmentation pathways involve the loss of a hydrogen atom (M-1) and cleavage of the saturated ring. For N-methyl derivatives, a characteristic fragmentation is the loss of the methyl group (M-15).

  • Molecular Ion (M⁺): m/z = 192.21

  • Key Fragments:

    • m/z = 177 (M-15): Loss of the N-methyl group (•CH₃), a very common fragmentation for N-methylated tetrahydroquinolines.

    • m/z = 163 (M-29): Possible loss of an ethyl radical (•C₂H₅) via ring cleavage.

    • m/z = 146 (M-46): Loss of the nitro group (•NO₂).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups within the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100 C-H stretchAromatic C-H
~2850-2960 C-H stretchAliphatic C-H (CH₃, CH₂)
~1590, ~1480 C=C stretchAromatic Ring
~1520-1540 N-O asymmetric stretchNitro (-NO₂)
~1340-1360 N-O symmetric stretchNitro (-NO₂)
~1310 C-N stretchAryl-N

Conclusion and Future Perspectives

The molecular structure of this compound is defined by its fused heterocyclic core, featuring a conformationally flexible saturated ring and a nitro-substituted aromatic system. The synthetic accessibility and the well-defined, predictable spectroscopic characteristics make it an interesting candidate for further investigation. Future research should focus on obtaining a single-crystal X-ray structure to unequivocally determine its solid-state conformation and intermolecular interactions. Furthermore, exploring its biological activity, guided by the rich pharmacology of the tetrahydroquinoline family, could unveil novel therapeutic applications.

References

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10357-10398. [Link]

  • Faheem, Karan Kumar, B., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13861-13892. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 5, 2026, from [Link]

  • Jelisavac, D., Obenchain, D. A., Medcraft, C., et al. (2019). Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. Physical Chemistry Chemical Physics, 21, 13644-13651. [Link]

  • MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1506. [Link]

  • Zhang, J., Chen, Z., Chen, M., et al. (2020). Reductive N-methylation of quinolines with paraformaldehyde and H₂ for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 56(84), 12806-12809. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved January 5, 2026, from [Link]

  • González-Sabín, J., Gotor, V., & Rebolledo, F. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1504-1513. [Link]

Sources

1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Introduction

This compound is a heterocyclic compound belonging to the substituted tetrahydroquinoline family. Tetrahydroquinolines are prevalent structural motifs in numerous natural products and pharmacologically active molecules, serving as crucial scaffolds in drug discovery. The introduction of a nitro group (NO₂) at the 7-position and a methyl group at the 1-position (the nitrogen atom) significantly alters the electronic properties and steric profile of the parent tetrahydroquinoline ring. These modifications can influence biological activity, making this compound and its analogues valuable intermediates in medicinal chemistry.

This guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and confirm the structure of this compound. The interpretation presented herein is grounded in fundamental spectroscopic principles and data from closely related, structurally verified compounds.

Molecular Structure and Atom Numbering

A precise understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with conventional IUPAC numbering, is presented below. This numbering scheme will be used consistently for the assignment of NMR signals.

Caption: Molecular structure and atom numbering scheme.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis for determining the molecular weight and elemental formula of a synthesized compound. For this compound, the analysis provides foundational data for structural confirmation.

Methodology Insight: Electron Impact (EI) is a common ionization technique for this class of molecules. It provides a clear molecular ion peak and often produces information-rich fragmentation patterns. For softer ionization, Electrospray Ionization (ESI) would be used, typically yielding the protonated molecule [M+H]⁺.

Expected Data:

  • Molecular Formula: C₁₀H₁₂N₂O₂[1]

  • Molecular Weight: 192.21 g/mol [1]

  • Molecular Ion Peak (M⁺) in EI-MS: m/z = 192

  • Protonated Molecule ([M+H]⁺) in ESI-MS: m/z = 193

Fragmentation Analysis: The stability of the aromatic ring influences fragmentation. Common fragmentation patterns would involve the loss of the nitro group (NO₂, 46 Da) or cleavage of the aliphatic ring. A significant peak at m/z 177, corresponding to the loss of a methyl group (•CH₃), is also anticipated, leading to a stable secondary carbocation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the nitro group, the aromatic ring, and the aliphatic C-H bonds.

Experimental Rationale: The sample is typically analyzed as a KBr pellet (for solids) or as a thin film on a salt plate. This minimizes background interference and provides clear, sharp absorption bands characteristic of the molecule's vibrational modes.

Key Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale and Interpretation
~3100-3000C-H Aromatic StretchMediumIndicates the presence of C-H bonds on the benzene ring.
~2950-2850C-H Aliphatic StretchMediumCorresponds to the stretching vibrations of the CH₂ and CH₃ groups in the tetrahydro- portion of the quinoline and the N-methyl group.
~1520 & ~1345 N-O Asymmetric & Symmetric Stretch Strong These two strong, sharp absorptions are the most definitive signals in the spectrum, providing unambiguous evidence for the nitro (NO₂) functional group. Data from related nitro-tetrahydroquinolines confirm these ranges[2][3].
~1610, ~1580C=C Aromatic Ring StretchMediumCharacteristic vibrations of the benzene ring skeleton.
~1250C-N Stretch (Aromatic Amine)MediumRelates to the stretching of the bond between the aromatic ring and the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, connectivity, and spatial relationships of all hydrogen (¹H) and carbon (¹³C) atoms. The predicted data below is based on established substituent effects and data from analogous compounds[4].

Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is a standard choice for NMR analysis of moderately polar organic compounds like this one, as it provides good solubility and its residual solvent peak does not interfere with key signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct regions for aromatic, aliphatic, and N-methyl protons. The strong electron-withdrawing effect of the C7-nitro group is the dominant factor influencing the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~7.85d1HH-8This proton is ortho to the powerfully electron-withdrawing NO₂ group, causing a significant downfield shift. It appears as a doublet due to coupling with H-6.
~7.60dd1HH-6This proton is meta to the NO₂ group and coupled to both H-5 and H-8, resulting in a doublet of doublets.
~6.80d1HH-5This proton is furthest from the NO₂ group and is shifted the most upfield in the aromatic region. It appears as a doublet due to coupling with H-6.
~3.40t2HH-2These protons are on the carbon adjacent to the nitrogen atom (N-CH₂). Their signal is a triplet due to coupling with the H-3 protons.
~2.95s3HN-CH₃The N-methyl group protons appear as a sharp singlet as there are no adjacent protons to couple with.
~2.80t2HH-4The benzylic protons at C4 are coupled to the H-3 protons, resulting in a triplet.
~2.00m2HH-3These protons are coupled to both the H-2 and H-4 protons, leading to a more complex multiplet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~150.0C-8aQuaternary carbon at the junction of the two rings, adjacent to the nitrogen.
~145.5C-7This carbon is directly attached to the electron-withdrawing nitro group, causing it to be the most deshielded aromatic carbon.
~128.5C-5Aromatic CH carbon.
~125.0C-4aQuaternary carbon at the ring junction.
~122.0C-6Aromatic CH carbon.
~118.0C-8Aromatic CH carbon, shifted downfield due to proximity to the nitro group.
~50.5C-2Aliphatic carbon adjacent to the nitrogen atom.
~40.0N-CH₃The N-methyl carbon.
~27.0C-4Benzylic aliphatic carbon.
~21.5C-3Aliphatic carbon situated between two other CH₂ groups.

Integrated Spectroscopic Analysis Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The logical workflow for elucidating the structure of this compound is a self-validating system where each piece of data corroborates the others.

Caption: Workflow for integrated spectroscopic structural elucidation.

Experimental Protocols

The following are standardized protocols for the acquisition of high-quality spectral data for compounds similar to this compound.

Mass Spectrometry (High-Resolution ESI-MS)
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5-4.0 kV.

    • Source Temperature: 120-150 °C.

  • Data Acquisition: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and high-quality mass spectrum.

  • Validation: Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy is within 5 ppm. The detection of the [M+H]⁺ ion at m/z 193.0977 ± 0.001 Da confirms the elemental composition C₁₀H₁₂N₂O₂.

Infrared Spectroscopy (FT-IR, KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the dry compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Scan the sample from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Validation: The spectrum should be free of broad absorptions around 3400 cm⁻¹ and 1630 cm⁻¹, which would indicate the presence of water. The characteristic strong nitro group peaks must be clearly resolved.

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength.

    • Shimming: Shim the magnetic field on the sample to ensure high resolution and symmetrical peak shapes.

    • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans (or more, as ¹³C has low natural abundance).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

References

  • Bermúdez, J., et al. (2011). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Universitas Scientiarum, 16(2), 161-170. Available at: [Link]

  • Subashini, C., et al. (2018). Synthesis, spectral characterization and photophysical studies of tetrahydroquinolines. Semantic Scholar. Available at: [Link]

  • L-Besora, M., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1504-1513. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 39275-18-8 | this compound. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Khan, I., et al. (2022). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 27(21), 7578. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and biological screening. This guide addresses the current landscape of available data for this compound and provides detailed, field-proven methodologies for its experimental determination. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers, ensuring data integrity and reproducibility.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with a series of critical evaluations. Among the most foundational of these are the compound's physical properties. For a molecule like this compound, a derivative of the privileged tetrahydroquinoline scaffold, these properties govern its behavior in both chemical and biological systems.[1]

This guide, therefore, transitions from a simple data repository to a proactive, instructional manual. It provides researchers with the necessary protocols to independently and accurately determine these vital physical properties.

Chemical Identity of this compound

A clear understanding of the molecule's structure is paramount before embarking on its physical characterization.

Identifier Value Source
IUPAC Name This compound--INVALID-LINK--[]
CAS Number 39275-18-8--INVALID-LINK--
Molecular Formula C₁₀H₁₂N₂O₂--INVALID-LINK--
Molecular Weight 192.21 g/mol --INVALID-LINK--
Physical Form Solid (at standard conditions)--INVALID-LINK--

Determination of Melting Point: A Gateway to Purity Assessment

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this range. Thus, a sharp melting point is a reliable, albeit not definitive, indicator of a compound's purity.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard, accessible, and highly reliable technique for determining the melting point of a solid organic compound.

Materials:

  • This compound (dry, powdered sample)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder to ensure uniform packing.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to force a small amount of the solid into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Heating (Initial Run): Set the apparatus to heat rapidly. Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate of the melting point.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Place a new, properly loaded capillary tube into the apparatus.

  • Controlled Heating: Set the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).

Interpreting the Results

A sharp melting range of 1-2°C is indicative of a high-purity compound. A broader range suggests the presence of impurities. This data is crucial for validating the identity and purity of newly synthesized batches of this compound.

Workflow for Melting Point Determination

Melting_Point_Workflow Figure 1: Workflow for Melting Point Determination A Start: Dry, Crystalline Sample B Grind to Fine Powder A->B C Pack into Capillary Tube (2-3 mm) B->C D Initial Rapid Heating Run C->D E Estimate Approximate Melting Point D->E F Cool Apparatus E->F G Prepare New Sample F->G H Slow Heating (1-2°C/min) G->H I Record T_initial (First Liquid) H->I J Record T_final (All Liquid) I->J K End: Report Melting Range (T_initial - T_final) J->K

Caption: Workflow for determining the melting point of a solid compound.

Solubility Profiling: A Cornerstone for Pre-formulation and Biological Assays

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For drug discovery, a compound's solubility in both aqueous and organic solvents is critical. Aqueous solubility influences bioavailability and administration routes, while solubility in organic solvents like Dimethyl Sulfoxide (DMSO) is essential for creating stock solutions for in vitro screening.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves saturating a solvent with the compound and then quantifying the dissolved concentration.

Materials:

  • This compound

  • A range of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO, Acetone)

  • Small vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Standard Curve Generation: Prepare a series of standard solutions of known concentrations of the compound in a suitable solvent. Analyze these standards using HPLC or UV-Vis to generate a standard curve (Absorbance/Peak Area vs. Concentration).

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The key is to have undissolved solid remaining after equilibration.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant. Dilute it with a suitable solvent to a concentration that falls within the range of the standard curve.

  • Quantification: Analyze the diluted supernatant using the same analytical method (HPLC or UV-Vis) used for the standard curve.

  • Calculation: Use the standard curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original supernatant, which represents the solubility of the compound in that solvent.

Predicted Solubility Profile

Based on the structure of this compound, which contains a polar nitro group and a non-polar ring system, a qualitative solubility profile can be predicted:

  • Low solubility in water: The non-polar tetrahydroquinoline backbone is expected to limit aqueous solubility.

  • Moderate to high solubility in polar aprotic solvents: Solvents like DMSO and acetone are likely to be effective at dissolving the compound.

  • Moderate solubility in alcohols: Ethanol and methanol should also serve as suitable solvents.

This predicted profile must be confirmed through the experimental protocol outlined above.

Workflow for Solubility Determination

Solubility_Workflow Figure 2: Workflow for Shake-Flask Solubility Determination cluster_0 Analytical Method Development cluster_1 Solubility Experiment A Prepare Standard Solutions B Generate Standard Curve (HPLC/UV-Vis) A->B G Quantify Diluted Sample B->G C Add Excess Solid to Solvent D Equilibrate (Shake for 24-48h) C->D E Centrifuge to Pellet Solid D->E F Extract and Dilute Supernatant E->F F->G H Calculate Original Concentration G->H I End: Report Solubility (e.g., in mg/mL) H->I

Caption: Workflow for determining compound solubility via the shake-flask method.

Conclusion and Future Directions

While published data on the physical properties of this compound is currently limited, this guide provides the necessary framework for researchers to generate this crucial information. The detailed protocols for determining melting point and solubility are designed to be robust, reproducible, and grounded in established analytical principles. The accurate determination of these properties is an indispensable step in the advancement of this compound, and others like it, through the drug discovery pipeline. It is our hope that by providing these methodologies, we empower researchers to build a comprehensive physicochemical profile for this promising molecule, thereby accelerating its scientific exploration.

References

A Technical Guide to the Biological Activity of Nitro-Substituted Tetrahydroquinolines: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroquinoline Scaffold and the Influence of Nitro-Functionalization

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold prominently featured in numerous natural products and pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile building block in medicinal chemistry. The introduction of a nitro (NO₂) group onto this scaffold dramatically alters its physicochemical characteristics, often unlocking or enhancing a wide spectrum of biological activities. The strong electron-withdrawing nature of the nitro group can modulate the electron density of the aromatic ring, influence the molecule's redox potential, and introduce new potential hydrogen bonding interactions, thereby significantly impacting its binding affinity to biological targets.[3][4]

The synthesis of these functionalized molecules can be achieved through various modern organic chemistry methodologies, including intramolecular nitro-Mannich reactions and "one-pot" three-component imino Diels-Alder reactions, which allow for the controlled and often diastereoselective creation of these complex structures.[5][6][7] This guide provides an in-depth exploration of the primary biological activities associated with nitro-substituted tetrahydroquinolines—anticancer, antimicrobial, and neuroprotective—supported by detailed experimental protocols for their evaluation.

Part 1: Anticancer Activity of Nitro-Tetrahydroquinolines

The quest for novel anticancer agents has identified nitro-substituted THQs as a promising class of compounds.[2][8] Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, ultimately leading to the inhibition of tumor cell proliferation.[9][10][11]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of several nitro-THQ derivatives have been linked to their ability to trigger the intrinsic and extrinsic apoptotic pathways.[9] The presence of the nitro group can contribute to the generation of reactive oxygen species (ROS) within cancer cells, inducing massive oxidative stress that disrupts cellular balance and activates apoptotic signaling cascades.[11] Studies have shown that these compounds can lead to the deregulation of proteins involved in cell proliferation and metastasis and can induce autophagy through signaling pathways like the PI3K/AKT/mTOR pathway.[11] Furthermore, some derivatives have been shown to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[9]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of nitro-THQs is highly dependent on the substitution pattern on both the tetrahydroquinoline core and any appended functional groups. For instance, the position of the nitro group on the aromatic ring can significantly influence activity. Additionally, the nature of other substituents can modulate lipophilicity and steric factors, which are crucial for target binding and cellular uptake.[12] Research has shown that the presence of specific moieties, such as cyanopyridine fused to the THQ ring, can be essential for potent antitumor activity.[8]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference(s)
Tetrahydroquinolin-2-one DerivativesHCT-116 (Colon)~13[9]
Tetrahydroquinolin-2-one DerivativesA549 (Lung)~13[9]
Nitrophenyl-bearing TetrahydroisoquinolinesPACA2 (Pancreatic)25.9 - 73.4[13]
Nitrophenyl-bearing TetrahydroisoquinolinesA549 (Lung)34.9 - 57.6[13]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used for cytotoxicity screening.[14][15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Principle: The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 3,000–5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the nitro-substituted tetrahydroquinoline compounds in the growth medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM).[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[10]

  • Incubation: Incubate the plates for 72 hours under the same conditions.[10]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow Visualization

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_outcome Outcome start Synthesize Nitro-THQ Library plate Plate Cancer Cell Lines (96-well) start->plate treat Add Compound Serial Dilutions plate->treat incubate Incubate for 72h treat->incubate mtt Perform MTT Assay incubate->mtt read Measure Absorbance mtt->read analyze Calculate IC50 Values read->analyze hit Identify Hit Compounds analyze->hit

Caption: Workflow for in vitro anticancer screening of novel compounds.

Part 2: Antimicrobial Activity

Nitroaromatic compounds have a long history in antimicrobial drug discovery, and nitro-substituted THQs are no exception.[4][16] They often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[17][18]

Mechanism of Action: Reductive Activation and Cellular Damage

The primary antimicrobial mechanism of many nitro compounds involves their intracellular reduction.[3][16] Bacterial nitroreductase enzymes can reduce the nitro group, creating highly reactive intermediates like nitroso and hydroxylamine species.[3] These toxic intermediates can then covalently bind to and damage critical macromolecules such as DNA, leading to strand breaks, inhibition of replication, and ultimately, cell death.[4][16] This mode of action, which requires metabolic activation by the pathogen, can be effective against drug-resistant strains.[18]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is strongly influenced by the electronic properties of the molecule. Electron-withdrawing groups, like the nitro group, can enhance activity against certain strains. For example, substitution of a phenyl ring with a nitro group has been shown to strongly enhance activity against P. aeruginosa.[17] Conversely, electron-donating groups at different positions can increase activity against other bacteria like S. aureus and E. coli.[17] This highlights the importance of a targeted synthetic approach to optimize the activity spectrum.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the nitro-THQ compounds in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad enough to encompass the expected MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. An antibiotic of known efficacy (e.g., amoxicillin) should be included as a reference standard.[17]

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A colorimetric indicator like resazurin can also be added to aid in determining viability.[19]

Workflow Visualization

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Prepare Nitro-THQ Serial Dilutions combine Combine Compound and Inoculum in 96-well Plate compound->combine inoculum Prepare Standardized Bacterial Inoculum inoculum->combine incubate Incubate for 18-24h combine->incubate read Visually Assess for Turbidity incubate->read determine Determine Minimum Inhibitory Concentration (MIC) read->determine Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H2O2) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 THQ Nitro-THQ (Neuroprotectant) THQ->Keap1_Nrf2 Promotes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Genes Protective Gene Expression (e.g., HO-1) ARE->Genes Activation Genes->THQ Cellular Protection

Caption: Simplified Nrf2-ARE antioxidant response pathway.

Conclusion and Future Perspectives

Nitro-substituted tetrahydroquinolines represent a versatile and potent class of molecules with significant therapeutic potential across multiple domains, including oncology, infectious diseases, and neurology. The electron-withdrawing nitro group is not merely a passive substituent but an active pharmacophoric element that can enable specific mechanisms of action, such as reductive activation in microbes or modulation of cellular redox states in cancer and neuronal cells.

Future research should focus on elucidating more detailed structure-activity relationships through the synthesis and screening of larger, more diverse compound libraries. [20][21]The application of high-throughput screening and computational methods, such as QSAR and molecular docking, can accelerate the identification of lead compounds with improved potency and selectivity. [2][21]Furthermore, a deeper investigation into their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be crucial for translating these promising in vitro findings into viable clinical candidates. The continued exploration of this chemical space holds considerable promise for the development of next-generation therapeutics.

References

  • (2012). An Intramolecular Nitro-Mannich Route to Functionalized Tetrahydroquinolines.
  • (n.d.).
  • (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoNetwork.
  • (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.
  • (n.d.). Synthesis of diversely substituted quinolines via continuous flow nitro...
  • (n.d.). Application Notes and Protocols for Evaluating the Neuroprotective Activity of Isoquinoline Compounds In Vitro. Benchchem.
  • (2012). Screening Strategies to Identify New Antibiotics. Ingenta Connect.
  • (n.d.). Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines. American Chemical Society.
  • (2019).
  • (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI.
  • (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
  • (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PubMed Central.
  • (n.d.). Methodological approach to evaluating the neuroprotective effects of potential drugs.
  • (n.d.). Neuroprotection methods and protocols.
  • (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
  • (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives.
  • (n.d.). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PubMed Central.
  • (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
  • (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PubMed Central.
  • (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline.
  • (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH.
  • (n.d.). Tetrahydroquinolines and Isoxazoles: Nitrogen heterocycles as potential antibacterial agents. JOCPR.
  • (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
  • (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
  • (n.d.). [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds]. PubMed.
  • (n.d.). A novel neuroprotective agent with antioxidant and nitric oxide synthase inhibitory action. Europe PMC.
  • (n.d.). (PDF) New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation.
  • (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • (n.d.).
  • (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • (2024).
  • (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.
  • (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • (2023).
  • (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis.
  • (n.d.).
  • (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central.
  • (n.d.). Synthesis of nitro-regioisomers of tetrahydroquinolines using the three-component imino Diels-Alder reaction.
  • (n.d.). 6-Nitro-1,2,3,4-tetrahydroquinoline. PubChem.
  • (2022).
  • (n.d.). The molecular structures of 7-nitro (3) and 5-nitro (4)...
  • (2016).
  • (2025).
  • (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • (n.d.). IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. DergiPark.

Sources

The Therapeutic Potential of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its partially saturated analog, 1,2,3,4-tetrahydroquinoline (THQ), retains significant pharmacological relevance while offering distinct stereochemical and electronic properties. This technical guide delves into the prospective therapeutic applications of a specific, yet underexplored, class of derivatives: 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinolines. While direct extensive research on this precise substitution pattern is nascent, this document synthesizes current knowledge on related quinoline, tetrahydroquinoline, and nitroaromatic compounds to build a robust, evidence-based framework for future research and development. We will explore the synthetic rationale, propose plausible mechanisms of action in oncology, neuroprotection, and infectious diseases, and provide detailed experimental workflows for their evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in these critical therapeutic areas.

Introduction: The Quinoline Core and the Promise of its Tetrahydro-Derivatives

Quinoline, a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[1][3] Its derivatives have demonstrated a remarkable array of therapeutic activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The reduction of the pyridine ring to yield the 1,2,3,4-tetrahydroquinoline (THQ) scaffold introduces a three-dimensional character and increased flexibility, which can significantly influence ligand-receptor interactions and overall pharmacological profile.

The introduction of specific substituents onto the THQ core allows for the fine-tuning of its biological activity. The focus of this guide, 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline, possesses two key modifications:

  • N-Methylation: The methyl group at the 1-position (the nitrogen atom) can alter the compound's basicity, lipophilicity, and metabolic stability. It can also influence the orientation of the molecule within a binding pocket.

  • 7-Nitro Group: The nitro group is a potent electron-withdrawing group that significantly impacts the electronic properties of the aromatic ring.[5] In medicinal chemistry, nitroaromatic compounds are often prodrugs that require bioreduction to exert their biological effects, a mechanism central to their antimicrobial and some anticancer activities.[6][7][8] However, the nitro group is also associated with potential toxicity, a critical consideration in drug design.[5][9][10]

This guide will systematically explore the therapeutic avenues for derivatives of this scaffold, grounded in the established pharmacology of its constituent parts.

Synthesis and Chemical Space Exploration

The generation of a library of this compound derivatives is a critical first step in their therapeutic evaluation. A modular synthetic approach is often the most efficient.

Synthesis of the 1,2,3,4-Tetrahydroquinoline Core

A variety of methods exist for the synthesis of the THQ scaffold.[11][12] Catalytic hydrogenation of the corresponding quinoline is a common and effective approach.[11]

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1-methylquinoline (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 1-methyl-1,2,3,4-tetrahydroquinoline.

Regioselective Nitration

The introduction of the nitro group at the 7-position is a key synthetic challenge. The directing effects of the substituents on the THQ ring will govern the regioselectivity of the nitration reaction. A thorough study on the nitration of THQ and its N-protected derivatives has shown that the reaction conditions and the nature of the N-substituent are crucial for achieving regioselectivity.[13][14]

Experimental Protocol: Nitration of 1-Methyl-1,2,3,4-tetrahydroquinoline

Caution: Nitration reactions are highly exothermic and require strict temperature control.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath).

  • Nitrating Agent: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

  • Addition: Add the nitrating mixture dropwise to the solution of the tetrahydroquinoline, maintaining the reaction temperature below 5 °C.

  • Reaction Time: Stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until pH 7-8 is reached. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of nitro-isomers can be separated by column chromatography to isolate the desired 7-nitro derivative.

Synthesis_Workflow Start 1-Methylquinoline Step1 Hydrogenation (H2, Pd/C) Start->Step1 Intermediate 1-Methyl-1,2,3,4-tetrahydroquinoline Step1->Intermediate Step2 Regioselective Nitration (HNO3, H2SO4) Intermediate->Step2 Product This compound Derivatives Step2->Product

Caption: General synthetic workflow for this compound derivatives.

Potential Therapeutic Application 1: Anticancer Activity

Quinoline and its derivatives have been extensively investigated as potential anticancer agents, with some compounds entering clinical use.[1][2][3] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2][3] The introduction of a nitro group can confer additional cytotoxic mechanisms.

Proposed Mechanisms of Action
  • Inhibition of Tyrosine Kinases: Many quinoline derivatives are known to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are often overexpressed in cancer cells and play a crucial role in tumor growth, proliferation, and angiogenesis.[15] The 1-methyl-7-nitro-THQ scaffold could be designed to fit into the ATP-binding pocket of these kinases.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic portion of the quinoline ring can intercalate between DNA base pairs, leading to DNA damage and cell cycle arrest.[2] Furthermore, some quinoline derivatives can inhibit topoisomerase I or II, enzymes essential for DNA replication and repair.[2]

  • Bioreductive Activation and Oxidative Stress: The 7-nitro group can be reduced by intracellular nitroreductases, which are often overexpressed in hypoxic tumor environments, to form highly reactive nitroso and hydroxylamine intermediates.[7][16] These reactive species can induce DNA damage and generate reactive oxygen species (ROS), leading to oxidative stress and apoptotic cell death.[7]

Anticancer_MoA cluster_Cell Cancer Cell Compound 1-Me-7-NTQ Derivative RTK Receptor Tyrosine Kinases (EGFR, VEGFR) Compound->RTK Inhibition DNA DNA Compound->DNA Intercalation & Topoisomerase Inhibition Nitroreductase Nitroreductase (Hypoxic Cells) Compound->Nitroreductase Bioreduction Proliferation Inhibition of Proliferation & Angiogenesis RTK->Proliferation DNA_Damage DNA Damage & Cell Cycle Arrest DNA->DNA_Damage ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Proposed anticancer mechanisms of action for this compound derivatives.

Experimental Evaluation

A tiered approach to screening for anticancer activity is recommended, starting with in vitro assays.[17][18][19]

Table 1: In Vitro Assays for Anticancer Activity Screening

Assay TypePurposeExample Methodologies
Cytotoxicity/Viability To determine the concentration-dependent cytotoxic effect of the compounds on cancer cell lines.MTT, MTS, or resazurin-based assays.[20][21]
Cell Proliferation To assess the ability of the compounds to inhibit cancer cell growth over time.BrdU incorporation assay, Ki-67 staining.
Apoptosis To determine if the compounds induce programmed cell death.Annexin V/Propidium Iodide staining followed by flow cytometry, Caspase-3/7 activity assays.
Cell Cycle Analysis To investigate the effect of the compounds on cell cycle progression.Propidium iodide staining followed by flow cytometry.
Migration/Invasion To evaluate the potential of the compounds to inhibit cancer cell metastasis.Transwell migration/invasion assays (Boyden chamber).
ROS Production To measure the induction of oxidative stress.DCFDA or DHE staining followed by flow cytometry or fluorescence microscopy.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 1-methyl-7-nitro-THQ derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Potential Therapeutic Application 2: Neuroprotection

Tetrahydroisoquinoline and its derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[22][23][24][25][26]

Proposed Mechanisms of Action
  • Antioxidant Activity and Free Radical Scavenging: Oxidative stress is a key pathological feature of many neurodegenerative diseases. The tetrahydroquinoline scaffold can act as a free radical scavenger.[23]

  • Inhibition of Glutamate-Induced Excitotoxicity: Excessive glutamate release can lead to neuronal cell death. Some tetrahydroisoquinolines have been shown to antagonize the glutamatergic system, potentially by interacting with NMDA receptors.[22]

  • MAO Inhibition: Monoamine oxidase (MAO) enzymes are involved in the metabolism of neurotransmitters, and their inhibition can be beneficial in Parkinson's disease. Certain tetrahydroisoquinolines are known MAO inhibitors.

Neuroprotection_MoA cluster_Neuron Neuron Compound 1-Me-7-NTQ Derivative Oxidative_Stress Oxidative Stress Compound->Oxidative_Stress Inhibition (Free Radical Scavenging) Excitotoxicity Glutamate Excitotoxicity Compound->Excitotoxicity Inhibition (NMDA Receptor Antagonism) MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition Neuronal_Survival Enhanced Neuronal Survival Oxidative_Stress->Neuronal_Survival Excitotoxicity->Neuronal_Survival MAO->Neuronal_Survival

Caption: Proposed neuroprotective mechanisms of action for this compound derivatives.

Experimental Evaluation

In vitro models of neurotoxicity are essential for the initial screening of neuroprotective agents.[27][28][29]

Table 2: In Vitro Assays for Neuroprotective Activity Screening

Assay TypePurposeExample Methodologies
Neurotoxicity Model To induce neuronal cell death and evaluate the protective effect of the compounds.Glutamate-induced excitotoxicity in primary neuronal cultures or cell lines (e.g., HT22).[20] Oxidative stress induced by H2O2 or 6-OHDA.
Cell Viability To quantify the neuroprotective effect.LDH release assay, Calcein-AM/Ethidium homodimer-1 staining.
Mitochondrial Function To assess the impact on mitochondrial health, which is crucial for neuronal survival.Mitochondrial membrane potential measurement (e.g., using TMRE or JC-1), ATP production assays.
Apoptosis To determine if the compounds prevent apoptotic cell death in neurons.TUNEL staining, cleaved caspase-3 immunocytochemistry.

Experimental Protocol: Neuroprotection against Glutamate-Induced Excitotoxicity

  • Cell Culture: Culture a neuronal cell line (e.g., HT22 hippocampal neurons) in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of the 1-methyl-7-nitro-THQ derivatives for a defined period (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using a resazurin-based assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[20]

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the glutamate-only treated control.

Potential Therapeutic Application 3: Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents, particularly against anaerobic bacteria and parasites.[6][8][30] The mechanism of action is heavily reliant on the bioreduction of the nitro group.[6][7][8]

Proposed Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is typically a multi-step process:

  • Entry into the Cell: The compound enters the microbial cell.

  • Reductive Activation: The nitro group is reduced by microbial nitroreductases, which are absent or have different specificities in mammalian cells, providing a degree of selectivity. This reduction forms a nitro anion radical.[6][8]

  • Generation of Cytotoxic Species: The nitro anion radical can undergo further reduction to form cytotoxic nitroso and hydroxylamine intermediates. Alternatively, in the presence of oxygen, it can be re-oxidized back to the parent nitro compound, generating superoxide radicals (a futile cycle that leads to oxidative stress).[7][16]

  • Cellular Damage: The reactive intermediates and ROS can damage cellular macromolecules, including DNA, proteins, and lipids, leading to microbial cell death.[8]

Antimicrobial_MoA cluster_Microbe Microbial Cell Compound 1-Me-7-NTQ Derivative Nitroreductase Microbial Nitroreductase Compound->Nitroreductase Reduction Nitro_Radical Nitro Anion Radical Nitroreductase->Nitro_Radical Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitro_Radical->Reactive_Intermediates ROS Reactive Oxygen Species (Futile Cycle with O2) Nitro_Radical->ROS Macromolecules DNA, Proteins, Lipids Reactive_Intermediates->Macromolecules Damage ROS->Macromolecules Damage Cell_Death Microbial Cell Death Macromolecules->Cell_Death

Sources

The Strategic Utility of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on a particularly valuable, yet underexplored, derivative: 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline . We will provide a comprehensive overview of its synthesis, chemical reactivity, and strategic application as a versatile building block in the design and development of novel therapeutic agents. This document serves as a technical resource, offering detailed experimental protocols, mechanistic insights, and an exploration of the structure-activity relationships (SAR) that underscore its potential in contemporary drug discovery.

The Significance of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline ring system is a recurring motif in numerous natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, anti-HIV, anti-Alzheimer's, and neuroprotective properties.[1][2] The conformational flexibility of the saturated portion of the ring, combined with the electronic nature of the aromatic system, allows for precise three-dimensional arrangements of substituents to optimize interactions with biological targets.

The introduction of a methyl group at the 1-position (N-methylation) and a nitro group at the 7-position endows the parent THQ scaffold with unique chemical handles and modulates its electronic properties, making this compound a strategic starting point for the synthesis of diverse compound libraries.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is a logical two-step process commencing from 1-methyl-1,2,3,4-tetrahydroquinoline. This involves an electrophilic aromatic substitution (nitration) followed by purification.

Step 1: Regioselective Nitration of 1-Methyl-1,2,3,4-tetrahydroquinoline

The key to this synthesis is the regioselective introduction of the nitro group at the C-7 position. The N-methyl group is an activating, ortho-, para-director. However, the steric hindrance from the adjacent methylene group of the heterocyclic ring favors substitution at the para-position (C-7).

Experimental Protocol:

  • Reagents and Materials:

    • 1-Methyl-1,2,3,4-tetrahydroquinoline

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, beaker, separation funnel, rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1-methyl-1,2,3,4-tetrahydroquinoline to concentrated sulfuric acid while maintaining the temperature below 10 °C.

    • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.

    • Add the nitrating mixture dropwise to the solution of 1-methyl-1,2,3,4-tetrahydroquinoline in sulfuric acid over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Parameter Value Reference
CAS Number 39275-18-8[3][4]
Molecular Formula C₁₀H₁₂N₂O₂[3]
Molecular Weight 192.21 g/mol [3]
Appearance Solid[3]
Causality Behind Experimental Choices:
  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

  • Order of Addition: Adding the nitrating mixture to the substrate solution ensures that the concentration of the powerful electrophile (NO₂⁺) is kept low, which helps in controlling the reaction.

  • Neutralization and Extraction: The workup procedure is designed to quench the reaction, neutralize the strong acids, and isolate the organic product from the aqueous medium.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block primarily due to the reactivity of the nitro group. The nitro group can be readily reduced to a primary amine, which then serves as a nucleophilic handle for a wide range of chemical transformations.

Reduction of the Nitro Group: Gateway to Functionalization

The conversion of the 7-nitro group to a 7-amino group is a pivotal transformation. Catalytic transfer hydrogenation is an effective and mild method for this reduction.

Experimental Protocol: Synthesis of 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline

  • Reagents and Materials:

    • This compound

    • Palladium on Carbon (Pd/C, 10%)

    • Ammonium Formate (HCOONH₄) or Hydrazine Hydrate (N₂H₄·H₂O)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Celite®

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • To a solution of this compound in methanol, add 10% Pd/C (catalytic amount).

    • To this suspension, add ammonium formate in portions (or hydrazine hydrate dropwise).

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline.

    • The product can be purified by column chromatography or recrystallization.

Parameter Value Reference
CAS Number 304690-94-6[4]
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol

Diagram of Synthetic Pathway and Key Transformations

G cluster_synthesis Synthesis of the Building Block cluster_application Application in Medicinal Chemistry 1_methyl_thq 1-Methyl-1,2,3,4- tetrahydroquinoline nitration Nitration (HNO₃, H₂SO₄) 1_methyl_thq->nitration 1_methyl_7_nitro_thq 1-Methyl-7-nitro-1,2,3,4- tetrahydroquinoline nitration->1_methyl_7_nitro_thq reduction Reduction (Pd/C, H₂ source) 1_methyl_7_nitro_thq->reduction 1_methyl_7_amino_thq 7-Amino-1-methyl-1,2,3,4- tetrahydroquinoline reduction->1_methyl_7_amino_thq 1_methyl_7_amino_thq_app 7-Amino-1-methyl-1,2,3,4- tetrahydroquinoline functionalization Amide Coupling, Sulfonamide Formation, Alkylation, etc. 1_methyl_7_amino_thq_app->functionalization bioactive_molecules Bioactive Molecules (e.g., Kinase Inhibitors, GPCR Ligands) functionalization->bioactive_molecules

Caption: Synthetic pathway and utility of this compound.

Case Study: Application in the Synthesis of Neuroprotective Agents

While direct examples starting from this compound are emerging, the neuroprotective potential of substituted 1-methyl-tetrahydroisoquinolines, a closely related isomer, has been investigated.[2] For instance, hydroxylated derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown efficacy in protecting against neurotoxicity in cellular models, suggesting potential applications in neurodegenerative diseases like Parkinson's disease.[2] The 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline derived from our building block is an excellent precursor for synthesizing such hydroxylated analogs (via diazotization followed by hydrolysis) or for creating a diverse library of amides and sulfonamides for SAR studies in this therapeutic area.

Hypothetical Synthetic Scheme for a Neuroprotective Agent Analog:

G start 7-Amino-1-methyl-1,2,3,4- tetrahydroquinoline step1 Acylation with (4-fluorophenyl)acetyl chloride start->step1 product N-(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)- 2-(4-fluorophenyl)acetamide (Potential Neuroprotective Agent) step1->product

Caption: Hypothetical synthesis of a neuroprotective agent analog.

Future Perspectives and Conclusion

This compound represents a valuable and strategically functionalized building block for medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its nitro group (via reduction to the amine) open avenues for the creation of diverse chemical libraries targeting a wide range of diseases. The exploration of this scaffold in the context of kinase inhibition, GPCR modulation, and neuroprotective agents is a promising area for future research. This guide provides the foundational knowledge and experimental basis for researchers to harness the potential of this versatile chemical entity in their drug discovery endeavors.

References

  • Patel, H., et al. (2015). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 554-571.
  • Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855.
  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14567-14604.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1–12.
  • Al-Taei, A. H. M., & Al-Juboori, A. M. H. (2019). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Clinical Research, 11(1), 1-6.
  • Cai, G., et al. (2016). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines.
  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. Retrieved from [Link]

  • Ohkubo, M., et al. (1994). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 42(10), 2087-2101.
  • Cordeiro, A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(10), 1849-1857.
  • Bakthadoss, M., & Murugan, R. (2020). Design, synthesis, and antitumor evaluation of novel methylene moiety-tethered tetrahydroquinoline derivatives. Turkish Journal of Chemistry, 44(1), 199-216.

Sources

Navigating the Frontier of Neuroactive Scaffolds: A Technical Guide to 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, the tetrahydroquinoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] This guide focuses on a specific, yet largely uncharacterized derivative: 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline . In the absence of extensive dedicated literature, this document serves as a forward-looking technical manual, providing a scientifically grounded framework for its synthesis, characterization, and biological evaluation. By leveraging established principles of organic synthesis and drawing parallels with structurally related molecules, we aim to equip researchers with the necessary tools to unlock the potential of this intriguing compound.

I. The Synthetic Challenge: A Proposed Pathway

The synthesis of this compound can be logically approached through a multi-step sequence, commencing with the formation of the core tetrahydroquinoline ring, followed by N-methylation and regioselective nitration.

Constructing the Tetrahydroquinoline Core

The foundational 1,2,3,4-tetrahydroquinoline can be synthesized via the reduction of quinoline. A variety of methods are available for this transformation, offering flexibility in terms of reagents and reaction conditions.[2]

N-Methylation of the Tetrahydroquinoline Scaffold

The introduction of a methyl group at the N1 position is a critical step. A robust and scalable method for this transformation is the reductive N-methylation of quinolines using paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst.[3][4] This one-pot reaction is efficient and demonstrates good functional group tolerance.[4]

Regioselective Nitration: The Final Frontier

The introduction of a nitro group at the C7 position is arguably the most challenging step, with regioselectivity being the primary concern. The nitration of N-protected tetrahydroquinolines has been studied, and the directing effects of the protecting group and the reaction conditions play a crucial role in the isomeric distribution of the products.[5][6] For the N-methylated substrate, the electron-donating nature of the nitrogen atom will activate the aromatic ring towards electrophilic substitution, primarily at the para-position (C7). A common method for the synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline involves the use of a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.[7]

II. Experimental Protocols: A Practical Guide

The following protocols are provided as a detailed starting point for the synthesis and purification of this compound.

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline

This protocol is adapted from the reductive N-methylation of quinolines.[3][4]

Materials:

  • Quinoline

  • Paraformaldehyde

  • Palladium on carbon (10 wt%)

  • Methanol

  • Hydrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve quinoline in methanol.

  • Add paraformaldehyde and 10 wt% Pd/C to the solution.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Purge the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-Methyl-1,2,3,4-tetrahydroquinoline.

Synthesis of this compound

This protocol is based on the general procedure for the nitration of aromatic compounds.[5][7]

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinoline

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice bath

  • Dropping funnel

  • Beaker with crushed ice

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 1-Methyl-1,2,3,4-tetrahydroquinoline to the cold sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-Methyl-1,2,3,4-tetrahydroquinoline, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

III. Physicochemical and Spectroscopic Characterization

PropertyValueSource
CAS Number 39275-18-8
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
Appearance Expected to be a solid
¹H NMR Expected to show characteristic peaks for the methyl group, the aliphatic protons of the tetrahydroquinoline ring, and the aromatic protons. The aromatic region should be consistent with a 1,2,4-trisubstituted benzene ring.N/A
¹³C NMR Expected to show distinct signals for the methyl carbon, the aliphatic carbons, and the aromatic carbons.N/A
Mass Spectrometry The molecular ion peak (M+) is expected at m/z 192.21.N/A
Infrared Spectroscopy Expected to show characteristic absorption bands for N-H stretching (if any secondary amine is present as an impurity), C-H stretching (aliphatic and aromatic), and strong absorptions for the nitro group (NO₂).N/A

IV. Biological Evaluation: A Roadmap for Discovery

The biological activity of this compound remains to be elucidated. However, based on the known activities of related tetrahydroquinoline and tetrahydroisoquinoline derivatives, several avenues of investigation are warranted.

Hypothesized Biological Activities
  • Neuroprotective Effects: The structural isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is a well-documented neuroprotective agent.[8] It is plausible that this compound could exhibit similar properties. Other tetrahydroquinoline derivatives have also shown neuroprotective effects.[9]

  • Anticancer and Antimicrobial Activity: Various substituted tetrahydroquinolines have demonstrated significant cytotoxic activity against cancer cell lines and antimicrobial properties.[10][11]

  • Enzyme Inhibition: Tetrahydroquinoline-based compounds have been developed as inhibitors for enzymes such as LSD1 and monoamine oxidase (MAO).[12][13]

Recommended In Vitro Screening Protocols

A tiered approach to screening is recommended, starting with general cytotoxicity assays, followed by more specific functional assays based on the hypothesized activities.

A primary screen for cytotoxicity is essential to determine the compound's effect on cell viability and to establish a therapeutic window.

Recommended Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HT29, HepG2, MCF7) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

To investigate potential neuroprotective effects, assays that model neurodegenerative conditions are recommended.

Recommended Assays:

  • Monoamine Oxidase (MAO) Inhibition Assay: To assess if the compound inhibits MAO-A or MAO-B, which are key enzymes in the metabolism of neurotransmitters.[13][16][17] Spectrophotometric or fluorometric kits are commercially available for this purpose.

  • Free Radical Scavenging Assay (DPPH Assay): To determine the antioxidant potential of the compound by measuring its ability to scavenge the stable free radical DPPH.[18][19]

  • Glutamatergic System Antagonism: To evaluate the compound's ability to modulate glutamate receptor activity, which is implicated in excitotoxicity.[20][21][22][23] This can be assessed using calcium imaging or electrophysiological techniques in neuronal cell cultures.

V. Concluding Remarks and Future Directions

This compound represents a novel chemical entity with unexplored potential. This guide provides a comprehensive, albeit prospective, framework for its synthesis and biological evaluation. The proposed synthetic route is based on well-established chemical transformations, and the suggested biological assays are standard methods for assessing the activities of related compounds.

Future research should focus on the successful synthesis and rigorous characterization of this molecule. Subsequent biological screening will be crucial in determining its therapeutic potential. The structure-activity relationships of a series of related analogs could also be explored to optimize any observed biological activity. This systematic approach will be instrumental in determining whether this compound is a promising lead compound for further drug development efforts.

VI. Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthetic Pathway Quinoline Quinoline 1_Methyl_THQ 1-Methyl-1,2,3,4- tetrahydroquinoline Quinoline->1_Methyl_THQ Reductive N-methylation Target_Compound 1-Methyl-7-nitro-1,2,3,4- tetrahydroquinoline 1_Methyl_THQ->Target_Compound Regioselective Nitration

Caption: Proposed two-step synthesis of the target compound.

Biological Evaluation Workflow

Biological_Evaluation cluster_evaluation Biological Screening Cascade Target_Compound 1-Methyl-7-nitro-1,2,3,4- tetrahydroquinoline Cytotoxicity Cytotoxicity Assays (e.g., MTT) Target_Compound->Cytotoxicity Neuroprotection Neuroprotection Assays Cytotoxicity->Neuroprotection If low cytotoxicity Anticancer Anticancer Assays Cytotoxicity->Anticancer If high cytotoxicity Antimicrobial Antimicrobial Assays Cytotoxicity->Antimicrobial MAO_Inhibition MAO Inhibition Neuroprotection->MAO_Inhibition Antioxidant Antioxidant Activity (DPPH) Neuroprotection->Antioxidant Glutamate_Antagonism Glutamate Receptor Antagonism Neuroprotection->Glutamate_Antagonism

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Toxicology Approach for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted safety and toxicity profile of the novel chemical entity, 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline. In the absence of extensive empirical data for this specific molecule, this document employs a robust predictive toxicology framework. By leveraging data from structurally related compounds, namely nitroaromatics and tetrahydroquinolines, and adhering to internationally recognized testing guidelines from the Organisation for a Economic Co-operation and Development (OECD), this guide outlines a systematic approach to characterizing the potential hazards of this compound. We will explore its predicted physicochemical properties, metabolic fate, and a tiered strategy for assessing its potential acute toxicity, genotoxicity, systemic organ toxicity, and other key toxicological endpoints. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling informed decision-making and guiding future non-clinical safety studies.

Introduction: The Need for a Predictive Safety Assessment

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough evaluation of its safety and toxicity is paramount before it can be considered for further development. Due to its novelty, a comprehensive toxicological dataset for this specific molecule is not yet publicly available. Therefore, a predictive toxicology approach is essential. This involves a multi-faceted strategy that combines:

  • In Silico Predictions: Utilizing computational models to estimate physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicities.

  • Read-Across from Structural Analogs: Extrapolating toxicological data from well-characterized molecules with similar structural motifs, such as nitroaromatic compounds and quinoline derivatives.

  • Guideline-Compliant Testing Strategy: Proposing a structured, tiered experimental approach based on established and validated international guidelines, primarily those from the OECD, to systematically evaluate potential hazards.

This guide will navigate these pillars to construct a comprehensive, albeit predictive, safety and toxicity profile for this compound.

Predicted Physicochemical Properties and Metabolic Fate

Understanding the physicochemical properties and metabolic pathways of a compound is fundamental to predicting its toxicological behavior.

In Silico Prediction of Physicochemical Properties

Computational tools can provide valuable estimations of a molecule's properties that govern its pharmacokinetic profile.[1][2][3][4][5][6] These predictions are crucial for designing relevant toxicological studies.

PropertyPredicted Value/CharacteristicImplication for Toxicity Assessment
Molecular Weight~192.21 g/mol Low molecular weight may facilitate absorption.
LogP (Octanol-Water Partition Coefficient)Moderately LipophilicPotential for membrane permeability and distribution into tissues.
Water SolubilityLow to ModerateMay influence the choice of vehicle for in vivo studies.
pKa (Acid Dissociation Constant)Basic (due to the tertiary amine)Ionization state will affect absorption and distribution.
Predicted Metabolic Pathways

The metabolism of this compound is anticipated to involve several key pathways common to nitroaromatic and N-heterocyclic compounds.[7][8][9] In silico metabolism prediction software can help to identify likely metabolic "hotspots" and resulting metabolites.[10][11][12][13][14]

The primary metabolic routes are predicted to be:

  • Nitroreduction: The nitro group is a key toxophore and is expected to undergo reduction, a critical metabolic pathway for many nitroaromatic compounds.[7][8] This process can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which are often implicated in genotoxicity and cytotoxicity.[7][8][9]

  • Oxidation of the Tetrahydroquinoline Ring: The aliphatic portion of the tetrahydroquinoline ring system is susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • N-Demethylation: The N-methyl group may be removed, leading to the corresponding secondary amine.

  • Phase II Conjugation: The parent compound and its phase I metabolites may undergo conjugation reactions (e.g., glucuronidation, sulfation) to facilitate excretion.

G Parent 1-Methyl-7-nitro-1,2,3,4- tetrahydroquinoline Nitroreduction Nitroreduction (Nitroreductases) Parent->Nitroreduction Oxidation Oxidation (CYP450s) Parent->Oxidation N_Demethylation N-Demethylation Parent->N_Demethylation Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreduction->Reactive_Intermediates Oxidized_Metabolites Oxidized Metabolites Oxidation->Oxidized_Metabolites Demethylated_Metabolite 7-nitro-1,2,3,4- tetrahydroquinoline N_Demethylation->Demethylated_Metabolite PhaseII Phase II Conjugation (e.g., UGTs, SULTs) Conjugated_Metabolites Conjugated Metabolites (Excreted) PhaseII->Conjugated_Metabolites Reactive_Intermediates->PhaseII Oxidized_Metabolites->PhaseII Demethylated_Metabolite->PhaseII

Caption: Predicted metabolic pathways of this compound.

Proposed Tiered Toxicological Testing Strategy

A tiered approach to toxicological testing is recommended to systematically evaluate the safety profile of this compound, starting with in vitro and in silico methods and progressing to more complex in vivo studies as necessary.

G cluster_tier1 Tier 1: In Silico & In Vitro Screening cluster_tier2 Tier 2: In Vivo Acute & Repeated Dose Studies cluster_tier3 Tier 3: Extended In Vivo Studies In_Silico In Silico Predictions (ADMET, Physicochemical) Acute_Tox_IV In Vitro Cytotoxicity In_Silico->Acute_Tox_IV Genotox_IV In Vitro Genotoxicity (Ames, Micronucleus) Acute_Tox_IV->Genotox_IV Skin_Eye_IV In Vitro Skin/Eye Irritation Genotox_IV->Skin_Eye_IV Acute_Tox_Vivo Acute Oral Toxicity (OECD 423) Skin_Eye_IV->Acute_Tox_Vivo Repeated_Dose_28d 28-Day Repeated Dose Oral Toxicity (OECD 407) Acute_Tox_Vivo->Repeated_Dose_28d Repro_Tox Reproductive/Developmental Toxicity (OECD 421) Repeated_Dose_28d->Repro_Tox Neuro_Tox Neurotoxicity Screening (OECD Guidance) Repeated_Dose_28d->Neuro_Tox Cardio_Tox Cardiotoxicity Assessment Repeated_Dose_28d->Cardio_Tox

Caption: Tiered toxicological testing strategy for this compound.

Detailed Toxicological Endpoints and Recommended Assays

Acute Toxicity

The initial assessment of acute toxicity provides an estimate of the dose at which the substance may cause lethality.

  • Recommended Assay: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423).[15][16][17][18][19]

  • Rationale: This method uses a reduced number of animals and provides a classification of the substance into one of several toxicity classes, which is sufficient for initial hazard assessment.

  • Experimental Protocol (Abbreviated):

    • A stepwise procedure is used with a starting dose of 300 mg/kg body weight.

    • Three female rats are dosed sequentially.

    • The outcome (mortality or survival) determines the next step: either dosing at a lower or higher dose level, or stopping the test.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A gross necropsy is performed on all animals at the end of the study.

Skin and Eye Irritation/Corrosion

These assays evaluate the potential of the compound to cause local irritation or damage to the skin and eyes upon direct contact.

  • Recommended Assays:

    • In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 431).[20][21][22][23][24]

    • Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage (OECD TG 492).[25][26][27][28][29]

  • Rationale: These in vitro methods are validated alternatives to animal testing and can accurately predict the corrosive and irritant potential of a chemical.

Genotoxicity

Genotoxicity testing is critical for identifying compounds that can cause genetic damage, which may lead to cancer or heritable diseases. Nitroaromatic compounds are a class of chemicals known to have mutagenic potential.[8][15][28][30]

  • Recommended In Vitro Assays:

    • Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471): Detects gene mutations. The mutagenic activity of many nitroaromatics is dependent on bacterial nitroreductases.[30]

    • In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or TK assay) (OECD TG 476/490): Detects gene mutations in mammalian cells.[1][2][7][26][31]

    • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): Detects chromosomal damage.

  • Recommended In Vivo Assay (if in vitro tests are positive):

    • Mammalian Erythrocyte Micronucleus Test (OECD TG 474): Assesses chromosomal damage in bone marrow cells of treated rodents.[18][21][32][33][34]

Repeated-Dose Systemic Toxicity

This assessment provides information on the potential health hazards from repeated exposure to the compound over a longer period.

  • Recommended Assay: Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD TG 407).[5][10][17][19][35]

  • Rationale: This study identifies target organs of toxicity and helps to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Experimental Protocol (Abbreviated):

    • The test substance is administered orally daily to groups of rodents (typically rats) at three or more dose levels for 28 days.

    • A control group receives the vehicle only.

    • Observations include clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, and urinalysis.

    • At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

Specific Organ System Toxicity (Based on Structural Alerts and Read-Across)

Based on the chemical structure of this compound, specific attention should be paid to the following organ systems.

Nitroaromatic compounds and quinoline derivatives have been associated with liver toxicity.[16][25][36][37] The liver is a primary site of metabolism, and reactive metabolites can lead to cellular damage.

  • Assessment: Detailed histopathological examination of the liver in the 28-day repeated-dose study (OECD TG 407) is crucial.[5][10][17][19][35] Elevated liver enzymes (ALT, AST) in clinical biochemistry would be an important indicator.

Some tetrahydroquinoline and tetrahydroisoquinoline derivatives have been shown to have neurotoxic or neuroprotective effects.[6][9][14][38][39]

  • Assessment: A functional observational battery (FOB) and motor activity assessment should be included in the 28-day repeated-dose study as per OECD TG 407.[5][10][17][19][35] If signs of neurotoxicity are observed, a dedicated neurotoxicity study (OECD TG 424) may be warranted.[30][31][32][38][40]

Certain quinoline derivatives have been associated with cardiotoxicity, including effects on cardiac electrophysiology.[29][41][42][43][44]

  • Assessment: Electrocardiogram (ECG) measurements in a repeated-dose study in a suitable species (e.g., dog) would be a definitive assessment. Histopathological examination of the heart in the rodent 28-day study is also important.

Quinoline itself has been shown to be carcinogenic in rodents, and many nitroaromatic compounds are known mutagens.[20][23][24][45]

  • Assessment: The results of the genotoxicity battery will be the primary indicator of carcinogenic potential. A long-term carcinogenicity bioassay would only be considered if the compound is intended for chronic human use and the genotoxicity results are of concern.

  • Recommended Screening Assay: Reproduction/Developmental Toxicity Screening Test (OECD TG 421).[35]

  • Rationale: This study provides preliminary information on potential effects on fertility, pregnancy, and offspring development. More extensive studies would be required if the compound is intended for use in women of childbearing potential.[41]

Data Synthesis and Risk Characterization

The data generated from the proposed tiered testing strategy will need to be integrated to form a comprehensive risk characterization. This involves a weight-of-evidence approach, considering the in silico predictions, in vitro results, and in vivo findings. The goal is to identify all potential hazards, establish dose-response relationships, and determine a safe exposure level for humans.

Conclusion

This technical guide provides a scientifically grounded, predictive framework for assessing the safety and toxicity of this compound. By utilizing in silico tools, read-across from structural analogs, and a systematic, tiered testing strategy based on OECD guidelines, researchers and drug development professionals can efficiently and ethically characterize the potential hazards of this novel compound. This proactive approach to safety assessment is crucial for mitigating risks and guiding the future development of this and other new chemical entities.

References

  • D. J. L. et al. (1980). Genotoxic activity of nitroaromatic explosives and related compounds in Salmonella typhimurium. Mutation Research/Genetic Toxicology, 77(3), 229-241.
  • H. et al. (1981).
  • U.S. EPA. (1996). Guidelines for Reproductive Toxicity Risk Assessment. Federal Register, 61(212), 56274-56322.
  • OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • SenzaGen. (n.d.). OECD TG 431: Reconstructed Human Epidermis Test Method.
  • PETA Science Consortium International e.V. (n.d.). In Vitro Methods for Predicting Skin Irritation and Corrosion.
  • Mansouri, K. et al. (2020). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
  • White, N. J. et al. (2018).
  • OEHHA. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts.
  • Boelsterli, U. A. et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism, 7(7), 715-727.
  • UKAAT. (n.d.). Genotoxicity.
  • FDA. (2021). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals.
  • Singh, S. et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 14(9), 4202-4210.
  • OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Boelsterli, U. A. et al. (2006). Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Current Drug Metabolism, 7(7), 715-727.
  • de Jong, F. et al. (2020). GLORYx: Prediction of the Metabolites Resulting from Phase 1 and Phase 2 Biotransformations of Xenobiotics. Chemical Research in Toxicology, 33(9), 2446-2457.
  • Mattison, D. R. (1988). Food and Drug Administration guidelines for reproductive toxicity testing. Reproductive Toxicology, 2(3-4), 291-293.
  • Fujimaki, H. et al. (2017). Developmental neurotoxicity test guidelines: problems and perspectives.
  • Regulations.gov. (2017). Report FRET 12-0492: In vitro Eye Irritation Test.
  • Letz, A. et al. (2019). Genotoxicity of nitroaromatic compounds in zebrafish embryos. Environmental Science and Pollution Research, 26(18), 18451-18459.
  • OECD. (2015). Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Kim, Y. S. et al. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(3), 125-133.
  • Djoumbou-Feunang, Y. et al. (2019). BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification.
  • Optibrium. (n.d.). Semeta: Metabolite Prediction Software.
  • OECD. (2018). Test No. 424: Neurotoxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Molecular Discovery. (n.d.). MetaSite - Metabolism prediction.
  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
  • de la Torre, M. R. et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13419.
  • Mobley, D. L. et al. (2019). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 119(15), 9088-9118.
  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138.
  • Worth, A. P. & Dearden, J. C. (2008). In Silico Prediction of Physicochemical Properties.
  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Worth, A. P. & Dearden, J. C. (2008). In Silico Prediction of Physicochemical Properties.
  • Dermatest. (n.d.). OECD 492 – Eye irritation testing.
  • Irie, M. et al. (2011). Carcinogenicity of Quinoline by Drinking-Water Administration in Rats and Mice.
  • OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Fu, P. P. et al. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(11), 1931-1965.
  • Shin, H. K. et al. (2015). Predicting ADME Properties of Chemicals. In In Silico Methods for Predicting Drug Toxicity (pp. 1-27). Springer.
  • Fu, P. P. et al. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(11), 1931-1965.
  • Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Horiguchi, Y. et al. (2006). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. Yakugaku Zasshi, 126(10), 915-925.
  • de Oliveira, R. B. et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1539-1565.
  • Kaczor, A. A. et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. International Journal of Molecular Sciences, 23(23), 14758.
  • Nagao, M. et al. (1977). Mutagenicities of quinoline and its derivatives. Mutation Research/Genetic Toxicology, 54(2), 137-142.
  • Pérez-Gordillo, F. et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • Thorgeirsson, U. P. et al. (1994). Cardiac damage induced by 2-amino-3-methyl-imidazo[4,5-f]quinoline in nonhuman primates. Environmental Health Perspectives, 102(Suppl 6), 143-147.
  • Liu, Z. et al. (2019). Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin. Chemical Research in Toxicology, 32(5), 928-937.
  • Yoshikawa, M. et al. (2001). Liver dysfunction among workers handling 5-nitro-o-toluidine. Occupational and Environmental Medicine, 58(8), 536-540.

Sources

The Lynchpin Heterocycle: A Technical Guide to the Discovery and Strategic Application of 7-Nitro-1,2,3,4-tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules.[1] The introduction of a nitro group, particularly at the 7-position, transforms this privileged structure into a versatile intermediate, unlocking a rich chemical space for drug discovery and development. This guide provides an in-depth exploration of the history, synthesis, and strategic utility of 7-nitro-1,2,3,4-tetrahydroquinoline. We will delve into the nuances of its discovery, dissect the mechanistic intricacies of its synthesis, provide validated experimental protocols, and illuminate its pivotal role in the generation of pharmacologically significant compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful heterocyclic building block.

Historical Perspective: Unraveling the Regiochemistry of a Classic Reaction

The journey to understanding the synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline is a compelling narrative of early 20th-century organic chemistry, marked by initial assertions and subsequent clarifications. The first forays into the nitration of 1,2,3,4-tetrahydroquinoline (THQ) were reported in the early 1900s. Notably, the work of Braun and his contemporaries suggested that the direct nitration of THQ with a mixture of nitric and sulfuric acids exclusively yielded the 7-nitro isomer.[2]

In the strongly acidic environment of the nitrating mixture, the secondary amine of THQ is protonated, forming a tetrahydroquinolinium ion. This positively charged group acts as a deactivating, meta-directing substituent. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the 7-position, which is meta to the ammonium group, and to a lesser extent, the 5-position.

Kulka and Manske further illustrated this principle by studying the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline.[4] In this case, the acetyl-protected nitrogen is no longer basic enough to be protonated. The N-acetyl group functions as an activating, ortho-, para-directing group. As a result, nitration of the N-acetylated derivative yielded a mixture of the 6-nitro and 8-nitro isomers, with the 6-nitro product being predominant. This seminal work underscored the critical importance of protecting group strategy in controlling the regiochemical outcome of electrophilic substitution on the tetrahydroquinoline scaffold.

The Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline: A Tale of Two Strategies

The synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline can be approached via two primary strategies: direct nitration of the unprotected heterocycle or a protecting group-assisted approach. The choice of strategy is dictated by the desired purity of the final product and the downstream synthetic considerations.

Strategy 1: Direct Electrophilic Nitration

This classical approach leverages the inherent directing effect of the protonated amine under strongly acidic conditions. While historically significant and seemingly straightforward, this method presents a notable challenge in the separation of the major 7-nitro isomer from the minor 5-nitro isomer and potentially other byproducts.

  • Reagents: A mixture of concentrated nitric acid and concentrated sulfuric acid is the quintessential reagent for generating the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to facilitate the loss of a water molecule and the formation of the nitronium ion.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically between -10°C and 10°C) is crucial to minimize the formation of undesired side products, including di-nitrated species and products of oxidation.[5]

  • Work-up: The reaction mixture is quenched by pouring it onto ice, followed by basification (e.g., with sodium carbonate) to neutralize the strong acids and deprotonate the 7-nitro-1,2,3,4-tetrahydroquinoline, allowing for its extraction into an organic solvent.[5]

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 30 mL of concentrated sulfuric acid to -10°C using an ice-salt bath.

  • Simultaneously, add 10.60 g (75.60 mmol) of 1,2,3,4-tetrahydroquinoline and a solution of 4.80 g (75.60 mmol) of 99.5% nitric acid in 15.00 mL of concentrated sulfuric acid dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Stir the resulting mixture at -5°C for 2.5 hours.

  • Carefully pour the reaction mixture over a sufficient amount of crushed ice.

  • Neutralize the acidic solution to a pH of 8-9 by the slow addition of solid sodium carbonate.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Dissolve the crude solid in dichloromethane, wash the organic phase with water, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the product. Purification from isomeric byproducts typically requires column chromatography on silica gel.

The identity and purity of the synthesized 7-nitro-1,2,3,4-tetrahydroquinoline must be rigorously confirmed. Due to the potential for isomeric impurities, 1D and 2D NMR spectroscopy are indispensable. The distinct coupling patterns of the aromatic protons unequivocally differentiate the 7-nitro isomer from the 5-, 6-, and 8-nitro isomers. HPLC analysis is also recommended to quantify the isomeric purity of the product.

Strategy 2: Protecting Group-Assisted Synthesis

To circumvent the challenges of isomeric separation inherent in the direct nitration of unprotected THQ, a more modern and often preferred approach involves the use of a protecting group on the nitrogen atom. This strategy, however, necessitates additional synthetic steps for protection and deprotection. A notable example is the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

  • Protection: The Fmoc group is introduced to shield the amine during the nitration step. This allows for nitration to be carried out under conditions that might otherwise be incompatible with the free amine.

  • Nitration of the Protected Substrate: With the amine protected, the regioselectivity of the nitration can be altered. For instance, using potassium nitrate (KNO₃) in sulfuric acid provides a controlled source of the nitronium ion.[6]

  • Deprotection: The Fmoc group is labile to basic conditions, such as treatment with pyrrolidine, allowing for its facile removal to unveil the desired 7-nitro-1,2,3,4-tetrahydroquinoline.[6]

Step 1: Fmoc Protection of 1,2,3,4-Tetrahydroquinoline

  • (Detailed protocol for Fmoc protection would be included here, typically involving reaction of THQ with Fmoc-Cl or Fmoc-OSu in the presence of a base.)

Step 2: Nitration of Fmoc-Protected THQ

  • Prepare a nitrating mixture by dissolving 0.142 g (1.4 mmol) of potassium nitrate in 0.074 mL of concentrated sulfuric acid at 0°C and stir for 15 minutes.

  • Add dichloromethane to the mixture and continue stirring at 0°C for another 15 minutes.

  • Add a solution of 0.5 g (1.4 mmol) of Fmoc-protected THQ in dichloromethane dropwise to the nitrating mixture at 0°C.

  • Allow the reaction to stir at room temperature for 2.5 hours.

  • Quench the reaction with ice-water and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to separate the 6-nitro and 7-nitro isomers.

Step 3: Deprotection of the Fmoc Group

  • Dissolve the purified Fmoc-7-nitro-1,2,3,4-tetrahydroquinoline in dichloromethane.

  • Add pyrrolidine and stir at room temperature for 30 minutes.

  • Extract the mixture with dichloromethane and wash multiple times with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield pure 7-nitro-1,2,3,4-tetrahydroquinoline.

Physicochemical and Spectroscopic Data

A thorough characterization of 7-nitro-1,2,3,4-tetrahydroquinoline is paramount for its use in subsequent synthetic endeavors.

PropertyValue
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Appearance Pale yellow to light brown solid
Melting Point 57-58 °C
Solubility Soluble in common organic solvents

Spectroscopic Data:

  • ¹H NMR (600 MHz, DMSO-d₆): δ = 1.81 (quint, J = 6.0 Hz, 2H, H-3), 2.70 (t, J = 6.6 Hz, 2H, H-4), 3.29 (t, J = 5.4 Hz, 2H, H-2), 6.51 (d, J = 8.4 Hz, 1H, H-8), 7.22 (s, 1H, H-5), 7.24 (d, J = 8.4 Hz, 1H, H-6).[1]

  • ¹³C NMR (Predicted): Approximate chemical shifts can be predicted based on the structure and comparison with similar compounds. The aromatic carbons would appear in the range of 110-150 ppm, with the carbon bearing the nitro group being the most deshielded. The aliphatic carbons (C2, C3, C4) would appear in the upfield region of the spectrum.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The true value of 7-nitro-1,2,3,4-tetrahydroquinoline lies in its role as a versatile synthetic intermediate. The nitro group can be readily reduced to a primary amine, which then serves as a handle for a wide array of chemical transformations, allowing for the construction of diverse molecular libraries for biological screening.

Reduction to 7-Amino-1,2,3,4-tetrahydroquinoline

The conversion of the nitro group to an amine is a pivotal step. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like zinc or tin in the presence of an acid.

  • Prepare a solution of ammonium chloride (e.g., 0.5 g in a 3:7 water/methanol mixture).

  • Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (e.g., 0.3 g) in methanol.

  • To the solution of the nitro compound, add zinc dust (e.g., 0.43 g).

  • Add the prepared ammonium chloride solution to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the zinc salts and concentrate the filtrate.

  • Extract the product into an appropriate organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 7-amino-1,2,3,4-tetrahydroquinoline.

A Precursor to Schistosomicidal Agents: The Case of Oxamniquine

A prominent example showcasing the importance of the 7-nitro-tetrahydroquinoline scaffold is its connection to the drug oxamniquine . Oxamniquine is a potent schistosomicide used in the treatment of infections caused by Schistosoma mansoni. While the industrial synthesis of oxamniquine starts from a more substituted precursor, its core structure highlights the key pharmacophoric elements derived from a 7-nitro-tetrahydroquinoline framework. The development of oxamniquine from its lead compound, lucanthone, involved strategic modifications to the tetrahydroquinoline core to enhance efficacy and reduce toxicity.[2][4]

Building Blocks for Novel Therapeutics

The 7-amino-1,2,3,4-tetrahydroquinoline derived from the nitro precursor is a valuable starting material for the synthesis of a wide range of potential therapeutic agents. The primary amine can be acylated, sulfonated, or used in reductive amination reactions to introduce diverse side chains, leading to compounds with a broad spectrum of biological activities. For instance, derivatives of 7-amino-1,2,3,4-tetrahydroquinoline have been investigated as:

  • mTOR Inhibitors: Morpholine-substituted derivatives have shown potential as inhibitors of the mammalian target of rapamycin (mTOR), a key protein kinase involved in cell growth and proliferation, making them of interest in cancer research.[6]

  • RORγ Inverse Agonists: N-sulfonylated and N-acylated derivatives of 7-amino-1,2,3,4-tetrahydroquinoline have been synthesized and evaluated as inverse agonists of the retinoic acid receptor-related orphan receptor gamma (RORγ), a potential target for autoimmune diseases and certain cancers.

Conclusion

7-Nitro-1,2,3,4-tetrahydroquinoline, a molecule with a rich history rooted in the foundational principles of electrophilic aromatic substitution, continues to be a highly relevant and valuable building block in contemporary drug discovery. A thorough understanding of its synthesis, including the critical factors that govern regioselectivity, empowers chemists to efficiently access this key intermediate. Its facile conversion to the corresponding amine opens the door to a vast chemical space, enabling the exploration of novel therapeutic agents targeting a wide range of diseases. As the quest for new and improved medicines continues, the strategic application of well-established yet versatile scaffolds like 7-nitro-1,2,3,4-tetrahydroquinoline will undoubtedly remain a cornerstone of successful drug development programs.

Diagrams

Electrophilic Nitration of 1,2,3,4-Tetrahydroquinoline

G cluster_0 Step 1: Generation of Electrophile (Nitronium Ion) cluster_1 Step 2: Electrophilic Attack and Formation of Sigma Complex cluster_2 Step 3: Deprotonation and Aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O THQ 1,2,3,4-Tetrahydroquinoline (Protonated) sigma_complex Sigma Complex (Resonance Stabilized) THQ->sigma_complex + NO₂⁺ product 7-Nitro-1,2,3,4-tetrahydroquinoline sigma_complex->product + HSO₄⁻ H2SO4_regen H₂SO₄ G start 1,2,3,4-Tetrahydroquinoline nitro 7-Nitro-1,2,3,4- tetrahydroquinoline start->nitro Nitration (HNO₃, H₂SO₄) amino 7-Amino-1,2,3,4- tetrahydroquinoline nitro->amino Reduction (e.g., Zn, NH₄Cl) end Bioactive Molecules (e.g., Oxamniquine analogues, mTOR inhibitors) amino->end Derivatization (Acylation, Sulfonylation, etc.)

Caption: Synthetic pathway from THQ to bioactive molecules.

References

  • Kulka, M., & Manske, R. H. F. (1952). The nitration of some quinoline derivatives. Canadian Journal of Chemistry, 30(9), 720-724.
  • Li, P. (2020). The Design of Oxamniquine. Academic Journal of Medicine & Health Sciences, 1(1), 80-86.
  • Patrick, G. L. (2013). An introduction to medicinal chemistry (5th ed.). Oxford University Press.
  • Wikipedia contributors. (2023, December 2). Oxamniquine. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

  • Cordeiro, A., Shaw, J., & Rozas, I. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1475-1483.
  • Fathy, U., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(12), 4787.
  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16496-16533.

Sources

Methodological & Application

Application Notes and Protocols: Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2,3,4-Tetrahydroquinoline (THQ) and its derivatives are a cornerstone scaffold in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds.[1] The functionalization of the aromatic ring of the THQ system is a critical step in the synthesis of novel therapeutic agents. Among the various electrophilic aromatic substitution reactions, nitration holds a prominent position due to the versatility of the nitro group, which can be readily converted into other functional groups such as amines, or used to modulate the electronic properties of the molecule.

However, the nitration of 1,2,3,4-tetrahydroquinoline is not a straightforward process. The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly the state of the nitrogen atom within the heterocyclic ring. This guide provides a comprehensive overview of the nitration protocols for 1,2,3,4-tetrahydroquinoline derivatives, with a focus on achieving regioselective control to yield either the 6-nitro or 7-nitro isomer. We will delve into the mechanistic underpinnings of this selectivity, provide detailed, field-proven protocols, and discuss the characterization of the resulting products.

The Dichotomy of Regioselectivity: A Mechanistic Perspective

The directing effect of the substituent at the 1-position of the tetrahydroquinoline ring governs the position of nitration. The reaction typically occurs at either the 6- or 7-position, both of which are para and meta to the annulated aliphatic ring, respectively. The key determinant for the regiochemical outcome is whether the nitrogen atom is protonated (acting as a deactivating, meta-directing group) or protected with an electron-withdrawing group (acting as an activating, ortho,para-directing group).[2][3]

Under strongly acidic conditions, such as a mixture of concentrated nitric and sulfuric acids, the nitrogen atom of the tetrahydroquinoline is protonated, forming a tetrahydroquinolinium ion. This positively charged group exerts a strong deactivating, electron-withdrawing effect on the aromatic ring, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position, which is the 7-position.[2][4]

Conversely, when the nitrogen is protected with an acyl group, such as acetyl (Ac) or trifluoroacetyl (TFA), the lone pair of electrons on the nitrogen can participate in resonance with the aromatic ring. This makes the N-acyl group an activating, ortho,para-directing group.[5][6][7][8] Consequently, nitration of N-acyl-1,2,3,4-tetrahydroquinoline derivatives predominantly occurs at the para position, which is the 6-position.[2][3]

Visualizing the Mechanistic Control

The following diagram illustrates the workflow for achieving regioselective nitration of 1,2,3,4-tetrahydroquinoline.

G cluster_0 Regioselective Nitration Workflow cluster_1 Pathway to 7-Nitro-THQ cluster_2 Pathway to 6-Nitro-THQ THQ 1,2,3,4-Tetrahydroquinoline Nitration_7 Nitration (HNO₃/H₂SO₄) THQ->Nitration_7 N-protonation Protection N-Acetylation (Ac₂O) THQ->Protection Product_7 7-Nitro-1,2,3,4-tetrahydroquinoline Nitration_7->Product_7 N_Ac_THQ N-Acetyl-THQ Protection->N_Ac_THQ Nitration_6 Nitration (HNO₃/H₂SO₄) N_Ac_THQ->Nitration_6 N-acyl activation N_Ac_6_Nitro_THQ N-Acetyl-6-nitro-THQ Nitration_6->N_Ac_6_Nitro_THQ Deprotection Deprotection (Acid/Base Hydrolysis) N_Ac_6_Nitro_THQ->Deprotection Product_6 6-Nitro-1,2,3,4-tetrahydroquinoline Deprotection->Product_6

Caption: Workflow for the regioselective synthesis of 6- and 7-nitro-THQ.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

This protocol describes the direct nitration of 1,2,3,4-tetrahydroquinoline under acidic conditions to favor the formation of the 7-nitro isomer.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1,2,3,4-tetrahydroquinoline (1.0 eq) to concentrated sulfuric acid (5-10 volumes). Maintain the temperature below 10 °C during the addition.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of tetrahydroquinoline in sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-nitro-1,2,3,4-tetrahydroquinoline as a yellow solid.[4]

Protocol 2: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline via N-Acetylation

This two-step protocol involves the N-acetylation of 1,2,3,4-tetrahydroquinoline followed by nitration to selectively yield the 6-nitro isomer.

Step 1: N-Acetylation of 1,2,3,4-tetrahydroquinoline

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Add acetic anhydride (1.2 eq) to the solution. A mild exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the addition of water.

  • If necessary, neutralize any remaining acid with a mild base like sodium bicarbonate.

  • Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield N-acetyl-1,2,3,4-tetrahydroquinoline, which is often pure enough for the next step.

Step 2: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

  • Cool a mixture of concentrated sulfuric acid (5-10 volumes) in a round-bottom flask to 0 °C in an ice bath.

  • Slowly add N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2-3 volumes) and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetylated substrate, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and allow the precipitate to form.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline.

Step 3: Deprotection of N-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline

  • Suspend the crude N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture at reflux for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base such as sodium hydroxide or sodium carbonate solution.

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 6-nitro-1,2,3,4-tetrahydroquinoline.

Data Presentation: Characterization of Nitro-THQ Isomers

The unequivocal identification of the 6- and 7-nitro isomers is crucial and is typically achieved through NMR spectroscopy. The substitution pattern on the aromatic ring gives rise to distinct splitting patterns in the ¹H NMR spectrum.

Compound¹H NMR Data (Aromatic Region, DMSO-d₆)¹³C NMR Data (Aromatic Region, DMSO-d₆)
6-Nitro-1,2,3,4-tetrahydroquinoline δ ~7.8-7.9 (d, 1H), ~7.7 (dd, 1H), ~6.5 (d, 1H)δ ~152, ~140, ~125, ~120, ~115, ~114
7-Nitro-1,2,3,4-tetrahydroquinoline δ ~7.4 (d, 1H), ~7.3 (dd, 1H), ~7.2 (d, 1H)δ ~148, ~146, ~129, ~118, ~115, ~110

Note: The chemical shifts (δ) are approximate and may vary depending on the solvent and concentration. The key diagnostic is the coupling pattern.

Troubleshooting and Optimization

  • Low Yields: Incomplete reaction or product degradation can lead to low yields. Ensure the reaction temperature is strictly controlled, as nitration is an exothermic process.

  • Mixture of Isomers: If a mixture of 6- and 7-nitro isomers is obtained, this indicates a lack of complete protonation or protection. Ensure the use of sufficiently strong acid for the 7-nitro synthesis and complete N-acetylation for the 6-nitro pathway.

  • Purification Challenges: The polarity of the 6- and 7-nitro isomers can be very similar, making chromatographic separation challenging. Careful selection of the eluent system and potentially the use of a high-performance liquid chromatography (HPLC) system may be necessary for baseline separation.[9]

Conclusion

The regioselective nitration of 1,2,3,4-tetrahydroquinoline is a powerful tool in synthetic organic chemistry. By understanding the directing effects of the nitrogen substituent, researchers can selectively synthesize either the 6-nitro or 7-nitro isomer in good yield. The protocols outlined in this guide provide a robust starting point for the synthesis of these valuable building blocks. Careful control of reaction conditions and thorough characterization of the products are paramount to success in these synthetic endeavors.

References

  • Cordeiro, A., Shaw, J., & Rozas, I. (2011). Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(7), 1245-1254.
  • US Patent No. US5283336A. (1994). Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Bunce, R. A., & Schammerhorn, J. E. (2010). 6-Nitro-1,2,3,4-tetrahydroquinoline-4-carboxylic Esters and 7-Nitro-3,4-dihydroquinoxaline-1(2H)-carboxylic Esters by a Tandem Reductive Amination-SNAr Reaction.
  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • Hrčak. (n.d.). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Regioselective Nitration of N-Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Nitrated Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its rigid, partially saturated structure provides a three-dimensional framework that is highly amenable to synthetic modification, making it a cornerstone in modern medicinal chemistry. The introduction of a nitro (-NO₂) group onto the aromatic ring of the THQ nucleus is a pivotal synthetic transformation. This functionalization not only serves as a precursor for the corresponding amino group, a common pharmacophore, but also acts as a versatile handle for further chemical elaboration through nucleophilic aromatic substitution or cross-coupling reactions.

However, the electrophilic aromatic substitution (EAS) of the THQ ring system presents a significant challenge in regiocontrol. The interplay between the activating, ortho-, para-directing N-substituted amino group and the fused aliphatic ring can lead to mixtures of constitutional isomers. Achieving high regioselectivity is paramount for the efficient synthesis of targeted drug candidates and the avoidance of costly and labor-intensive purification steps.

This comprehensive guide provides an in-depth exploration of the principles and practices governing the regioselective nitration of N-substituted tetrahydroquinolines. We will delve into the mechanistic underpinnings of this reaction, present validated experimental protocols for achieving specific regiochemical outcomes, and offer expert insights to empower researchers in their synthetic endeavors.

I. Mechanistic Rationale: The Key to Regiocontrol

The nitration of N-substituted tetrahydroquinolines proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2][3] The reaction is initiated by the attack of the electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid.[2] The regiochemical outcome of this substitution is dictated by the directing effects of the substituents on the tetrahydroquinoline ring.

The primary determinant of regioselectivity is the nature of the substituent on the nitrogen atom. In the absence of an N-substituent, the nitration is carried out under strongly acidic conditions, leading to the protonation of the nitrogen atom.[4][5] The resulting ammonium cation is a powerful deactivating and meta-directing group, which significantly alters the reactivity and regioselectivity of the aromatic ring.

Conversely, when the nitrogen atom is protected, typically with an acyl group (e.g., acetyl, trifluoroacetyl, Fmoc), the lone pair of electrons on the nitrogen can participate in resonance with the aromatic ring, making the N-acyl group an activating, ortho-, para-directing substituent.[6][7] This electronic effect is the cornerstone of achieving predictable and high regioselectivity in the nitration of N-substituted tetrahydroquinolines.

The stability of the intermediate carbocation, known as the arenium ion or σ-complex, determines the preferred position of electrophilic attack.[1][3] For N-acylated tetrahydroquinolines, the positive charge of the arenium ion can be delocalized onto the nitrogen atom when the attack occurs at the ortho (C5) and para (C7) positions, leading to a more stable intermediate. However, steric hindrance from the fused aliphatic ring often disfavors substitution at the C5 position. Consequently, nitration typically occurs at the C6 (ortho to the annulated position) and C7 (para to the nitrogen) positions.[4][8] The choice of the N-protecting group and the reaction conditions can be fine-tuned to favor one isomer over the other.

II. Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for the regioselective nitration of N-substituted tetrahydroquinolines. These methods have been compiled from peer-reviewed literature and represent reliable starting points for achieving specific regiochemical outcomes.

Protocol 1: Regioselective Synthesis of 7-Nitro-N-Substituted Tetrahydroquinolines

This protocol is adapted from methodologies that have demonstrated a preference for nitration at the C7 position, which is para to the nitrogen atom. The use of an N-protecting group like 9-fluorenylmethoxycarbonyl (Fmoc) has been shown to favor the formation of the 7-nitro isomer.[8]

Materials:

  • N-Fmoc-1,2,3,4-tetrahydroquinoline

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Dichloromethane (DCM)

  • Crushed ice

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pyrrolidine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve potassium nitrate (1.0 eq) in concentrated sulfuric acid (appropriate volume to ensure stirring) at 0 °C with vigorous stirring for 10-15 minutes.

  • Reaction Setup: To the cold nitrating mixture, add dichloromethane. Continue stirring at 0 °C for an additional 15 minutes.

  • Substrate Addition: In a separate flask, dissolve N-Fmoc-1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane. Add this solution dropwise to the stirring nitrating mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture over crushed ice. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Fmoc-7-nitro-1,2,3,4-tetrahydroquinoline.

  • Deprotection: Treat the crude product with pyrrolidine at room temperature for 30 minutes to remove the Fmoc protecting group.[8]

  • Final Purification: Extract the reaction mixture with dichloromethane and wash multiple times with water and brine.[8] The resulting 7-nitro-1,2,3,4-tetrahydroquinoline can be further purified by column chromatography on silica gel. It has been reported that under similar conditions, a mixture of 6-nitro and 7-nitro isomers can be formed, which may require separation by preparative HPLC.[8]

Protocol 2: Highly Regioselective Synthesis of 6-Nitro-N-Substituted Tetrahydroquinolines

Achieving high selectivity for the C6 position often involves the use of specific N-acyl protecting groups and carefully controlled reaction conditions. Studies have shown that N-trifluoroacetyl-tetrahydroquinoline can lead to a high preference for 6-nitration.[4]

Materials:

  • N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline

  • Nitrating agent (e.g., fuming nitric acid, acetyl nitrate)

  • Appropriate solvent (e.g., acetic anhydride, dichloromethane)

  • Base for quenching (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., acetone/dry ice)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in the chosen solvent and cool the solution to the desired temperature (e.g., -25 °C to 0 °C).[4]

  • Addition of Nitrating Agent: Slowly add the nitrating agent (1.0-1.2 eq) to the cooled solution while maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature for a specified time (e.g., 30 minutes).[4] Monitor the reaction by TLC to determine the optimal reaction time and temperature to maximize the yield of the desired 6-nitro isomer and minimize the formation of other isomers.

  • Quenching: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Purification: After filtration, concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the pure 6-nitro-N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline. Subsequent deprotection can be achieved under appropriate basic or acidic conditions to yield 6-nitro-1,2,3,4-tetrahydroquinoline.

III. Data Presentation and Summary

The regioselectivity of the nitration of N-substituted tetrahydroquinolines is highly dependent on the nature of the N-protecting group and the reaction conditions. The following table summarizes typical outcomes based on literature precedents.

N-Protecting Group (R)Nitrating AgentSolventTemp. (°C)Major Isomer(s)Reference
H (protonated)HNO₃/H₂SO₄H₂SO₄RTMeta-directing (complex mixture)[4][5]
Acetyl (Ac)HNO₃/H₂SO₄Ac₂O0 - RT6-Nitro and 7-Nitro mixture[9]
Trifluoroacetyl (TFA)HNO₃/Ac₂OAc₂O-25 to 0Predominantly 6-Nitro[4]
Fluorenylmethoxycarbonyl (Fmoc)KNO₃/H₂SO₄DCM0 to RTMixture of 6- and 7-Nitro[8]

IV. Visualization of Key Concepts

Workflow for Regioselective Nitration

G cluster_0 Preparation cluster_1 Nitration cluster_2 Purification & Final Product start Start with 1,2,3,4-Tetrahydroquinoline protect N-Protection (e.g., Ac, TFA, Fmoc) start->protect nitration Electrophilic Nitration (e.g., KNO3/H2SO4) protect->nitration workup Reaction Work-up & Quenching nitration->workup deprotect N-Deprotection (if necessary) workup->deprotect purify Purification (Chromatography/Recrystallization) deprotect->purify product Regioselective Nitro-THQ purify->product

Caption: Experimental workflow for the regioselective nitration of tetrahydroquinoline.

Mechanism of Electrophilic Aromatic Substitution

G N-Acyl-THQ N-Acyl-THQ Arenium_Ion σ-complex (Arenium Ion) N-Acyl-THQ->Arenium_Ion Attack on Electrophile (Rate-determining step) Product Nitro-N-Acyl-THQ Arenium_Ion->Product Deprotonation (Restores aromaticity) H+ H+ Arenium_Ion->H+

Caption: Simplified mechanism of electrophilic aromatic nitration on an N-acyl tetrahydroquinoline.

V. Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed chemical literature. To ensure the trustworthiness and reproducibility of these methods, it is imperative to incorporate a self-validating system into your experimental workflow:

  • Thorough Characterization: The regiochemical outcome of the nitration must be unequivocally confirmed. This requires detailed analysis of the product(s) using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for determining the position of the nitro group.[4]

  • Purity Assessment: The purity of the final product should be assessed by methods such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.

  • Consistency Checks: For any given protocol, consistency in the ratio of regioisomers should be observed across multiple runs. Any significant deviation warrants a re-evaluation of the reaction parameters (e.g., temperature control, reagent purity, rate of addition).

  • Reference Comparison: Whenever possible, compare the analytical data of your synthesized compounds with those reported in the cited literature to confirm their identity.

By adhering to these principles of rigorous characterization and consistency, researchers can have high confidence in the regiochemical integrity of their synthesized nitrated tetrahydroquinolines.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available at: [Link]

  • Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Semantic Scholar. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. Available at: [Link]

  • Tetrahydroquinolines by Michael Addition/ Nitro-Mannich Reaction. Thieme Connect. Available at: [Link]

  • The Nitration of Some Quinoline Derivatives. Canadian Science Publishing. Available at: [Link]

  • Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Enantiomers of 6-Nitro- and 6-Amino-2-Methyl-1,2,3,4-Tetrahydroquinolines. SpringerLink. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • Substituent Effects. Lumen Learning. Available at: [Link]

  • Electrophilic Aromatic Substitution Reaction. BYJU'S. Available at: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the purification of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline through recrystallization. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions. It elucidates the underlying chemical principles and offers a systematic methodology for achieving high purity of the target compound. The protocol is designed to be a self-validating system, emphasizing solvent selection, the rationale for each step, and the removal of common process-related impurities.

Introduction: The Rationale for Recrystallization

This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its purity is paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[3] The principle of recrystallization lies in the differential solubility of a compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3][4] Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).

The synthesis of this compound often involves the nitration of 1-methyl-1,2,3,4-tetrahydroquinoline. This process can lead to the formation of several impurities, including:

  • Regioisomers: Nitration of the tetrahydroquinoline ring can potentially yield other isomers, such as 5-nitro and 6-nitro derivatives, in addition to the desired 7-nitro product.

  • Unreacted Starting Material: Incomplete nitration can result in the presence of residual 1-methyl-1,2,3,4-tetrahydroquinoline in the crude product.

  • Di-nitrated Products: Under harsh nitrating conditions, the formation of di-nitro derivatives is possible.

  • By-products from Side Reactions: Various other colored and resinous by-products can also be formed.

A well-executed recrystallization protocol is essential to effectively remove these impurities and obtain this compound in a highly pure, crystalline form suitable for downstream applications.

Foundational Principles: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent system should meet the following criteria:

  • Temperature-Dependent Solubility: The compound of interest should be sparingly soluble in the cold solvent and highly soluble in the hot solvent.

  • Impurities' Solubility: Impurities should either be highly soluble in the cold solvent (and remain in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, whenever possible.

A systematic approach to solvent screening is paramount. The following table provides a starting point for selecting a suitable solvent for this compound based on its chemical structure (a polar aromatic amine with a nitro group).

Solvent Polarity Index Boiling Point (°C) Rationale for Screening
Ethanol5.278Often a good choice for moderately polar compounds.
Methanol6.665Higher polarity than ethanol, may be too good a solvent at room temperature.
Isopropanol4.382A less polar alcohol, may provide a good solubility differential.
Ethyl Acetate4.477A moderately polar ester that is a common recrystallization solvent.
Acetone5.156A polar aprotic solvent, good for many organic compounds.
Toluene2.4111A non-polar aromatic solvent, useful if the compound is less polar than anticipated.
Heptane/Hexane0.198/69Non-polar solvents, likely to be used as an anti-solvent in a mixed-solvent system.
Water10.2100Due to the polar nitro group and amine functionality, aqueous mixtures might be effective.

Mixed-Solvent Systems: If a single solvent does not provide the desired solubility characteristics, a mixed-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly. Common miscible pairs for a compound like this compound could include Ethanol/Water, Acetone/Water, or Toluene/Heptane.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a systematic approach to the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Selection of recrystallization solvents (see table above)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Water-cooled condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Melting point apparatus

  • NMR or other analytical instrumentation for purity assessment

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound and its analogs may have unknown toxicological properties. Handle with care.

  • Be cautious when heating organic solvents, as many are flammable. Use a heating mantle or a steam bath where appropriate, and never heat a closed system.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis Solvent_Screening Solvent Screening Select_Solvent Select Optimal Solvent/System Solvent_Screening->Select_Solvent Dissolution Dissolve Crude Product in Minimum Hot Solvent Select_Solvent->Dissolution Hot_Filtration Hot Filtration (if insoluble impurities present) Dissolution->Hot_Filtration Optional Cooling Slow Cooling to Induce Crystallization Dissolution->Cooling Hot_Filtration->Cooling Crystal_Collection Collect Crystals by Vacuum Filtration Cooling->Crystal_Collection Washing Wash Crystals with Cold, Fresh Solvent Crystal_Collection->Washing Drying Dry Purified Crystals Washing->Drying Purity_Check Assess Purity (e.g., MP, NMR) Drying->Purity_Check

Figure 1. Workflow for the purification of this compound.

Detailed Procedure

Step 1: Solvent Screening (Small Scale)

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent dropwise at room temperature, swirling after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate for the bulk recrystallization.

Step 2: Recrystallization (Bulk Scale)

  • Place the crude this compound into an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).

  • Add a magnetic stir bar and a small amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure a good yield.

  • Optional - Hot Filtration: If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 3: Crystal Collection and Drying

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor.

  • Keep the vacuum on to pull air through the crystals for 15-20 minutes to partially dry them.

  • Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Step 4: Purity Assessment

  • Determine the melting point of the recrystallized product. A pure compound should have a sharp melting point range. Compare this to the melting point of the crude material.

  • Obtain an NMR spectrum or use another appropriate analytical technique to confirm the identity and assess the purity of the final product.

Troubleshooting and Expert Insights

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod at the meniscus can sometimes induce crystallization. Seeding the solution with a tiny crystal of the pure compound, if available, is also an effective method.

  • Low Recovery: A low yield can result from using too much solvent, cooling the solution for too short a time, or washing the crystals with solvent that is not sufficiently cold.

Conclusion

The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By understanding the principles of solvent selection and carefully executing the procedural steps, researchers can consistently obtain a high-purity product, which is essential for the successful advancement of drug discovery and development programs.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]

  • Laurence M. Harwood, Christopher J. Moody. (1989). Experimental Organic Chemistry: Principles and Practice. Wiley-Blackwell. [Link]

  • Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070. [Link]

Sources

Application Note: Comprehensive Characterization of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide outlining a multi-technique approach for the comprehensive characterization of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline (MNTQ). As a key intermediate or final compound in various research and development pipelines, confirming its identity, purity, and structural integrity is paramount. We present a suite of orthogonal analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

This compound (CAS: 39275-18-8) is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a core structure in numerous biologically active compounds and natural products, making its derivatives significant in medicinal chemistry and pharmaceutical research.[1] The introduction of a nitro group and an N-methyl group can significantly alter the molecule's electronic properties, reactivity, and potential biological activity. Accurate analytical characterization is the foundation of any subsequent research, from reaction monitoring to final product quality control.

This guide establishes a validated workflow for ensuring the quality of MNTQ. The proposed methods are designed to be complementary, providing a holistic view of the compound's profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39275-18-8[2]
Molecular Formula C₁₀H₁₂N₂O₂[2]
Molecular Weight 192.21 g/mol [2]
Appearance Solid
Boiling Point 339.8 °C at 760 mmHg[]
Melting Point 93-94 °C

Analytical Workflow Overview

A robust characterization strategy relies on the integration of data from multiple orthogonal techniques. Each method provides a unique piece of information, and together they build a comprehensive profile of the analyte. The workflow below illustrates the logical progression from purity assessment to definitive structural confirmation.

Analytical_Workflow Fig. 1: Integrated Analytical Workflow for MNTQ Characterization cluster_0 Sample Preparation cluster_1 Chromatographic Analysis (Purity & Identity) cluster_2 Spectroscopic Analysis (Structure) cluster_3 Data Integration & Reporting Sample MNTQ Sample HPLC HPLC-UV Sample->HPLC Purity Assay GCMS GC-MS Sample->GCMS Identity & Volatiles NMR NMR ('H, '³C) Sample->NMR Structural Elucidation FTIR FTIR Sample->FTIR Functional Groups Report Full Characterization Report HPLC->Report GCMS->Report NMR->Report FTIR->Report

Caption: Integrated workflow for MNTQ characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Rationale: Reversed-phase HPLC is the premier technique for assessing the purity of non-volatile organic compounds like MNTQ. A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention for the aromatic tetrahydroquinoline core. A buffered mobile phase is critical to maintain a consistent ionization state of the tertiary amine, preventing peak tailing and ensuring symmetrical peaks. We propose a gradient elution to ensure any impurities, which may have significantly different polarities, are eluted and resolved from the main peak. UV detection is ideal due to the presence of the nitro-aromatic chromophore, which absorbs strongly in the UV region.

Protocol 3.1: HPLC-UV Analysis

Objective: To determine the purity of MNTQ and quantify related substances.

Materials:

  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic acid (≥98%)

  • 0.22 µm membrane filters

Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Filter through a 0.22 µm membrane.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Filter through a 0.22 µm membrane.

    • Causality Note: Formic acid is a volatile modifier suitable for potential scale-up to LC-MS analysis and helps achieve sharp peak shapes.[4]

  • Standard Solution Preparation (1 mg/mL):

    • Accurately weigh ~10 mg of MNTQ reference standard.

    • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of ACN/Water as the diluent.

  • Sample Solution Preparation:

    • Prepare sample solutions at the same concentration as the standard using the same diluent.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 2.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: % Purity = (Area of MNTQ Peak / Total Area of All Peaks) * 100.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Expertise & Rationale: GC-MS is a powerful tool for confirming the identity and assessing volatile and semi-volatile impurities. It provides two dimensions of confirmation: retention time (a function of the compound's boiling point and polarity) and the mass spectrum (a molecular fingerprint). A non-polar capillary column like a DB-5ms is suitable for this analysis. Electron Ionization (EI) will generate a reproducible fragmentation pattern that can be compared to library spectra or interpreted to confirm the structure.

Protocol 4.1: GC-MS Analysis

Objective: To confirm the molecular weight and fragmentation pattern of MNTQ.

Materials:

  • MNTQ Sample

  • GC-grade Dichloromethane (DCM) or Ethyl Acetate

Equipment:

  • GC-MS system with a capillary column inlet.

  • DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Procedure:

  • Sample Preparation (1 mg/mL):

    • Dissolve ~1 mg of MNTQ in 1 mL of DCM in a GC vial.

  • Instrument Setup:

    • Configure the GC-MS system with the parameters outlined in Table 3.

    • Causality Note: A temperature ramp is essential to ensure the compound elutes as a sharp peak and to separate it from any potential impurities with different boiling points.[5]

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the MNTQ peak.

    • Extract the mass spectrum for the main peak.

    • Confirm the presence of the molecular ion (M⁺) at m/z 192.

    • Analyze the fragmentation pattern for characteristic ions. Expected fragments include loss of the nitro group (M-46) and fragments related to the tetrahydroquinoline ring structure.

Table 3: Recommended GC-MS Method Parameters

ParameterRecommended Setting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu

Spectroscopic Characterization

Spectroscopic methods provide definitive structural information. NMR elucidates the precise connectivity of atoms, while FTIR identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. Based on known spectral data for related nitro-tetrahydroquinolines, we can predict the expected chemical shifts and splitting patterns.[6]

Protocol 5.1: NMR Analysis

Objective: To confirm the chemical structure of MNTQ.

Materials:

  • ~10-15 mg of MNTQ sample

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the MNTQ sample in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectra and compare the observed chemical shifts, integrations, and coupling constants to the predicted values in Table 4.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for MNTQ in CDCl₃

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Aromatic~7.8-8.0dH-6
Aromatic~7.6-7.8ddH-8
Aromatic~6.6-6.8dH-5
Aliphatic~3.3-3.5t-CH₂- (C4)
Aliphatic~2.9-3.1sN-CH₃
Aliphatic~2.7-2.9t-CH₂- (C2)
Aliphatic~1.9-2.1m-CH₂- (C3)
¹³C NMR Predicted δ (ppm) Assignment
Aromatic~150-152C-4a
Aromatic~145-147C-7
Aromatic~125-127C-8a
Aromatic~123-125C-6
Aromatic~118-120C-8
Aromatic~108-110C-5
Aliphatic~50-52C-2
Aliphatic~40-42N-CH₃
Aliphatic~26-28C-4
Aliphatic~21-23C-3

Note: Predicted values are based on structure-activity relationships and data from similar compounds. Actual values may vary slightly.[6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and simple technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For MNTQ, the key vibrational signatures will be the strong, characteristic stretches of the nitro group (NO₂), as well as absorptions from the aromatic ring and the aliphatic C-H and C-N bonds.

Protocol 5.2: FTIR Analysis

Objective: To confirm the presence of key functional groups in MNTQ.

Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Perform a background scan with the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid MNTQ sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire Spectrum: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values in Table 5.

Table 5: Characteristic FTIR Absorption Bands for MNTQ

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1520-1540Asymmetric StretchNitro (Ar-NO₂)
~1340-1360Symmetric StretchNitro (Ar-NO₂)
~3000-3100C-H StretchAromatic C-H
~2850-2960C-H StretchAliphatic C-H
~1580-1610C=C StretchAromatic Ring
~1250-1350C-N StretchTertiary Amine

Data Integration and Final Assessment

True confidence in a compound's identity and quality comes from the convergence of evidence from these orthogonal methods. The final assessment should synthesize all findings.

Data_Integration Fig. 2: Convergence of Analytical Data for MNTQ center_node 1-Methyl-7-nitro- 1,2,3,4-tetrahydroquinoline (Confirmed Identity & Purity) HPLC HPLC (Purity >99%, Single Major Peak) HPLC->center_node Confirms Purity GCMS GC-MS (Correct MW = 192, Expected Fragments) GCMS->center_node Confirms MW NMR NMR (Correct Proton Count, Shifts & Connectivity) NMR->center_node Confirms Structure FTIR FTIR (Presence of NO₂, Ar-H, Alkyl Groups) FTIR->center_node Confirms Functional Groups

Caption: How orthogonal data confirms MNTQ structure and purity.

  • HPLC establishes the purity profile, confirming the sample is predominantly a single component.

  • GC-MS confirms the molecular weight (192.21 g/mol ) and provides a fragmentation fingerprint consistent with the proposed structure.

  • NMR provides unambiguous proof of the molecular structure, showing the correct number and arrangement of protons and carbons.

  • FTIR confirms the presence of the critical nitro and amine functional groups.

By following these protocols, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their downstream experiments and development activities.

References

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples. (2023). Yakugaku Zasshi, 143(6), 481-487. [Link]

  • CAS 39275-18-8 | this compound. Hoffman Fine Chemicals. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(29), 17756-17789. [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214. PubChem. [Link]

  • 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate. [Link]

  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2018). International Journal of Advanced Biotechnology and Research, 9(1), 548-555. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). Molecules, 19(9), 13591-13629. [Link]

  • This compound. Merck. [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). European Journal of Organic Chemistry, 2011(4), 748-756. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2020). Acta Pharmaceutica, 70(3), 335-349. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). Molecules, 29(5), 1089. [Link]

  • 1,2,3,4-Tetrahydroisoquinolin-7-ol. PubChem. [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-EGFR Agents. (2023). Eclética Química, 48(1), 55-71. [Link]

Sources

1H NMR and 13C NMR assignment for 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Complete ¹H and ¹³C NMR Spectral Assignment of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of this compound. Designed for researchers, scientists, and professionals in drug development and organic chemistry, this document moves beyond a simple data report. It details the foundational principles, step-by-step experimental protocols, and the logical workflow required for unambiguous structural elucidation. By integrating 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR techniques, this guide serves as a practical protocol and an educational tool, demonstrating how to leverage modern NMR spectroscopy for precise molecular characterization.

Introduction and Scientific Context

This compound is a substituted heterocyclic compound featuring a saturated nitrogen-containing ring fused to a nitro-substituted benzene ring. The precise characterization of such molecules is fundamental in medicinal chemistry and materials science, where structure dictates function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.

The structural complexity of this molecule, arising from the interplay between the aliphatic and aromatic regions and the influence of powerful electron-withdrawing (nitro) and electron-donating (N-methyl) groups, makes its NMR spectrum a rich source of information. This guide provides a self-validating methodology, where assignments are cross-verified using a suite of NMR experiments, ensuring the highest degree of confidence in the final structural assignment.

Molecular Structure and Spectroscopic Considerations

The key to a successful NMR assignment is a preliminary analysis of the molecule's structure to predict the expected spectral features.

G cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis FID Raw FID Signal FT Fourier Transform (FT) FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibration (to TMS) Baseline->Calibrate PeakPick Peak Picking (δ) Calibrate->PeakPick Assign Structural Assignment Integrate Integration (¹H Only) PeakPick->Integrate Integrate->Assign

Caption: Standard workflow for NMR data processing and analysis. [1]

Spectral Assignment and Detailed Interpretation

The following is a predictive assignment based on established chemical principles and data from similar structures. Actual experimental values may vary slightly.

¹H NMR Spectrum: Analysis and Assignment

The ¹H spectrum is divided into distinct regions. The assignment strategy begins with the most unambiguous signals and uses coupling information from COSY to build out the structure.

  • Aromatic Region (7.0 - 8.5 ppm): The strong deshielding effect of the NO₂ group places H-6 and H-8 furthest downfield.

    • H-6 & H-8: Expected to be significantly downfield due to the ortho-relationship to the NO₂ group.

    • H-5: Expected to be the most upfield of the aromatic protons.

  • Aliphatic Region (1.5 - 3.5 ppm):

    • H-2: These protons are adjacent to the nitrogen atom, placing them in the 3.0-3.5 ppm range.

    • H-4: These benzylic protons will likely be in the 2.7-3.0 ppm range.

    • H-3: These protons, shielded by adjacent methylene groups, should appear most upfield in the aliphatic chain, around 1.8-2.2 ppm.

  • N-Methyl Signal:

    • N-CH₃: A sharp singlet is expected around 2.9-3.1 ppm.

Table 2: Predicted ¹H NMR Assignments for this compound

ProtonPredicted δ (ppm)MultiplicityIntegrationJ (Hz)COSY Correlations
H-8~8.0d1HJ(H8-H6) ≈ 2.5H-6
H-6~7.9dd1HJ(H6-H5) ≈ 8.5, J(H6-H8) ≈ 2.5H-5, H-8
H-5~7.2d1HJ(H5-H6) ≈ 8.5H-6
H-2~3.2t2HJ(H2-H3) ≈ 6.0H-3
N-CH₃~3.0s3H-None
H-4~2.8t2HJ(H4-H3) ≈ 6.5H-3
H-3~2.0m2H-H-2, H-4
¹³C NMR and DEPT-135: Analysis and Assignment

The ¹³C spectrum is analyzed in conjunction with the DEPT-135 experiment to identify carbon types.

  • DEPT-135 Positive Signals: CH and CH₃ carbons (C-5, C-6, C-8, N-CH₃).

  • DEPT-135 Negative Signals: CH₂ carbons (C-2, C-3, C-4).

  • DEPT-135 Absent Signals: Quaternary carbons (C-4a, C-7, C-8a). These are identified by finding the signals present in the broadband ¹³C spectrum but absent from the DEPT spectrum.

Table 3: Predicted ¹³C NMR Assignments for this compound

CarbonPredicted δ (ppm)DEPT-135HSQC Correlation
C-7~148AbsentNone
C-8a~145AbsentNone
C-4a~129AbsentNone
C-6~125Positive (CH)H-6
C-5~122Positive (CH)H-5
C-8~118Positive (CH)H-8
C-2~51Negative (CH₂)H-2
N-CH₃~40Positive (CH₃)N-CH₃
C-4~27Negative (CH₂)H-4
C-3~22Negative (CH₂)H-3
Cross-Verification with 2D HSQC

The HSQC experiment provides the final, definitive confirmation by directly linking proton and carbon signals. The predicted correlations are listed in Table 3. This experiment serves as a crucial self-validation step; if the ¹H and ¹³C assignments are correct, they will be perfectly matched by the HSQC cross-peaks.

Caption: Key ¹H-¹³C HSQC correlations for unambiguous assignment.

Conclusion

The structural elucidation of this compound is systematically achieved through the logical application of a suite of NMR experiments. By combining 1D ¹H and ¹³C NMR with multiplicity editing (DEPT-135) and 2D correlation spectroscopy (COSY and HSQC), each proton and carbon signal can be assigned with a high degree of confidence. This application note provides not only the predicted spectral data but also a robust, field-proven protocol that can be adapted for the characterization of other complex small molecules. This self-validating workflow, where assignments from different experiments must converge, exemplifies the power of modern NMR in ensuring scientific integrity and accuracy in chemical research.

References

  • Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]

  • Zhang, S., et al. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Rana, T., et al. (2020). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC - NIH. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary. Retrieved from [Link]

  • Marriott, D. P., et al. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT. NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Funatsu, K., et al. (1995). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. Retrieved from [Link]

  • University of Durham. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • ACS Publications. (2016, May 5). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Reduction of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of the nitro group in 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline to its corresponding amine, 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline, is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This guide provides a detailed technical overview of the common methodologies employed for this reduction. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to aid in method selection and optimization. This document is designed to be a self-validating system, with comprehensive, step-by-step protocols and in-depth discussions on the causality behind experimental choices.

Introduction: The Strategic Importance of the 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline Moiety

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The introduction of an amino group at the 7-position of the 1-methyl-1,2,3,4-tetrahydroquinoline core opens up a plethora of possibilities for further functionalization, making it a key building block in drug discovery programs. The choice of reduction method for the precursor nitro compound is paramount, as it can significantly impact yield, purity, and the compatibility with other functional groups within the molecule.

This application note will explore three primary, industrially relevant methods for the reduction of this compound:

  • Catalytic Hydrogenation: A clean and efficient method employing a catalyst and hydrogen gas.

  • Metal-Mediated Reduction (Fe/HCl): A classic, robust, and cost-effective approach.

  • Chemoselective Reduction with Sodium Dithionite: A milder, "greener" alternative with excellent functional group tolerance.

We will provide a comparative analysis of these methods, detailed experimental protocols, and guidance on reaction monitoring and product characterization.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reduction method is a critical decision in the synthetic workflow. The following table provides a comparative overview of the key features of the three methods discussed in this guide.

FeatureCatalytic Hydrogenation (Pd/C)Metal-Mediated Reduction (Fe/HCl)Sodium Dithionite (Na₂S₂O₄)
Reagents H₂, Pd/C catalystFe powder, HClNa₂S₂O₄, base (optional)
Solvent Alcohols (MeOH, EtOH), EtOAcAlcohols, water, acetic acidWater, DMF, EtOH/water mixtures
Temperature Room temperature to moderate heatingRoom temperature to refluxRoom temperature to moderate heating
Pressure Atmospheric to high pressureAtmosphericAtmospheric
Advantages High yields, clean reaction, catalyst can be recycledCost-effective, robust, readily available reagents, easy workupMild conditions, excellent chemoselectivity, "green" reagent
Disadvantages Catalyst can be pyrophoric, potential for over-reduction of other functional groups, requires specialized equipment for high pressureStoichiometric amounts of metal required, acidic conditions may not be suitable for all substrates, potential for metal contaminationCan require large excess of reagent, potential for sulfur-containing byproducts, reaction can be sluggish
Safety Concerns Flammable hydrogen gas, pyrophoric catalyst[1]Exothermic reaction, handling of strong acidExothermic reaction, generation of SO₂ gas under acidic conditions

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing a chemical transformation. Below, we provide a simplified overview of the mechanisms for each reduction method.

Catalytic Hydrogenation

Catalytic hydrogenation proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group. The reaction is believed to occur in a stepwise manner, involving nitroso and hydroxylamine intermediates.

G cluster_0 Catalytic Hydrogenation Pathway Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 + H₂/Pd-C Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H₂/Pd-C End 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline Intermediate2->End + H₂/Pd-C

Caption: Stepwise reduction via catalytic hydrogenation.

Metal-Mediated Reduction (Fe/HCl)

The Béchamp reduction, using iron metal in acidic medium, is a classic method for the reduction of aromatic nitro compounds.[2] The reaction involves a series of single electron transfers from the iron surface to the nitro group, with protonation steps occurring in the acidic medium.

G cluster_1 Fe/HCl Reduction Pathway Start Ar-NO₂ Step1 [Ar-NO₂]⁻• Start->Step1 + Fe, e⁻ Step2 Ar-NO Step1->Step2 + H⁺ Step3 Ar-NHOH Step2->Step3 + 2e⁻, + 2H⁺ End Ar-NH₃⁺ Step3->End + 2e⁻, + 2H⁺ Final Ar-NH₂ End->Final Base Workup

Caption: Electron transfer in Fe/HCl reduction.

Sodium Dithionite Reduction

Sodium dithionite is a versatile and mild reducing agent. In aqueous solution, it exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. The reduction proceeds through a single-electron transfer mechanism.[3]

G cluster_2 Sodium Dithionite Reduction Pathway Start Ar-NO₂ Step1 [Ar-NO₂]⁻• Start->Step1 + •SO₂⁻ Step2 Ar-NO Step1->Step2 + •SO₂⁻, + H₂O Step3 Ar-NHOH Step2->Step3 + 2•SO₂⁻, + 2H₂O End Ar-NH₂ Step3->End + 2•SO₂⁻, + 2H₂O Reagent Na₂S₂O₄ ⇌ 2 •SO₂⁻

Caption: Radical mechanism of dithionite reduction.

Detailed Experimental Protocols

Safety Precaution: The reduction of nitro compounds is often exothermic and can be hazardous if not performed with care.[4] Always conduct these reactions in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a blast shield in place.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is prized for its clean conversion and high yields.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum/Nitrogen line

  • Buchner funnel and filter paper

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol%).

  • Add methanol or ethanol as the solvent.

  • Seal the flask and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[1]

  • Evacuate the flask and introduce hydrogen gas from a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst is pyrophoric and should be handled with care. Keep the filter cake wet. [1]

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Metal-Mediated Reduction using Iron and Hydrochloric Acid (Fe/HCl)

A robust and economical method suitable for large-scale synthesis.[2][5]

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate to remove the ethanol.

  • Carefully basify the aqueous residue with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline.

  • Purify by column chromatography if necessary.

Protocol 3: Chemoselective Reduction with Sodium Dithionite (Na₂S₂O₄)

A mild and selective method, ideal for substrates with other reducible functional groups.[3][6][7]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (or DMF and water).

  • In a separate flask, prepare a solution of sodium dithionite (3-5 eq) and sodium bicarbonate (3-5 eq) in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If DMF was used, add water to precipitate the product or dilute with a large volume of water before extraction.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline.

  • Purify by column chromatography if necessary.

Reaction Monitoring and Product Characterization

Reaction Monitoring
  • Thin Layer Chromatography (TLC): A simple and effective way to monitor the disappearance of the starting material and the appearance of the product. A typical eluent system would be a mixture of ethyl acetate and hexanes. The starting nitro compound will be less polar than the resulting amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress, including the presence of any intermediates or byproducts. A reversed-phase C18 column with a gradient of acetonitrile and water containing a small amount of formic acid or ammonium formate is a good starting point for method development.[8]

Product Characterization

The identity and purity of the final product, 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline, should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the aromatic protons deshielded by the nitro group and the appearance of signals for the aromatic protons in the electron-rich amino-substituted ring. The NH₂ protons will appear as a broad singlet.

    • ¹³C NMR: The carbon atom attached to the amino group will show a significant upfield shift compared to the carbon attached to the nitro group.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline.

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹.

Conclusion

The reduction of this compound is a fundamental transformation in synthetic organic chemistry with significant implications for drug discovery. The choice between catalytic hydrogenation, metal-mediated reduction, and sodium dithionite depends on a variety of factors including scale, available equipment, and the presence of other functional groups. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently and safely perform this important reaction, paving the way for the synthesis of novel and potentially life-saving therapeutic agents.

References

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from [Link]

  • Khan, K. R., Nalinbenjapun, S., Sakorn, N., & Ovatlarnporn, C. (n.d.). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry.
  • SOP: How to Run an Atmospheric-Pressure Hydrogenation Reaction. (n.d.). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • SciSpace. (n.d.).
  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
  • Benchchem. (n.d.). Technical Support Center: Catalytic Hydrogenation and Reductive Cyclization of Nitrochalcones to Tetrahydroquinolines.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. Reaction....
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 18).
  • New Journal of Chemistry. (n.d.).
  • Organic Process Research & Development. (n.d.). Safety Evaluation of an Unexpected Incident with a Nitro Compound.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
  • Google Patents. (2015, May 21).
  • Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite.
  • MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
  • Green Chemistry. (n.d.). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles.
  • YouTube. (2021, August 27).
  • Journal of Chromatographic Science. (2023, June 1). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)
  • ResearchGate. (2019, February 10).
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: HPLC Analysis of 7-Methyl-4-nitroquinoline 1-oxide and its Metabolites.
  • PMC. (n.d.). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues.
  • RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • ChemSearch Journal. (2021, July 6). Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one.
  • DergiPark. (n.d.). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC.
  • Springer. (2025, June 1). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
  • ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol.
  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.
  • ResearchGate. (n.d.).

Sources

Derivatization of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Derivatization of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline for Compound Library Generation in Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold, forming the backbone of numerous natural products and pharmacologically active agents.[1][2][3] Its unique three-dimensional structure often imparts favorable pharmacokinetic properties compared to its flat aromatic counterpart, quinoline.[2] This guide provides a comprehensive technical overview and detailed protocols for the strategic derivatization of this compound, a versatile starting material for building diverse chemical libraries. We will focus on leveraging the C7-nitro group as a chemical handle for diversification, beginning with its reduction to a primary amine and subsequent functionalization through robust, modern synthetic methodologies. The protocols herein are designed to be self-validating and are supported by mechanistic rationale to empower researchers in their drug discovery efforts.

Introduction: The Tetrahydroquinoline Scaffold

The THQ motif is of significant interest in medicinal chemistry due to its wide range of demonstrated biological activities, including anticancer, antimicrobial, neuroprotective, and antiviral properties.[1][2] Compounds like the antibiotic Virantmycin and the anti-arrhythmic Nicainoprol underscore the therapeutic relevance of this scaffold.[1] The specific starting material, this compound, is strategically designed for library synthesis. The N1-methyl group provides a fixed substitution pattern, while the C7-nitro group serves as a highly versatile precursor for a multitude of chemical transformations, enabling extensive exploration of the chemical space around the core structure.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be efficiently achieved in a two-step process starting from commercially available 1,2,3,4-tetrahydroquinoline. The process involves N-protection, regioselective nitration, deprotection, and finally N-methylation. A recent, efficient method involves the nitration of an N-protected THQ, which provides greater control over regioselectivity.[4]

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Deprotection & N-Methylation THQ 1,2,3,4-Tetrahydroquinoline Fmoc_THQ N-Fmoc-THQ THQ->Fmoc_THQ Fmoc-Cl, Base Nitro_Fmoc_THQ N-Fmoc-7-nitro-THQ Fmoc_THQ->Nitro_Fmoc_THQ KNO3, H2SO4 0°C to RT Nitro_THQ 7-Nitro-THQ Nitro_Fmoc_THQ->Nitro_THQ Pyrrolidine Final_Product 1-Methyl-7-nitro-THQ Nitro_THQ->Final_Product Formaldehyde, NaBH(OAc)3 Reductive Amination

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline (7)

This protocol is adapted from methodologies described for the regioselective nitration of protected tetrahydroquinolines.[4]

  • Protection: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 equiv) in dichloromethane (DCM). Add triethylamine (1.2 equiv) and cool the mixture to 0 °C. Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equiv) in DCM dropwise. Stir at room temperature for 4 hours. Wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield N-Fmoc-THQ, which can be used without further purification.

  • Nitration: In a separate flask, prepare the nitrating mixture by dissolving KNO₃ (1.5 equiv) in concentrated H₂SO₄ (5.0 equiv) at 0 °C. Stir for 15 minutes. Dilute with DCM.

  • Add a solution of N-Fmoc-THQ (1.0 equiv) in DCM dropwise to the nitrating mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC.

  • Quench the reaction by carefully pouring it over crushed ice. Extract the product with DCM (3x).

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄. Concentrate in vacuo.

  • Deprotection: Dissolve the crude N-Fmoc-7-nitro-THQ in DCM and add pyrrolidine (5.0 equiv). Stir at room temperature for 30 minutes.

  • Wash the mixture extensively with water and brine to remove the fluorenyl adducts.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 7-nitro-1,2,3,4-tetrahydroquinoline.

Protocol 2.2: N-Methylation via Reductive Amination

This is a standard and highly effective method for N-alkylation of secondary amines.[5][6][7]

  • To a solution of 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 equiv) in 1,2-dichloroethane (DCE), add aqueous formaldehyde (37 wt. %, 1.5 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 15 minutes.

  • Stir at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated solution of NaHCO₃.

  • Extract the product with DCM (3x). Wash the combined organic layers with brine and dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to yield this compound as a solid.

Core Derivatization Strategy: Reduction of the Nitro Group

The transformation of the electron-withdrawing nitro group into a nucleophilic primary amine is the cornerstone of library development from this scaffold. This conversion opens the door to a vast array of robust C-N and C-C bond-forming reactions. While catalytic hydrogenation is effective, chemoselective reduction using metals in acidic media or other reagents is often preferred to avoid side reactions and for scalability.[4][8]

G Start 1-Methyl-7-nitro-THQ Intermediate 7-Amino-1-methyl-THQ (Key Intermediate) Start->Intermediate Reduction (e.g., Zn/NH4Cl, Fe/HCl)

Caption: The pivotal reduction step to form the key amine intermediate.

Protocol 3.1: Reduction of Nitro Group to Primary Amine

This protocol uses zinc dust and ammonium chloride, a mild and effective method.[4]

  • Suspend this compound (1.0 equiv) in methanol.

  • Add zinc dust (10.0 equiv).

  • Prepare a saturated solution of ammonium chloride (NH₄Cl) in water and add it to the reaction mixture.

  • Heat the mixture to 60 °C and stir vigorously for 6 hours. The reaction progress can be monitored by a distinct color change and confirmed by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove excess zinc and inorganic salts. Wash the pad with methanol.

  • Concentrate the filtrate in vacuo to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline, which is often pure enough for subsequent steps.

Library Generation from the Key Amine Intermediate

The 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline intermediate is a nucleophilic building block ready for diversification. Below are protocols for several high-yield, versatile reactions common in medicinal chemistry.

G cluster_main Diversification Pathways cluster_reactions Intermediate 7-Amino-1-methyl-THQ Amide Amide/Sulfonamide Derivatives Intermediate->Amide Acylation: R-COCl or (RCO)2O Diaryl Diaryl Amine Derivatives Intermediate->Diaryl Buchwald-Hartwig Amination: Ar-X, Pd-catalyst, Ligand, Base Biaryl Biaryl Derivatives Intermediate->Biaryl Sandmeyer → Suzuki Coupling: 1. NaNO2, HBr 2. Ar-B(OH)2, Pd-catalyst

Caption: Diversification strategies from the key amine intermediate.

Protocol 4.1: Synthesis of Amide/Sulfonamide Derivatives (Acylation)
  • Dissolve 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline (1.0 equiv) in DCM.

  • Add a base such as triethylamine or DIPEA (1.5 equiv).

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride, sulfonyl chloride, or anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Protocol 4.2: Synthesis of Diaryl Amines (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10][11]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (or triflate, 1.0 equiv), 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add a dry, deoxygenated solvent, such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4.3: Synthesis of Biaryl Derivatives (Sandmeyer followed by Suzuki-Miyaura Coupling)

This two-step sequence allows for C-C bond formation, significantly expanding structural diversity. The amine is first converted to a halide, which then participates in a Suzuki coupling.[12][13]

Part A: Sandmeyer Reaction (Amine to Bromide)

  • Add 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline (1.0 equiv) to a 48% solution of hydrobromic acid (HBr) at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, add copper(I) bromide (CuBr, 1.2 equiv) to 48% HBr. Heat to 60 °C.

  • Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, maintain the temperature at 60 °C for 1 hour, then cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate. Wash the organic layer with NaOH solution and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoline.

Part B: Suzuki-Miyaura Cross-Coupling

  • To a microwave vial or Schlenk tube, add the 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).

  • Add a solvent mixture, typically dioxane/water (4:1).

  • Deoxygenate the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 90-100 °C (or via microwave irradiation) for 2-12 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Characterization and Data Presentation

All synthesized derivatives should be rigorously characterized to confirm their structure and purity. Standard analytical techniques include ¹H NMR, ¹³C NMR, Low-Resolution Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS). Data should be systematically organized for easy comparison.

Table 1: Example Characterization Data for a Hypothetical Derivative

Compound IDStructureReaction TypeYield (%)Purity (LC-MS, %)HRMS (M+H)⁺ CalculatedHRMS (M+H)⁺ Found
XYZ-001 [Image of Structure]Amidation85>98291.1601291.1598
XYZ-002 [Image of Structure]Buchwald-Hartwig68>97327.1863327.1866
XYZ-003 [Image of Structure]Suzuki-Miyaura72>99326.1907326.1911

Conclusion

The this compound scaffold is an exceptionally valuable starting point for the generation of diverse and novel chemical entities for drug discovery. By employing a key nitro-to-amine reduction, researchers can access a versatile intermediate that serves as a gateway to a wide array of derivatization reactions, including acylation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling. The detailed protocols provided in this guide offer reliable and reproducible methods to build compound libraries with significant potential for identifying new therapeutic agents.[14]

References

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Sabale, P. M., Patel, P., & Kaur, P. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Research Journal of Pharmacy and Technology.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines. BenchChem.
  • BenchChem. (2025). Progress in the Chemistry of Tetrahydroquinolines: A Technical Guide for Drug Discovery. BenchChem.
  • Organic Chemistry Portal. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal.
  • Al-Zoubi, R. M., et al. (2010). Synthesis and Suzuki–Miyaura Reactions of 3,6,8-Tribromoquinoline: A Structural Revision. Synlett. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUay_61wKKUrDw1FxPPPO9nOWBR4s6sOZfgi7oWnvKZHHI1hlrhwp8LCH7w7YXuf1pXEYD0H6lZBPxYPAohjkcOL3Kqa7cmgTNQHYEsGE_f43XkLR4a9QhQzax181dEBpfN9ZJHf-zLWvVBjGwyk08DcmDqaNTMBoJTUU6fu9xW14fm8AV4XLMbDQc_A==]([Link]

Sources

Application Notes and Protocols: 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its three-dimensional architecture and ability to be readily functionalized make it an attractive starting point for the design of novel therapeutic agents. The introduction of a nitro group at the 7-position and a methyl group at the 1-position, as in 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline, provides a versatile platform for further chemical exploration. The nitro group, in particular, is a key functional handle that can be readily transformed into an amino group, opening pathways to a diverse array of fused heterocyclic systems with significant pharmacological potential.[3]

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the critical initial reduction of the nitro group to form the pivotal intermediate, 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline. Subsequently, we will present detailed protocols for the construction of bioactive fused heterocycles, including benzimidazoles and quinoxalines, from this key intermediate. The rationale behind these synthetic strategies and the potential biological significance of the resulting compounds will be discussed, providing a comprehensive resource for researchers in drug discovery and organic synthesis.

Core Synthesis: The Gateway Intermediate - 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline

The journey into the diverse world of bioactive heterocycles derived from this compound begins with a crucial transformation: the reduction of the 7-nitro group to a primary amine. This step is fundamental as it generates the ortho-diamine-like functionality within the tetrahydroquinoline framework, which is primed for subsequent cyclization reactions.

Reaction Rationale: The conversion of an aromatic nitro group to an amine is a classic and reliable transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation and metal-acid reductions being the most common. The choice of method often depends on the presence of other functional groups in the molecule and the desired scale of the reaction. For the reduction of this compound, catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, a metal-acid system, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, offers a cost-effective and robust alternative.

reduction_workflow cluster_reduction Reduction of Nitro Group start 1-Methyl-7-nitro-1,2,3,4- tetrahydroquinoline intermediate 7-Amino-1-methyl-1,2,3,4- tetrahydroquinoline start->intermediate  Pd/C, H2 (g) / SnCl2·2H2O, HCl / Fe, AcOH  

Caption: Initial reduction to the key amino intermediate.

Experimental Protocol 1: Synthesis of 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline

Method A: Catalytic Hydrogenation

  • Materials:

    • This compound (1.0 g, 5.2 mmol)

    • 10% Palladium on carbon (Pd/C) (100 mg, 10 wt%)

    • Methanol (50 mL)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • To a round-bottom flask, add this compound and methanol.

    • Carefully add the 10% Pd/C catalyst.

    • Secure a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product can be purified by column chromatography on silica gel if necessary.

Method B: Tin(II) Chloride Reduction

  • Materials:

    • This compound (1.0 g, 5.2 mmol)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.8 g, 26 mmol)

    • Concentrated Hydrochloric Acid (HCl) (10 mL)

    • Ethanol (20 mL)

    • Sodium hydroxide (NaOH) solution (10 M)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add the tin(II) chloride dihydrate and concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with 10 M NaOH solution until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Parameter Method A: Catalytic Hydrogenation Method B: Tin(II) Chloride Reduction
Reagents 10% Pd/C, H₂SnCl₂·2H₂O, HCl
Solvent MethanolEthanol
Temperature Room TemperatureReflux
Work-up FiltrationNeutralization and Extraction
Typical Yield >90%80-90%

Application in Bioactive Heterocycle Synthesis

The strategic placement of the amino group ortho to the tetrahydroquinoline ring in 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline opens up a plethora of possibilities for the construction of fused heterocyclic systems. These fused rings significantly expand the chemical space and can lead to compounds with enhanced biological activities.

Synthesis of Fused Benzimidazoles: Accessing Potent Pharmacophores

Benzimidazoles are a prominent class of heterocyclic compounds found in a variety of pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] The condensation of the ortho-diamine functionality in 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline with aldehydes or carboxylic acids is a direct and efficient method for the synthesis of novel tetracyclic benzimidazole derivatives.

Reaction Rationale: The formation of the benzimidazole ring occurs through the condensation of the diamine with a one-carbon electrophile. When using an aldehyde, the reaction proceeds via the formation of a Schiff base followed by intramolecular cyclization and subsequent oxidation. The use of a carboxylic acid, often in the presence of a dehydrating agent or under acidic conditions, leads to the formation of an amide intermediate which then cyclizes.

benzimidazole_synthesis cluster_benzimidazole Benzimidazole Formation diamine 7-Amino-1-methyl-1,2,3,4- tetrahydroquinoline benzimidazole Fused Benzimidazole Derivative diamine->benzimidazole aldehyde Aldehyde (R-CHO) aldehyde->benzimidazole  NaHSO₃ or Oxidant  

Caption: Synthesis of fused benzimidazoles.

  • Materials:

    • 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline (1.0 g, 6.16 mmol)

    • Aromatic aldehyde (e.g., Benzaldehyde) (1.1 eq, 6.78 mmol)

    • Sodium metabisulfite (Na₂S₂O₅) (1.2 eq, 7.39 mmol) or an oxidant like p-benzoquinone

    • Ethanol or Dimethylformamide (DMF) (20 mL)

  • Procedure:

    • Dissolve 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline and the aromatic aldehyde in ethanol or DMF in a round-bottom flask.

    • Add sodium metabisulfite to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • If the product precipitates, filter and wash with cold ethanol.

    • If the product remains in solution, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Reactant Product Structure Potential Bioactivity
Benzaldehyde2-Phenyl-fused benzimidazoleAnticancer, Antimicrobial[2]
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-fused benzimidazoleAntifungal, Antibacterial[4]
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-fused benzimidazoleAnti-inflammatory
Synthesis of Fused Quinoxalines: Exploring a Versatile Heterocyclic System

Quinoxalines are another class of nitrogen-containing heterocycles that exhibit a wide array of biological activities, including antibacterial, anticancer, and antiviral properties.[6][7] The reaction of 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline with α-dicarbonyl compounds provides a straightforward route to novel, fused quinoxaline derivatives.

Reaction Rationale: The synthesis of quinoxalines from ortho-diamines and α-dicarbonyl compounds is a robust and high-yielding reaction. The mechanism involves a double condensation between the amine groups of the diamine and the carbonyl groups of the dicarbonyl compound, leading to the formation of the pyrazine ring fused to the existing aromatic system.

quinoxaline_synthesis cluster_quinoxaline Quinoxaline Formation diamine 7-Amino-1-methyl-1,2,3,4- tetrahydroquinoline quinoxaline Fused Quinoxaline Derivative diamine->quinoxaline dicarbonyl α-Dicarbonyl (e.g., Benzil) dicarbonyl->quinoxaline  AcOH or EtOH, reflux  

Caption: Synthesis of fused quinoxalines.

  • Materials:

    • 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline (1.0 g, 6.16 mmol)

    • α-Dicarbonyl compound (e.g., Benzil) (1.0 eq, 6.16 mmol)

    • Glacial Acetic Acid or Ethanol (25 mL)

  • Procedure:

    • In a round-bottom flask, dissolve 7-amino-1-methyl-1,2,3,4-tetrahydroquinoline and the α-dicarbonyl compound in glacial acetic acid or ethanol.

    • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of ice water.

    • Collect the precipitated solid by filtration and wash thoroughly with water.

    • Dry the solid product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Reactant Product Structure Potential Bioactivity
Benzil2,3-Diphenyl-fused quinoxalineAnticancer, Antimicrobial[1]
GlyoxalUnsubstituted fused quinoxalineAntiviral
2,3-Butanedione2,3-Dimethyl-fused quinoxalineAntibacterial

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile starting material for the synthesis of a wide range of bioactive fused heterocyclic compounds. The straightforward reduction of the nitro group provides a key diamino intermediate that can be readily cyclized to form benzimidazoles, quinoxalines, and potentially other complex heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Further derivatization of the synthesized fused heterocycles can lead to the discovery of novel drug candidates with improved potency and selectivity against various therapeutic targets. The inherent structural diversity that can be achieved from this single starting material underscores its importance in modern medicinal chemistry and drug discovery programs.

References

  • Quinoline containing benzimidazole and their biological activities. (2021). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Quinoline containing benzimidazole and their biological activities. (2021). Semantic Scholar. [Link]

  • Quinoxalines with biological activity. (2014). RSC Medicinal Chemistry Blog. [Link]

  • Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. (2022). PubMed Central. [Link]

  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). MDPI. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). MDPI. [Link]

  • Biologically active Benzimidazole‐fused isoquinolines. (2023). ResearchGate. [Link]

  • Synthesis of Quinolines and Pyrido[3,2-g or 2,3-g]quinolines Catalyzed by Heterogeneous Propylphosphonium Tetrachloroindate Ionic Liquid. (2018). ResearchGate. [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. (2018). SciSpace. [Link]

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2020). PubMed. [Link]

  • Quinoxaline: A chemical moiety with spectrum of interesting biological activities. (2020). Europe PMC. [Link]

  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. (2020). PubMed Central. [Link]

  • Synthesis and activities of tricyclic pyrido[3,4-g]quinazolines, pyrazolo[3,4- g]quinoxalines and pyrroloindazole regioisomers. (2020). arkat usa. [Link]

  • Synthetic routes for phenazines: an overview. (2018). Semantic Scholar. [Link]

  • Synthetic routes for phenazines: an overview. (2017). Bohrium. [Link]

  • 16.16.5 Phenazines (Update 2020). (2020). ResearchGate. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). PubMed Central. [Link]

  • A Strategy to Design Substituted Tetraamino-Phenazine Dyes and Access to an NIR-Absorbing Benzoquinonediimine-Fused Quinoxaline. (2023). SciSpace. [Link]

  • Cyclocondensation of methyl 12-aminodehydroabietate with aldehydes and cyclopentadiene. Synthesis of tricyclic diterpenoide fused to tetrahydroquinoline. (2005). ResearchGate. [Link]

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2015). RSC Publishing. [Link]

  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. (2018). PubMed. [Link]

  • Tetrahydroquinoline synthesis. (2024). Organic Chemistry Portal. [Link]

  • New cationic 7-amino-1,2,3,4- tetrahydroquinolines, deying composition containing them, and deying methods using it. (2011).
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2022). MDPI. [Link]

Sources

Application Note: A Scalable Protocol for the Regioselective Synthesis of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and scalable experimental protocol for the synthesis of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline. The synthesis is achieved through the regioselective nitration of the commercially available precursor, 1-Methyl-1,2,3,4-tetrahydroquinoline. This document is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic rationale, critical safety considerations for scale-up, and troubleshooting guidance. The protocol emphasizes thermal management and controlled reaction conditions to ensure safety and high yield, addressing the inherent hazards of industrial nitration processes.[1][2]

Introduction and Synthetic Strategy

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis requires careful control of the nitration step to achieve the desired 7-nitro regioisomer selectively. The tetrahydroquinoline nucleus is a common scaffold in a wide range of biologically active compounds.[3]

The synthetic strategy outlined herein is a two-step conceptual process, focusing practically on the critical nitration stage for scale-up:

  • Precursor Availability: The starting material, 1-Methyl-1,2,3,4-tetrahydroquinoline (also known as Kairoline), is a known compound and is readily available from commercial suppliers.[4] Its synthesis can be achieved through various established methods, such as the reductive amination of quinoline followed by N-methylation or direct cyclization strategies.[5]

  • Regioselective Nitration: The core of this protocol is the electrophilic aromatic substitution on 1-Methyl-1,2,3,4-tetrahydroquinoline using a mixed acid (sulfuric and nitric acid) nitrating agent. This step is highly exothermic and requires stringent safety protocols for effective scaling.[2][6]

Overall Reaction Scheme:

Mechanistic Rationale for Regioselectivity

The regiochemical outcome of the nitration is dictated by the electronic properties of the 1-Methyl-1,2,3,4-tetrahydroquinoline ring system. The nitrogen atom at position 1 is an activating group, directing electrophilic substitution to the ortho (position 5) and para (position 7) positions of the aromatic ring. Due to steric hindrance from the adjacent fused aliphatic ring, the para position (C7) is electronically and sterically favored for attack by the nitronium ion (NO₂⁺), leading to the desired 7-nitro isomer as the major product. Computational studies on similar systems confirm that the transition state leading to the 7-nitro isomer is generally lower in energy.[7]

Safety Engineering for Scale-Up Nitration

Nitration reactions are inherently hazardous, characterized by high exothermicity and the use of strongly corrosive and oxidizing acids.[1][8] Scaling this process requires a shift from laboratory glassware to controlled reactor systems with robust engineering controls.

  • Thermal Runaway Risk: The reaction generates significant heat. If this heat is not removed faster than it is generated, the reaction temperature can increase uncontrollably, leading to violent decomposition, pressure buildup, and potential explosion.[2]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[8][9] All equipment must be constructed from acid-resistant materials.

  • Toxicity: Nitrogen oxide gases (NOx), which can be produced as byproducts, are highly toxic upon inhalation.[1] All operations must be conducted in a well-ventilated area, such as a walk-in fume hood or a dedicated, scrubbed reactor bay.

Mandatory Safety Controls:

  • Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat or suit are required at all times.[1]

  • Reactor Setup: Use a jacketed glass reactor connected to a recirculating chiller/heater for precise temperature control. An overhead mechanical stirrer is necessary to ensure homogenous mixing and efficient heat transfer.

  • Controlled Addition: Reagents must be added slowly and sub-surface via a pressure-equalizing dropping funnel or a syringe pump to prevent localized overheating.

  • Emergency Preparedness: An emergency quench station (a large container of ice water) and appropriate neutralizing agents (e.g., sodium bicarbonate solution) must be readily accessible.[6] Eyewash and safety shower stations are mandatory.[9]

Scalable Experimental Protocol (100 g Scale)

This protocol details the synthesis of this compound on a 100-gram scale.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )MolesAmount Used
1-Methyl-1,2,3,4-tetrahydroquinoline491-34-9147.220.679100.0 g
Sulfuric Acid (98%)7664-93-998.087.34400 mL (736 g)
Nitric Acid (70%)7697-37-263.011.5971.4 mL (101.4 g)
Dichloromethane (DCM)75-09-284.93-~1.5 L
Sodium Bicarbonate (Sat. aq. solution)144-55-884.01-As needed (~2 L)
Anhydrous Magnesium Sulfate7487-88-9120.37-As needed
Ethanol (95%)64-17-546.07-For recrystallization
Ice (from deionized water)---~3 kg

Equipment:

  • 2 L, 3-neck, jacketed glass reactor with overhead mechanical stirrer

  • Recirculating chiller/heater unit

  • 500 mL pressure-equalizing dropping funnel

  • Digital thermometer/temperature probe

  • Large (5 L) beaker for quenching

  • 2 L separatory funnel

  • Rotary evaporator

Process Workflow Diagram

Synthesis_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Controlled Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification prep_acid Prepare Nitrating Mix (H₂SO₄ + HNO₃) Cool to -5 to 0°C addition Slowly Add Substrate Solution to Nitrating Mix Maintain T < 5°C prep_acid->addition prep_sub Dissolve Substrate (100g 1-Me-THQ in 200mL H₂SO₄) Cool to 0°C prep_sub->addition stir Stir at 0-5°C for 1 hour Monitor by TLC/LCMS addition->stir quench Quench Reaction Pour onto Ice (3 kg) stir->quench neutralize Neutralize with Sat. NaHCO₃ to pH ~8 quench->neutralize extract Extract with DCM (3x 500 mL) neutralize->extract dry Dry Organic Layer (MgSO₄) & Filter extract->dry concentrate Concentrate in vacuo to obtain crude solid dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize dry_final Dry Final Product Under Vacuum Yield: 110-120 g (85-93%) recrystallize->dry_final

Caption: Workflow for the scaled-up synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • Set up the 2 L jacketed reactor in a walk-in fume hood. Attach the overhead stirrer, temperature probe, and dropping funnel.

    • Charge the reactor with 200 mL of concentrated sulfuric acid (98%).

    • Set the chiller to -5°C. Once the acid has cooled, begin slow, dropwise addition of 71.4 mL (101.4 g) of concentrated nitric acid (70%) via the dropping funnel. CAUTION: This addition is highly exothermic. Maintain a slow addition rate to keep the internal temperature below 10°C.

    • After the addition is complete, allow the mixture to stir and cool to between -5°C and 0°C.

  • Substrate Addition:

    • In a separate beaker, carefully dissolve 100.0 g of 1-Methyl-1,2,3,4-tetrahydroquinoline in 200 mL of concentrated sulfuric acid. This dissolution may be mildly exothermic; perform it in an ice bath to maintain a temperature below 20°C.

    • Transfer this substrate solution to the dropping funnel on the reactor.

    • Begin slow, dropwise addition of the substrate solution to the cold, stirred nitrating mixture in the reactor. The internal temperature must be maintained below 5°C throughout the addition. This typically takes 60-90 minutes.

  • Reaction and Monitoring:

    • Once the addition is complete, allow the dark reaction mixture to stir at 0-5°C for an additional 60 minutes.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LCMS to confirm the consumption of the starting material.

  • Quenching and Work-up:

    • Place a large 5 L beaker containing 3 kg of crushed ice on a stir plate with a large stir bar.

    • Very slowly and carefully, pour the cold reaction mixture onto the ice with vigorous stirring. The viscosity will be high initially. A steady stream is crucial to manage the exotherm of quenching.

    • Once the entire mixture is quenched, allow the ice to melt, resulting in an acidic aqueous solution of the product.

    • Slowly and cautiously neutralize the solution by adding saturated sodium bicarbonate solution in portions. CAUTION: Vigorous CO₂ evolution will occur. Add slowly to control foaming until the pH of the solution is approximately 8.

    • Transfer the neutralized mixture to a 2 L separatory funnel and extract the product with dichloromethane (3 x 500 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Transfer the crude solid to an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Expected Yield: 110-120 g (85-93%).

    • Appearance: Yellow to orange solid.

    • CAS Number for Product: 39275-18-8[10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction.2. Product loss during neutralization/extraction.3. Over-nitration.1. Extend reaction time or re-verify stoichiometry.2. Ensure pH is >8 before extraction; perform additional extractions.3. Ensure strict temperature control (<5°C).
Formation of 5-Nitro Isomer Reaction temperature was too high, reducing regioselectivity.Maintain rigorous temperature control during substrate addition. The 5-nitro isomer can be difficult to remove; careful recrystallization may be required.
Oily Product / Fails to Solidify Presence of impurities or residual solvent.1. Ensure complete removal of DCM on the rotary evaporator.2. Attempt trituration with a non-polar solvent like hexanes to induce crystallization.
Runaway Reaction 1. Addition rate too fast.2. Inefficient cooling.1. Immediately stop addition.2. If controllable, increase cooling. If not, execute emergency quench procedure by pouring into the prepared ice bath.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By adhering to the principles of controlled reagent addition, rigorous thermal management, and engineered safety protocols, this hazardous nitration can be performed safely and efficiently on a larger scale. The detailed procedural steps and troubleshooting guide serve as a valuable resource for process chemists and researchers aiming to produce this key heterocyclic intermediate.

References

  • Wikipedia. Skraup reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • YouTube. Nitration reaction safety. [Link]

  • National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. [Link]

  • University of Washington. NITRIC ACID SAFETY. [Link]

  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]

  • UW Environmental Health & Safety. Reduce your risk of a nitric acid incident. [Link]

  • PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

  • PubChem. 1,2,3,4-Tetrahydro-1-methylquinoline. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroquinolines. [Link]

  • Hoffman Fine Chemicals. CAS 39275-18-8 | this compound. [Link]

  • ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

Sources

Troubleshooting & Optimization

Improving yield in 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting this specific nitration reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yield and product purity.

Introduction: The Challenge of Regioselective Nitration

The synthesis of this compound involves the electrophilic aromatic substitution (EAS) of a nitro group onto the 1-methyl-1,2,3,4-tetrahydroquinoline backbone. The core challenge lies in controlling the regioselectivity of this reaction. The N-methyl group is an activating, ortho, para-director, while the fused aliphatic ring also influences the electron density of the aromatic system.[1][2] Under the strongly acidic conditions typical for nitration, the tertiary amine can be protonated, transforming the activating group into a deactivating, meta-directing anilinium ion.[3][4] This duality complicates the reaction, often leading to a mixture of isomers and undesired byproducts.

This guide provides solutions to navigate these complexities and achieve a high yield of the desired 7-nitro isomer.

Troubleshooting Guide & FAQs

Q1: My overall yield is very low. What are the primary causes and how can I fix this?

Low yield is a frequent issue stemming from several factors: incomplete reaction, formation of multiple side products, or product degradation.

Possible Causes & Solutions:

  • Protonation of the Amine: The most significant cause of low yield of the desired para product is the protonation of the nitrogen atom in the strong acidic medium (e.g., H₂SO₄). The resulting anilinium ion is strongly deactivated, slowing down the reaction and directing nitration to the meta position (6-nitro isomer).[3][4]

    • Solution: Carefully control the acidity and temperature. A less acidic environment or a nitrating agent that does not require strong acid can be beneficial. Using a milder nitrating agent like potassium nitrate (KNO₃) in sulfuric acid at a very low temperature can help manage the equilibrium between the free amine and its protonated form.[5]

  • Oxidation/Degradation: The 1-methyl-1,2,3,4-tetrahydroquinoline ring is electron-rich and highly susceptible to oxidation by nitric acid, especially at elevated temperatures. This often results in the formation of a dark, tarry reaction mixture.

    • Solution: Maintain strict temperature control. The reaction should be performed at or below 0 °C. Adding the nitrating agent slowly and dropwise to a cooled solution of the substrate is critical to dissipate heat and prevent runaway reactions.

  • Over-nitration: Although less common with a deactivated ring, the formation of dinitro products can occur if the reaction conditions are too harsh (e.g., high concentration of nitrating agent, elevated temperature).[2]

    • Solution: Use a stoichiometric amount of the nitrating agent. Adding a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

Q2: I'm getting a mixture of 5-, 6-, and 7-nitro isomers. How can I improve the regioselectivity for the 7-nitro position?

Achieving high regioselectivity is the central challenge. The 7-position is para to the activating N-methyl group, making it electronically favored. However, the 5-position (ortho) is also activated, and the 6-position (meta) becomes favored if the amine is protonated.[1][3]

Strategies for Improving 7-Position Selectivity:

  • Temperature Control: Kinetic control at low temperatures often favors the para isomer due to steric hindrance at the ortho positions. The bulky aliphatic portion of the tetrahydroquinoline ring can sterically shield the 5-position, making the 7-position more accessible to the incoming electrophile.

  • Choice of Nitrating Agent: The reactivity of the nitronium ion (NO₂⁺) and the reaction medium can influence selectivity.

    • Mixed Acid (HNO₃/H₂SO₄): This is the most common but harshest method. It generates a high concentration of the highly reactive nitronium ion, which can be less selective.[6][7]

    • Potassium Nitrate in Sulfuric Acid (KNO₃/H₂SO₄): This can provide a more controlled release of the nitronium ion, often leading to better selectivity. A study on the nitration of N-protected tetrahydroquinoline found that this method could achieve high regioselectivity.[5]

    • Milder Reagents: For highly activated systems, milder nitrating agents like acetyl nitrate or nitronium tetrafluoroborate can be explored, although they may require optimization.

The workflow below illustrates the decision-making process for troubleshooting poor yield and selectivity.

G start Low Yield or Poor Selectivity check_isomers Analyze Product Mixture (NMR, LC-MS) start->check_isomers meta_isomer Predominant 6-Nitro (meta) Isomer Detected check_isomers->meta_isomer Meta isomer > Para ortho_isomer Significant 5-Nitro (ortho) Isomer Detected check_isomers->ortho_isomer Ortho isomer significant degradation Reaction Mixture Dark/Tarry Multiple Unidentified Peaks check_isomers->degradation Degradation products sol_protonation Issue: Amine Protonation Solution: 1. Decrease Temperature (< 0 °C) 2. Use KNO₃ instead of HNO₃ 3. Slower addition of acid meta_isomer->sol_protonation sol_sterics Issue: Steric/Electronic Competition Solution: 1. Lower temperature to favor   para (kinetic product) 2. Explore bulkier nitrating agent   (less common) ortho_isomer->sol_sterics sol_oxidation Issue: Oxidation/Degradation Solution: 1. Maintain Temp strictly at 0 °C or lower 2. Add nitrating agent very slowly 3. Ensure efficient stirring degradation->sol_oxidation

Caption: Troubleshooting workflow for nitration issues.

Q3: My reaction mixture turns black and forms a tar-like substance. What is happening?

This indicates significant degradation of the starting material or product, which is a classic sign of oxidation.[8] The tetrahydroquinoline ring system is highly activated towards electrophilic attack and is sensitive to strong oxidizing agents like nitric acid.

Preventative Measures:

  • Absolute Temperature Control: This is the most critical parameter. Use an ice-salt or dry ice-acetone bath to maintain the temperature below 0 °C throughout the addition of the nitrating agent.

  • Slow Reagent Addition: Add the nitrating mixture drop-by-drop with vigorous stirring. This prevents localized "hot spots" where the temperature can spike, initiating degradation.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes help prevent oxidative side reactions.

Q4: What is the best method for purifying the final product, this compound?

The crude product will likely be a mixture of isomers and some baseline impurities. A multi-step purification process is recommended.

  • Work-up: After quenching the reaction with ice, the mixture will be strongly acidic. Carefully neutralize it with a base like sodium carbonate or sodium hydroxide until the pH is basic (pH 9-10). This deprotonates the anilinium ion and allows the organic product to be extracted.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Column Chromatography: This is the most effective method for separating the isomers.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective. The para (7-nitro) isomer is generally less polar than the ortho (5-nitro) isomer and will elute first. The highly polar 6-nitro isomer will elute later.

  • Recrystallization: Once the desired fractions containing the 7-nitro isomer are collected and the solvent is evaporated, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can further enhance purity.

Experimental Protocols

Protocol 1: Controlled Nitration Using KNO₃/H₂SO₄

This protocol is optimized for regioselectivity towards the 7-nitro position by maintaining a low temperature and using a controlled source of the nitronium ion.[5]

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Methyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane. Cool the flask to -5 °C using an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 3.0 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 0 °C.

  • Nitrating Agent Preparation: In a separate flask, carefully dissolve potassium nitrate (1.1 eq) in a small amount of concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Nitration: Add the cold KNO₃/H₂SO₄ mixture dropwise to the substrate solution over 30-45 minutes. Maintain the reaction temperature at or below 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture over a large amount of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Slowly neutralize the acidic solution with saturated sodium bicarbonate until the pH is ~9. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Reaction Mechanism Overview

The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism.

G reactant reactant reagent reagent intermediate intermediate product product sub 1-Methyl-THQ sigma Sigma Complex (Carbocation Intermediate) sub->sigma Attack by π-electrons no2_ion Nitronium Ion (NO₂⁺) no2_ion->sigma prod 7-Nitro Product sigma->prod Deprotonation (Restores Aromaticity) hso4 HSO₄⁻ (Base) hso4->sigma h2so4 H₂SO₄

Caption: Electrophilic Aromatic Substitution Mechanism.

Table 1: Influence of Reaction Parameters on Synthesis Outcome
ParameterCondition A (Harsh)Condition B (Controlled)Rationale & Expected Outcome
Nitrating Agent HNO₃ in H₂SO₄KNO₃ in H₂SO₄Condition B provides a slower, more controlled generation of NO₂⁺, reducing side reactions and potentially improving regioselectivity.[5]
Temperature 25 °C-5 to 0 °CLower temperatures are critical to prevent oxidation/degradation of the electron-rich substrate and to favor the kinetically controlled para product.
Acid Conc. High (e.g., >5 eq)Low (e.g., 2-3 eq)High acid concentration increases the protonation of the amine, leading to the formation of the undesired meta (6-nitro) isomer.[3]
Expected Yield Low to ModerateModerate to HighCondition B minimizes degradation and side-product formation, leading to a higher yield of the desired 7-nitro isomer.
Expected Purity Poor (Mixture of isomers, tar)Good (Predominantly 7-nitro)Controlled conditions result in a cleaner reaction profile, simplifying purification.

References

  • Sadashiva, M. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews (IJRAR). [Link]

  • Various Authors. Methods for the nitration of protected anilines. ResearchGate. [Link]

  • Various Authors. Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. ResearchGate. [Link]

  • Ashenhurst, J. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • LibreTexts. 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Chemistry Steps. Reactions of Aniline. Chemistry Steps. [Link]

  • Wikipedia. Electrophilic aromatic substitution. Wikipedia. [Link]

  • Gholamzadeh, P. et al. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • Bunce, R. A. et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Sharma, P. et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Ashenhurst, J. Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Alajarin, R. et al. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry. [Link]

  • Petrova, M. et al. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Batool, F. et al. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [Link]

  • de la Mare, P. B. D., & Ridd, J. H. Nitration and aromatic reactivity. ScienceDirect. [Link]

  • PubChem. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • Stevens, E. nitration of aromatic compounds. YouTube. [Link]

  • Sharma, P. et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Hoffman Fine Chemicals. CAS 39275-18-8 | this compound. Hoffman Fine Chemicals. [Link]

  • Wikipedia. Nitration. Wikipedia. [Link]

Sources

Technical Support Center: Nitration of 1-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the nitration of 1-methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this specific electrophilic aromatic substitution. The inherent complexities of this reaction often lead to challenges in achieving high yields and desired regioselectivity. This document provides in-depth, evidence-based answers to common problems, troubleshooting strategies, and validated protocols to enhance the success of your experiments.

Section 1: FAQs - Understanding the Core Chemistry

This section addresses fundamental questions about the reaction's behavior, providing the necessary theoretical grounding to make informed experimental decisions.

Q1: Why is the nitration of 1-methyl-1,2,3,4-tetrahydroquinoline so sensitive to reaction conditions?

A: The complexity arises from a crucial acid-base equilibrium involving the tertiary amine in the substrate. 1-Methyl-1,2,3,4-tetrahydroquinoline can exist in two states in a typical nitrating medium (e.g., HNO₃/H₂SO₄):

  • The Free Base (Neutral Form): The nitrogen's lone pair of electrons is a powerful activating group, donating electron density to the aromatic ring. This form strongly directs electrophilic attack to the ortho and para positions (C5, C7, and C6).[1][2]

  • The Conjugate Acid (Protonated Form): In strongly acidic conditions, the nitrogen is protonated to form a tetrahydroquinolinium ion. This -NH(CH₃)R⁺ group becomes a deactivating, electron-withdrawing group, which directs electrophilic attack to the meta position (C6 and C8).[3][4]

The final product distribution is a direct consequence of the reaction proceeding through one or both of these species. The concentration of the acid in your reaction medium dictates the position of this equilibrium, and therefore, the ratio of your final products.[5]

Q2: What are the primary products and the most common side products I should expect?

A: Under typical nitrating conditions (e.g., KNO₃ in 82% H₂SO₄), you should expect a mixture of two primary regioisomers:

  • 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline: Often the major product under strongly acidic conditions, arising from the nitration of the protonated, deactivated ring.[5]

  • 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline: This isomer results from the nitration of the small amount of the highly reactive neutral free base present at equilibrium.[5][6]

The most significant side products are not other isomers, but rather:

  • Oxidation Products: The tetrahydroquinoline ring system is susceptible to oxidation by nitric acid, which can lead to the formation of complex, often tarry, impurities and a significant reduction in yield.[7][8]

  • N-Dealkylated Species: There is evidence that concomitant dealkylation can occur during the nitration of N,N-dialkylanilines, suggesting that 6-nitro- or 7-nitro-1,2,3,4-tetrahydroquinoline could be formed as minor impurities.[9]

Q3: Is it possible to form the 5-nitro or 8-nitro isomers?

A: Formation of the 8-nitro isomer is plausible but typically not observed as a major product. However, the formation of the 5-nitro isomer is surprisingly absent .[5] This is attributed to the "Mills-Nixon effect," which suggests that the strain imposed by the fused aliphatic ring on the aromatic system deforms the bond angles and disfavors the formation of the transition state required for substitution at the C5 position.[5]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems encountered during your experiment.

Issue 1: Low Yield and Significant Tar Formation
  • Symptoms: Your reaction mixture turns dark brown or black shortly after adding the nitrating agent. Upon workup, you isolate a low yield of a sticky, impure solid.

  • Primary Cause: Oxidation. The substrate is highly activated (especially the free base form) and can be easily oxidized by nitric acid, particularly at elevated temperatures.[7]

  • Troubleshooting Steps & Solutions:

    • Temperature Control (Critical): Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent and for the duration of the reaction. Use an ice/salt bath for better control.

    • Slow Reagent Addition: Add the nitrating agent (e.g., a solution of nitric acid in sulfuric acid) dropwise over an extended period. This keeps the instantaneous concentration of the oxidant low, minimizing side reactions.

    • Protecting Groups: For applications where regioselectivity for the 6-position is paramount, consider protecting the nitrogen with an acetyl group. The resulting N-acetyl derivative is less activated, reducing oxidation and favoring para-substitution. The acetyl group can be removed later by hydrolysis.[6][7]

Issue 2: Poor or Undesired Regioselectivity
  • Symptoms: ¹H NMR or HPLC analysis of your crude product shows a mixture of the 6-nitro and 7-nitro isomers, with the undesired isomer being predominant.

  • Primary Cause: Incorrect Acid Concentration. The ratio of 6-nitro to 7-nitro products is exquisitely sensitive to the acidity of the medium, which controls the free base vs. protonated substrate equilibrium.[5]

  • Troubleshooting Steps & Solutions:

    • Verify Acid Concentration: Use precisely prepared and standardized sulfuric acid. Small variations in water content can significantly alter the acidity and shift the product ratio.

    • Adjust Reaction Conditions: As demonstrated by Utley and Vaughan, increasing steric bulk on the aliphatic ring (e.g., at C2) can influence the k₇/k₆ ratio. While you cannot change the substrate, this highlights the sensitivity of the system. For the parent 1-methyl compound, 82% H₂SO₄ provides a mixture where the 7-nitro isomer is the major product.[5] To favor the 6-nitro isomer, conditions that increase the relative amount of the free base would be needed, which can be achieved with less acidic media, though this increases the risk of oxidation.

Section 3: Visualization of Reaction Pathways

The following diagrams illustrate the key mechanistic considerations discussed in this guide.

G cluster_reaction Nitration Pathways Substrate 1-Methyl-THQ (Free Base) Strongly Activating (ortho, para-directing) Protonated 1-Methyl-THQ-H⁺ (Conjugate Acid) Strongly Deactivating (meta-directing) Substrate->Protonated P6 1-Methyl-6-nitro-THQ (para-Product) Substrate->P6 Fast Reaction (Minor Species) P7 1-Methyl-7-nitro-THQ (meta-like Product) Protonated->P7 Slow Reaction (Major Species) Nitronium NO₂⁺

Caption: Equilibrium between free base and conjugate acid directs nitration.

Section 4: Protocols & Data
Experimental Protocol: Nitration of 1-Methyl-1,2,3,4-tetrahydroquinoline

This protocol is adapted from established literature procedures and is intended for trained chemists.[5]

Materials:

  • 1-Methyl-1,2,3,4-tetrahydroquinoline

  • Potassium Nitrate (KNO₃)

  • Sulfuric Acid (H₂SO₄), 82% w/w aqueous solution

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 50 mL of 82% H₂SO₄ to 0 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 1-methyl-1,2,3,4-tetrahydroquinoline (e.g., 5.0 g) to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 5 °C.

  • Nitrating Agent Addition: Add solid potassium nitrate (1.05 molar equivalents) portion-wise over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC or LC-MS if desired.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 500 g) with vigorous stirring.

  • Neutralization: Slowly neutralize the cold aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~8. Be cautious as this is an exothermic process that releases CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.

  • Purification: The resulting mixture of 6-nitro and 7-nitro isomers can be separated by column chromatography on silica gel.

Data Summary: Product Distribution

The following table summarizes kinetic data for the nitration in 82% H₂SO₄ at 5.0 °C, illustrating the preference for substitution at the 7-position.[5]

Compound SeriesC2-Substituentk (overall) / l mol⁻¹ min⁻¹k₇ (Partial Rate)k₆ (Partial Rate)Ratio (k₇/k₆)
1-Methyl-THQH9.87.22.33.1
1-Methyl-THQMe15.312.41.48.9
1-Methyl-THQEt11.06.72.13.2

Table adapted from data presented by Utley and Vaughan, J. Chem. Soc. (B), 1968.[5]

References
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa. [Link]

  • Carvalho, P., et al. (2016). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Nitration of N-alkylanilines. (n.d.). ResearchGate. [Link]

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (n.d.). ResearchGate. [Link]

  • Tingle, A., & Williams, L. F. (1908). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES. Journal of the American Chemical Society, 30(8), 1239-1246. [Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (n.d.). IJRAR.org. [Link]

  • Hughes, E. D., & Jones, G. T. (1950). 513. Kinetics and mechanism of aromatic nitration. Part VII. Products of nitration of aniline derivatives, especially of dimethylaniline. The concomitant dealkylation of dialkylanilines. Journal of the Chemical Society (Resumed), 2678. [Link]

  • ChemHelp ASAP. (2019, October 7). aromatic nitration & aniline synthesis [Video]. YouTube. [Link]

  • Cordeiro, A. M., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(12), 2269-2277. [Link]

  • Utley, J. H. P., & Vaughan, T. A. (1968). Substituent Effects in the Electrophilic Substitution of Deactivated Systems. Part 11. The Mills-Nixon Effect and the Nitration. Journal of the Chemical Society B: Physical Organic, 196-200. [Link]

  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). [Video]. YouTube. [Link]

  • Nitration. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Purification of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established methodologies for analogous compounds to ensure scientific rigor and practical utility.

Introduction to Purification Challenges

The purification of this compound, a key intermediate in various synthetic pathways, presents a unique set of challenges. These often stem from the presence of constitutional isomers formed during the nitration of 1-methyl-1,2,3,4-tetrahydroquinoline, as well as potential degradation products. Successful isolation of the target molecule with high purity requires a systematic approach to purification, tailored to the specific impurity profile of the crude product.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: My final product is a mixture of isomers that are difficult to separate by column chromatography.

Root Cause Analysis: The electrophilic nitration of 1-methyl-1,2,3,4-tetrahydroquinoline can lead to the formation of multiple nitro-substituted isomers (e.g., 5-nitro, 6-nitro, and 8-nitro) in addition to the desired 7-nitro product. The similar polarity of these isomers often makes their separation by standard column chromatography challenging. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has highlighted the complexities of achieving regioselectivity.[1]

Recommended Solutions:

  • Optimize Column Chromatography Parameters:

    • Stationary Phase: Standard silica gel is often the first choice. However, if co-elution is a persistent issue, consider using alumina (basic or neutral) which can offer different selectivity for basic compounds like tetrahydroquinolines.

    • Mobile Phase: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient or isocratic elution with a finely tuned solvent ratio can improve resolution. For instance, in the purification of related nitro-tetrahydroquinolines, solvent systems like ethyl acetate/n-hexane have been employed.[2]

    • Sample Loading: Overloading the column is a common cause of poor separation. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. Dry loading the sample onto silica gel can also improve resolution.

  • Consider Alternative Chromatographic Techniques:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, reverse-phase Prep-HPLC can provide superior resolution. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a good starting point.

    • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity and is an excellent alternative for separating isomers.

Issue 2: I am experiencing low recovery of my product after purification.

Root Cause Analysis: Low recovery can be attributed to several factors, including irreversible adsorption of the product onto the stationary phase, degradation during purification, or inefficient extraction from the crude reaction mixture. The basic nitrogen of the tetrahydroquinoline ring can interact strongly with acidic silica gel, leading to tailing and loss of material.

Recommended Solutions:

  • Modify the Stationary Phase:

    • To minimize interaction with silica gel, consider deactivating it by adding a small percentage of a basic modifier like triethylamine (0.1-1%) to the mobile phase. This will cap the acidic silanol groups and reduce tailing and irreversible adsorption.

  • Optimize Extraction and Work-up:

    • Ensure the pH of the aqueous layer is basic (pH > 9) during extraction to keep the this compound in its free base form, which is more soluble in organic solvents.

    • Use a suitable organic solvent for extraction. Dichloromethane or a mixture of ethyl acetate and a less polar solvent can be effective.

  • Recrystallization as a Primary Purification Step:

    • If the crude product is of reasonable purity (>80-90%), recrystallization can be a high-yield purification method. For similar nitroaromatic compounds, solvents like ethanol or acetic acid have been used for recrystallization.[3]

    Step-by-Step Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 3: My product appears to be degrading during purification, indicated by a change in color or the appearance of new spots on TLC.

Root Cause Analysis: Nitroaromatic compounds can be sensitive to light, heat, and acidic or basic conditions. The tetrahydroquinoline scaffold itself can be susceptible to oxidation.[4] Prolonged exposure to certain conditions during purification can lead to degradation.

Recommended Solutions:

  • Minimize Exposure to Harsh Conditions:

    • Light: Protect the compound from light by using amber glassware or wrapping flasks with aluminum foil.

    • Heat: Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature. If recrystallizing from a high-boiling solvent, minimize the time the solution is kept at reflux.

    • pH: As mentioned, the basicity of the molecule is a key feature. While a basic modifier can be helpful on silica, prolonged exposure to strong acids or bases should be avoided.

  • Work Efficiently: Plan your purification workflow to minimize the time the compound is in solution or on a chromatography column.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Q2: What are the best analytical techniques to assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative analysis of purity and for monitoring the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities. A detailed NMR study is often necessary to unequivocally characterize nitro isomers.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q3: What are the typical storage conditions for this compound?

A3: Based on the properties of similar compounds, it is advisable to store this compound in a cool, dry, and dark place in a tightly sealed container. Storage at 2-8°C is recommended for related compounds.[6]

Visualizing the Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude Product (this compound) tlc_analysis TLC/HPLC Analysis of Crude Product start->tlc_analysis purity_check Purity > 85%? tlc_analysis->purity_check recrystallization Recrystallization purity_check->recrystallization Yes column_chromatography Column Chromatography (Silica Gel) purity_check->column_chromatography No final_product Pure Product recrystallization->final_product purity_check_2 Isomers Separated? column_chromatography->purity_check_2 purity_check_2->final_product Yes modify_column Optimize Column Conditions (e.g., add Et3N, change solvent system) purity_check_2->modify_column No modify_column->column_chromatography prep_hplc Preparative HPLC modify_column->prep_hplc prep_hplc->final_product

Caption: Decision workflow for purification.

Summary of Key Purification Parameters

ParameterRecommendationRationale
Primary Purification Method Recrystallization (if crude purity >85%) or Column ChromatographyRecrystallization is efficient for higher purity starting material; chromatography is necessary for complex mixtures.
Column Chromatography Stationary Phase Silica Gel (standard), Alumina (alternative)Silica is versatile; alumina offers different selectivity for basic compounds.
Column Chromatography Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientsAllows for fine-tuning of polarity to resolve isomers.
Mobile Phase Modifier 0.1-1% Triethylamine (in non-polar/polar systems)Reduces peak tailing and product loss on silica gel.
Recrystallization Solvents Ethanol, Acetic AcidThese solvents have been shown to be effective for similar nitroaromatic compounds.[3]
Handling Precautions Protect from light, avoid excessive heat, work efficientlyMinimizes potential degradation of the nitro-tetrahydroquinoline structure.

This guide provides a comprehensive framework for addressing the common challenges associated with the purification of this compound. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can significantly improve the purity and yield of their target compound.

References

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available at: [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof. Google Patents.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available at: [Link]

  • 1,2,3,4-Tetrahydroisoquinolin-7-ol. PubChem. Available at: [Link]

  • 7-Nitro-1,2,3,4-tetrahydroquinoline. LookChem. Available at: [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. De Gruyter. Available at: [Link]

  • Tetrahydroquinoline. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Tetrahydroquinoline Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of 1,2,3,4-tetrahydroquinoline (THQ). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments.

Troubleshooting Guide

This section is formatted to directly address specific issues you may encounter during the nitration of tetrahydroquinoline.

Issue 1: Low or No Yield of Nitrated Product

  • Question: I performed the nitration of tetrahydroquinoline using a standard nitric acid/sulfuric acid protocol, but I'm observing very low conversion of my starting material. What could be the issue?

  • Answer: This is a common challenge that often points to issues with the activation of the nitrating agent or the state of the substrate in the reaction medium.

    • Causality: In strongly acidic conditions, such as the typical HNO₃/H₂SO₄ mixture, the secondary amine of the tetrahydroquinoline ring becomes protonated.[1][2] This N-protonation results in the formation of a quinolinium ion, which deactivates the aromatic ring towards electrophilic aromatic substitution, thus hindering the nitration reaction.[3]

    • Troubleshooting Steps:

      • N-Protection: The most effective strategy to circumvent this issue is to protect the nitrogen atom prior to nitration. Acylation of the amine with acetic anhydride or trifluoroacetic anhydride to form the corresponding N-acetyl or N-trifluoroacetyl-tetrahydroquinoline prevents protonation and maintains the activating nature of the nitrogen lone pair on the aromatic ring.[1][2]

      • Milder Nitrating Agents: If N-protection is not desirable, consider using alternative, milder nitrating agents that do not require strongly acidic conditions. Options include nitronium tetrafluoroborate (NO₂BF₄) or using a nitrate salt in the presence of a suitable acid catalyst.[4]

      • Reaction Temperature: While nitrations are typically run at low temperatures to control exotherms, insufficient energy can lead to low conversion. If using a protected THQ, a modest increase in temperature (e.g., from 0 °C to room temperature) can be cautiously explored while carefully monitoring the reaction progress.

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

  • Question: My reaction is producing a mixture of nitro-tetrahydroquinoline isomers, making purification difficult. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the nitration of tetrahydroquinoline is a well-documented challenge due to the competing directing effects of the amino and alkyl portions of the molecule.[5]

    • Causality: The amino group is a strong ortho, para-director, while the alkyl portion of the fused ring also weakly activates these positions. The interplay of these directing effects, along with the protonation state of the nitrogen, can lead to the formation of multiple isomers, primarily the 6-nitro and 7-nitro derivatives.[1][2][6]

    • Troubleshooting Steps:

      • Strategic N-Protection: The choice of protecting group on the nitrogen is crucial for directing the position of nitration.

        • For 6-Nitro-THQ: Utilizing an N-trifluoroacetyl protecting group has been shown to afford total regioselectivity for the 6-position.[2]

        • For 7-Nitro-THQ: Direct nitration of unprotected THQ under standard mixed acid conditions tends to favor the formation of the 7-nitro isomer due to the deactivating effect of the protonated amine.[6]

      • Controlled Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the nitrating agent can influence the isomeric ratio. Running the reaction at lower temperatures (e.g., -10 °C to 0 °C) can enhance selectivity.

      • Alternative Nitration Systems: Exploring different nitrating systems can alter the regiochemical outcome. For instance, using acetyl nitrate generated in situ may provide different selectivity compared to the standard mixed acid system.

Issue 3: Formation of Byproducts and Dark-Colored Reaction Mixtures

  • Question: My nitration reaction mixture turns dark brown or black, and I'm observing significant byproduct formation upon analysis. What is causing this decomposition?

  • Answer: The formation of dark-colored mixtures and byproducts is often indicative of oxidation or over-nitration of the substrate or product.

    • Causality: Nitric acid is a strong oxidizing agent, and tetrahydroquinolines, being electron-rich aromatic systems, are susceptible to oxidation, especially at elevated temperatures.[7][8][9] The presence of nitrous acid impurities in the nitric acid can also catalyze side reactions.

    • Troubleshooting Steps:

      • Temperature Control: Maintain strict temperature control throughout the reaction, especially during the addition of the nitrating agent. A temperature range of 0-5 °C is a good starting point.

      • Use of High-Purity Reagents: Employ high-purity nitric acid to minimize the presence of nitrous acid.

      • Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of tetrahydroquinoline to dissipate the heat generated from the exothermic reaction and prevent localized overheating.[10]

      • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-nitration or product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for conducting nitration reactions?

A1: Nitration reactions are potentially hazardous due to the use of highly corrosive and reactive reagents.[10][11] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a lab coat.[7][11]

  • Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood to avoid inhaling toxic fumes of nitric acid and nitrogen oxides.[7][11]

  • Temperature Control: Use an ice bath to control the exothermic nature of the reaction and prevent thermal runaway.[10]

  • Slow Addition: Add reagents slowly and carefully.

  • Quenching: Quench the reaction by slowly adding the reaction mixture to ice-water to dissipate heat and dilute the acids.

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's guidelines. Do not mix nitric acid waste with other waste streams.[9]

Q2: How can I monitor the progress of my tetrahydroquinoline nitration reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material from the product(s). The nitrated products are typically more polar than the starting tetrahydroquinoline. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be employed.[12]

Q3: What is the mechanism of tetrahydroquinoline nitration?

A3: The nitration of tetrahydroquinoline proceeds via an electrophilic aromatic substitution (EAS) mechanism.[13][14] In the presence of a strong acid like sulfuric acid, nitric acid is protonated and then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[13][14] The electron-rich aromatic ring of the tetrahydroquinoline then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). Finally, a weak base (such as water or HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the nitro-tetrahydroquinoline product.[14]

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline [6]

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0 °C.

  • Slowly and dropwise, add 1,2,3,4-tetrahydroquinoline to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Cool the nitrating mixture to 0 °C.

  • Add the cold nitrating mixture dropwise to the tetrahydroquinoline solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until the product precipitates.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-nitro-1,2,3,4-tetrahydroquinoline.

Protocol 2: Regioselective Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline via N-Acetylation [1]

  • N-Acetylation:

    • Dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., dichloromethane).

    • Add acetic anhydride and a base (e.g., triethylamine or pyridine).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain N-acetyl-1,2,3,4-tetrahydroquinoline.

  • Nitration:

    • Dissolve the N-acetyl-1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid at 0 °C.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0 °C.

    • Add the nitrating mixture dropwise to the solution of the acetylated substrate, maintaining the temperature at 0-5 °C.

    • Stir for 1-2 hours at this temperature.

    • Quench the reaction by pouring it onto crushed ice.

    • Filter the precipitated product, wash with water, and dry.

  • Deprotection:

    • Hydrolyze the N-acetyl group by heating the nitrated intermediate in an acidic or basic aqueous solution to yield 6-nitro-1,2,3,4-tetrahydroquinoline.

Data Presentation

Table 1: Influence of N-Protection on Regioselectivity of THQ Nitration

N-SubstituentNitrating AgentMajor IsomerMinor Isomer(s)Reference
-H (protonated)HNO₃/H₂SO₄7-nitro5-nitro, 6-nitro[1][2]
-COCH₃HNO₃/H₂SO₄6-nitro7-nitro[1]
-COCF₃HNO₃/H₂SO₄6-nitroNone (high selectivity)[2]

Visualizations

Diagram 1: Nitration Mechanism of Tetrahydroquinoline

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O THQ Tetrahydroquinoline SigmaComplex Sigma Complex (Resonance Stabilized) THQ->SigmaComplex + NO₂⁺ NitroTHQ Nitro-Tetrahydroquinoline SigmaComplex->NitroTHQ + HSO₄⁻ H2SO4_regen H₂SO₄

Caption: Mechanism of electrophilic aromatic nitration of tetrahydroquinoline.

Diagram 2: Experimental Workflow for Regioselective Nitration

Workflow start Start: Tetrahydroquinoline protection N-Protection (e.g., Ac₂O or (CF₃CO)₂O) start->protection protected_thq N-Protected THQ protection->protected_thq nitration Nitration (HNO₃/H₂SO₄, 0°C) protected_thq->nitration nitrated_protected_thq Nitrated N-Protected THQ nitration->nitrated_protected_thq deprotection Deprotection (Acid/Base Hydrolysis) nitrated_protected_thq->deprotection product Target Regioisomer (e.g., 6-Nitro-THQ) deprotection->product

Caption: Workflow for achieving regioselective nitration via N-protection.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting start Problem with Nitration low_yield Low Yield? start->low_yield poor_selectivity Poor Selectivity? start->poor_selectivity byproducts Byproducts/Decomposition? start->byproducts check_protonation Is N unprotected in strong acid? low_yield->check_protonation Yes check_directing_effects Competing directing effects? poor_selectivity->check_directing_effects Yes check_temp Is temperature too high? byproducts->check_temp Yes protect_n Action: Protect Nitrogen check_protonation->protect_n Yes optimize_protection Action: Optimize N-Protecting Group check_directing_effects->optimize_protection Yes control_temp Action: Strict Temp Control (0°C) check_temp->control_temp Yes

Caption: Decision tree for troubleshooting common nitration issues.

References

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • Cordeiro, A., Shaw, J., & Rozas, I. (2011). Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(9), 1504-1513. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of THQ (2), its nitro derivatives (1, 3, 4 and 5) and.... Retrieved from [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13264-13286. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

  • YouTube. (2019). nitration of aromatic compounds. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

Sources

How to avoid polysubstitution in nitration of tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a primary focus on controlling and avoiding polysubstitution.

Troubleshooting Guide: Unwanted Polysubstitution

One of the most frequent challenges in the nitration of tetrahydroquinolines is the formation of multiple nitro-isomers and dinitrated or polynitrated products. This guide will walk you through the common causes and solutions for this issue.

Problem: My reaction is producing a mixture of 6- and 7-nitro isomers, along with dinitrated products. How can I improve the selectivity for a single mononitrated product?

Root Cause Analysis: The tetrahydroquinoline ring system is highly activated towards electrophilic aromatic substitution. The secondary amine in the heterocyclic ring is a strong activating group, directing electrophiles to the ortho and para positions (C6 and C8). However, under the acidic conditions typically used for nitration, the amine is protonated, forming an ammonium ion which is a deactivating, meta-directing group. This complex equilibrium between the activated neutral species and the deactivated protonated species can lead to a loss of regioselectivity and the formation of multiple products.[1][2]

Solution Workflow:

  • N-Protection is Key: The most effective strategy to control the regioselectivity and prevent polysubstitution is to protect the nitrogen atom of the tetrahydroquinoline ring.[1][2] An N-protecting group modulates the electron-donating ability of the nitrogen and can introduce steric hindrance, thereby directing the nitration to a specific position.

  • Choosing the Right Protecting Group: The choice of protecting group is critical. Electron-withdrawing protecting groups, such as acetyl (Ac), trifluoroacetyl (TFA), or tosyl (Ts), are particularly effective. These groups decrease the nucleophilicity of the aromatic ring, making it less susceptible to polysubstitution.

    • N-Acetyl (Ac) and N-Tosyl (Ts) Protection: These groups are good starting points. They deactivate the ring sufficiently to prevent dinitration while still allowing for mononitration.

    • N-Trifluoroacetyl (TFA) Protection: This group is highly deactivating due to the strong inductive effect of the fluorine atoms. This can provide excellent selectivity for mononitration, often favoring the 6-position.[1]

  • Controlling Reaction Conditions: Even with a protecting group, the reaction conditions must be carefully controlled.

    • Temperature: Perform the reaction at low temperatures (e.g., -25 °C to 0 °C) to minimize side reactions and improve selectivity.[1]

    • Nitrating Agent: Use a milder nitrating agent. Instead of the aggressive nitric acid/sulfuric acid mixture, consider using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or other less reactive nitrating species.[3]

    • Stoichiometry: Use a stoichiometric amount of the nitrating agent (1.0 to 1.1 equivalents) to reduce the likelihood of multiple nitration events.

Experimental Protocol: Selective Mononitration of Tetrahydroquinoline at the 6-Position

This protocol is based on the successful regioselective nitration of N-protected tetrahydroquinolines.[1]

Part 1: N-Acetylation of Tetrahydroquinoline

  • Dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of acetic anhydride.

  • Add 1.2 equivalents of a base, such as triethylamine or pyridine, to scavenge the acetic acid byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate.

  • Purify the N-acetyl-1,2,3,4-tetrahydroquinoline by column chromatography or recrystallization.

Part 2: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

  • Dissolve the N-acetyl-1,2,3,4-tetrahydroquinoline in a suitable solvent like acetic anhydride.

  • Cool the solution to -10 °C.

  • Slowly add a pre-cooled mixture of nitric acid (1.05 equivalents) and acetic anhydride.

  • Maintain the temperature at -10 °C and stir for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction by carefully pouring it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the 6-nitro-N-acetyl-1,2,3,4-tetrahydroquinoline by column chromatography.

Part 3: Deprotection (if required)

  • The N-acetyl group can be removed under acidic or basic conditions to yield the free 6-nitro-1,2,3,4-tetrahydroquinoline. For example, refluxing with aqueous HCl or a solution of NaOH in methanol/water.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of unprotected tetrahydroquinoline give a mixture of isomers?

The nitration of unprotected tetrahydroquinoline exists in a delicate balance. In the acidic nitrating medium, the nitrogen can be protonated. The unprotonated form is highly activated and directs ortho and para (positions 6 and 8). The protonated form is deactivated and directs meta to the nitrogen (positions 5 and 7). This equilibrium results in a mixture of isomers.[1][2]

Q2: I am still getting some 7-nitro isomer even with an N-acetyl group. How can I improve the selectivity for the 6-nitro isomer?

While the N-acetyl group strongly favors the 6-position, some 7-nitro isomer can still form. To enhance selectivity:

  • Use a more sterically demanding protecting group: A bulkier group like N-tosyl (Ts) or N-Boc might further disfavor substitution at the more sterically hindered 7-position.

  • Lower the reaction temperature: Dropping the temperature to -20°C or lower can increase the kinetic preference for the 6-position.[1]

  • Change the solvent: The solvent can influence the reactivity and selectivity. Experimenting with different solvents may be beneficial.

Q3: Can I nitrate tetrahydroquinoline without a protecting group and still get good selectivity?

Achieving high selectivity without a protecting group is very challenging and generally not recommended for predictable outcomes. The strong influence of the nitrogen atom, and its protonation state in acidic media, makes the reaction difficult to control.[1][2] For reliable and reproducible results, N-protection is the preferred strategy.

Q4: What are some alternative nitrating agents I can use to avoid polysubstitution?

If you are still facing issues with polysubstitution, consider using milder or more selective nitrating agents:

Nitrating AgentTypical ConditionsAdvantages
Acetyl Nitrate Acetic anhydride, low temp.Milder than mixed acid, good for activated rings.
Nitronium Tetrafluoroborate (NO₂BF₄) Aprotic solvent (e.g., acetonitrile)Powerful but can be more selective in some cases.
Dinitrogen Pentoxide (N₂O₅) Aprotic solventCan offer different selectivity profiles.
Iron(III) Nitrate VariousA solid-supported reagent that can offer milder conditions.[4]

Q5: How does the mechanism of electrophilic aromatic substitution apply here?

The nitration of tetrahydroquinoline follows the general mechanism of electrophilic aromatic substitution.[5][6]

  • Generation of the Electrophile: In a mixed acid system, nitric acid is protonated by sulfuric acid and then loses water to form the highly electrophilic nitronium ion (NO₂⁺).[7][8]

  • Nucleophilic Attack: The electron-rich aromatic ring of the N-protected tetrahydroquinoline acts as a nucleophile and attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]

  • Deprotonation: A weak base in the reaction mixture (like water or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.[6]

The N-protecting group influences the stability of the sigma complex intermediate for substitution at different positions, thereby controlling the regioselectivity.

Visualizing the Process

Decision Workflow for Avoiding Polysubstitution

G start Start: Nitration of Tetrahydroquinoline problem Problem: Polysubstitution or Poor Regioselectivity start->problem protect Implement N-Protection Strategy problem->protect Primary Solution choose_pg Choose Protecting Group (e.g., Ac, TFA, Ts) protect->choose_pg conditions Optimize Reaction Conditions choose_pg->conditions temp Lower Temperature (-25°C to 0°C) conditions->temp reagent Use Milder Nitrating Agent (e.g., Acetyl Nitrate) conditions->reagent stoich Control Stoichiometry (1.0-1.1 eq.) conditions->stoich success Successful Mononitration temp->success reagent->success stoich->success deprotect Deprotection (if necessary) success->deprotect final Final Product deprotect->final

Caption: Decision workflow for troubleshooting polysubstitution.

Mechanism of N-Protection in Directing Nitration

G cluster_0 Unprotected THQ (in Acid) cluster_1 N-Protected THQ Unprotected Unprotected Protected Protected Mixture Mixture of Isomers (6-, 7-, dinitro-) Protonated Protonated Protonated->Mixture Selective Selective Protected->Selective NO2+

Caption: N-Protection blocks protonation and directs nitration.

Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a live environment.

References

  • Rosa, M., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(10), 1883-1891. [Link]

  • Smith, K., et al. (2002). A new site-selective methodology for C-H nitration of 2H-indazoles has been accomplished at the C7 position using iron(III) nitrate. ResearchGate. [Link]

  • Semantic Scholar. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • YouTube. (2019). nitration of aromatic compounds. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

Sources

1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Experimental Best Practices

Welcome to the technical support guide for 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, enabling you to anticipate and troubleshoot potential challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary stability concerns for this compound?

A1: this compound is a nitroaromatic compound, a class of molecules that can be sensitive to several environmental factors. The primary stability concerns are:

  • Thermal Decomposition: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[1][2]

  • Light Sensitivity: Similar compounds are often light-sensitive. The nitro group can be photochemically active, potentially leading to degradation. It is recommended to store the compound in a dark place.[3]

  • Oxidation: The tetrahydroquinoline ring system can be susceptible to oxidation. Long-term exposure to air may lead to the formation of impurities. For sensitive applications or long-term storage, an inert atmosphere is recommended.[1]

  • Incompatible Materials: Contact with strong acids, bases, oxidizing agents, and reducing agents should be avoided as they can promote degradation.[1]

Q2: What are the ideal storage conditions for solid this compound?

A2: For optimal stability of the solid compound, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature Room Temperature (15-25°C)Avoids potential for accelerated decomposition at higher temperatures.[1]
Atmosphere Sealed in a dry environmentProtects from moisture and atmospheric oxygen.[3] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[1]
Light Keep in a dark placeMinimizes light-induced degradation.[3]
Container Tightly closed original containerPrevents contamination and exposure to air and moisture.

Q3: How should I prepare solutions of this compound for my experiments?

A3: When preparing solutions, it is crucial to use high-purity, anhydrous solvents. The compound is soluble in methanol.[3] To minimize degradation in solution:

  • Prepare Freshly: It is best practice to prepare solutions fresh for each experiment.

  • Solvent Purity: Use anhydrous grade solvents to avoid introducing water, which could participate in degradation reactions.

  • Storage of Stock Solutions: If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C), protected from light, and preferably under an inert atmosphere. However, the stability in various solvents over time has not been extensively studied, so qualification of stored solutions is recommended.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the use of this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

This is a common problem that can often be traced back to the stability of the compound.

  • Question: My results are varying between experiments. Could the compound be degrading?

  • Answer: Yes, this is a strong possibility. Inconsistent results are a hallmark of a reagent degrading over time.

Troubleshooting Workflow for Inconsistent Results:

A Inconsistent Experimental Results B Check Age and Storage of Solid Compound A->B C Was the compound stored correctly? (cool, dark, dry, sealed) B->C D Acquire a new, fresh lot of the compound C->D No E Review Solution Preparation and Storage C->E Yes M Problem Resolved D->M F Were solutions prepared fresh? E->F H Was the solvent anhydrous and high-purity? E->H G Prepare fresh solutions for each experiment F->G No J Consider Experimental Conditions F->J Yes G->M I Use fresh, anhydrous solvent H->I No H->J Yes I->M K Are there potential incompatibilities? (e.g., strong acids/bases, redox agents) J->K L Modify experimental protocol to avoid incompatibilities K->L Yes K->M No L->M

A workflow for troubleshooting inconsistent experimental results.

Issue 2: Observing unexpected spots on TLC or peaks in LC-MS.

The appearance of new, unexpected signals in your analytical runs is a direct indication of impurity formation.

  • Question: I am seeing new peaks in my LC-MS analysis of a reaction mixture containing this compound. What could they be?

  • Answer: These are likely degradation products or byproducts from a reaction with your experimental medium. While specific degradation products for this compound are not well-documented, potential degradation pathways for related compounds include:

    • Oxidation: The tetrahydroquinoline ring could be oxidized, especially at the benzylic position.

    • N-dealkylation: The methyl group on the nitrogen could be cleaved under certain conditions.

    • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.

Experimental Protocol: Purity Check by HPLC

To assess the purity of your compound, a simple HPLC analysis is recommended.

  • Sample Preparation:

    • Prepare a stock solution of this compound in HPLC-grade methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of 10-100 µg/mL with your mobile phase.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Analysis:

    • Inject a fresh sample to establish a purity baseline.

    • Analyze older samples or solutions that have been stored to check for the appearance of new peaks, which would indicate degradation.

Issue 3: Safety concerns during handling.

  • Question: What are the primary hazards associated with this compound and how should I handle it safely?

  • Answer: As a nitroaromatic compound, it should be handled with care. The primary hazards include:

    • Toxicity and Mutagenicity: Many nitroaromatic compounds are toxic and mutagenic.[1][4] They can be absorbed through the skin.[1]

    • Combustibility: The compound is classified as a combustible solid.[5] Avoid exposure to high heat, sparks, and open flames.[6]

Safe Handling Procedures:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[1][6]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Avoid creating dust when handling the solid.

  • Wash hands thoroughly after handling.[6]

  • In case of accidental exposure, consult the Safety Data Sheet (SDS) and seek medical attention as necessary.[6][7]

References

Technical Support Center: Synthesis of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline. This resource is tailored for researchers, medicinal chemists, and process development scientists who may encounter challenges during the critical workup and purification stages of this important synthetic intermediate. The following sections provide in-depth, field-tested solutions and explanations to ensure the successful isolation of your target compound with high purity.

The guidance provided herein assumes the synthesis is performed via the electrophilic nitration of 1-methyl-1,2,3,4-tetrahydroquinoline using a mixed acid system (HNO₃/H₂SO₄), which is a common and effective method.

Section 1: Standardized Workup & Purification Protocol

A robust and reproducible workup is fundamental to achieving high yield and purity. The following protocol outlines the standard procedure for quenching the reaction, isolating the crude product, and subsequent purification.

Experimental Protocol: Workup and Recrystallization
  • Reaction Quenching:

    • Upon reaction completion (as monitored by TLC or LC-MS), allow the reaction vessel to cool to room temperature.

    • In a separate, larger vessel, prepare a vigorously stirred slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).

    • Crucial Step: Carefully and slowly pour the acidic reaction mixture into the ice slurry. This dilution and quenching step must be performed cautiously to manage the highly exothermic dilution of concentrated sulfuric acid. An external ice bath around the quenching vessel is recommended.

  • Neutralization and Precipitation:

    • While maintaining cooling with an ice bath, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to the quenched mixture. Monitor the pH of the solution using pH paper or a calibrated meter.

    • Continue the addition portion-wise until the solution is alkaline (pH 8-9). Vigorous gas evolution (CO₂) will occur, so controlled addition is essential to prevent foaming and loss of product.[1]

    • The free base of this compound, which is insoluble in water, should precipitate as a solid.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs neutral. This step is critical for removing residual acid and inorganic salts.

    • Press the solid as dry as possible on the filter and then transfer it to a watch glass or drying dish to air-dry or dry in a vacuum oven at a low temperature (<50°C).

  • Purification by Recrystallization:

    • Transfer the crude, dried solid to an Erlenmeyer flask.

    • Select an appropriate solvent for recrystallization. Methanol or ethanol are often suitable starting points for related nitro-tetrahydroquinolines.[2][3]

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature. Crystal formation should initiate.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry thoroughly under vacuum.

Visualized Workflow: Standard Workup

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Completed Nitration Mixture (in H₂SO₄/HNO₃) Quench 1. Quench Pour onto crushed ice Reaction_Mixture->Quench Neutralize 2. Neutralize Add Na₂CO₃ solution to pH 8-9 Quench->Neutralize Isolate 3. Isolate Vacuum filtration Neutralize->Isolate Wash 4. Wash With cold deionized water Isolate->Wash Crude_Product Crude Solid Product Wash->Crude_Product Recrystallize 5. Recrystallize (e.g., from Methanol) Crude_Product->Recrystallize Pure_Product Pure Crystalline Product Recrystallize->Pure_Product

Caption: Standard experimental workflow for the workup and purification.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the workup procedure in a direct question-and-answer format.

Q1: After quenching my reaction and adding a base, no solid precipitated. Where is my product?

A1: This is a frequent issue that typically points to one of two causes:

  • Incomplete Neutralization: The most common reason is that the solution is not sufficiently basic. The protonated form of your product, the quinolinium salt, is highly soluble in water. You must add enough base to deprotonate the tertiary amine and neutralize all the sulfuric acid, bringing the pH to at least 8.

    • Solution: Carefully re-check the pH of your aqueous solution. If it is still acidic or neutral, continue adding your basic solution portion-wise with efficient stirring until the pH is stably in the 8-9 range. The precipitate should then appear.

  • Excessive Solvent Volume: While less common, it is possible that an exceptionally large volume of water was used during quenching, keeping the product concentration below its solubility limit.

    • Solution: If the pH is confirmed to be alkaline, try extracting the aqueous solution with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer). The product will move into the organic phase, which can then be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to recover the crude product.[1]

Q2: I isolated a solid, but it is dark brown, oily, or tarry. What caused this, and how can I clean it up?

A2: The formation of dark, tarry material is often a consequence of side reactions from the aggressive nitrating conditions, which can cause oxidation or polymerization of the starting material or product.[4][5]

  • Causality: Overly high reaction temperatures or prolonged reaction times can exacerbate the formation of these impurities. Additionally, nitration can sometimes produce acidic byproducts like nitrophenolic compounds which are dark in color.[6]

  • Solution Pathway:

    • Alkaline Wash: Before recrystallization, dissolve the crude, oily product in a suitable organic solvent (like DCM). Wash this organic solution with a 5% aqueous sodium hydroxide (NaOH) or sodium carbonate solution. This will extract acidic, colored impurities into the aqueous layer.[6]

    • Charcoal Treatment: During recrystallization, after the crude product is dissolved in the minimum amount of hot solvent, you can add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution. The charcoal will adsorb many of the colored impurities. Hot filter the solution through a pad of Celite to remove the charcoal, then allow the clear filtrate to cool and crystallize.

    • Column Chromatography: If recrystallization fails to yield a clean product, silica gel column chromatography is the most effective method. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will typically separate the desired product from more polar, baseline impurities and less polar byproducts.

Q3: My yield after recrystallization is very low. How can I improve recovery?

A3: Poor recovery from recrystallization is almost always a solvent-related issue.[7]

  • Causality & Solution:

    • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[7] If your product is too soluble in the chosen solvent even when cold, it will remain in the mother liquor.

      • Action: Perform a solvent screen with small amounts of your crude product. Test solvents like ethanol, methanol, isopropanol, acetonitrile, or mixed solvent systems (e.g., ethanol/water, DCM/hexane).

    • Using Too Much Solvent: A common error is adding too much solvent to dissolve the crude material. This keeps the solution from becoming saturated upon cooling, preventing crystallization.

      • Action: Always use the minimum amount of hot solvent to achieve dissolution. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution and then attempt cooling again.

    • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals or oils.

      • Action: Allow the hot, filtered solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.

Q4: My final product analysis (¹H NMR) shows a mixture of isomers. How can I isolate the 7-nitro product?

A4: The nitration of substituted tetrahydroquinolines can produce a mixture of regioisomers (e.g., 5-nitro, 6-nitro, and 7-nitro).[8] The directing effects of the N-methyl and the fused aliphatic ring determine the isomer ratio. While reaction conditions can be optimized to favor one isomer, the workup must often deal with separating a mixture.

  • Solution:

    • Fractional Recrystallization: Sometimes, different isomers will have slightly different solubilities in a given solvent. It may be possible to selectively crystallize the desired 7-nitro isomer from the mixture by carefully choosing the solvent and controlling the crystallization conditions. This can be tedious and may require multiple cycles.

    • Preparative Chromatography: The most reliable method for separating isomers is column chromatography over silica gel. The different isomers will likely have distinct retention factors (Rf) on TLC, allowing for their separation on a larger scale. Careful selection of the eluent system is key to achieving baseline separation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the primary reason for quenching the reaction on ice instead of just adding water? A1: The dilution of concentrated sulfuric acid is a highly exothermic process. Pouring the reaction mixture onto a large volume of ice serves two critical functions: it rapidly dissipates the heat of dilution, preventing the temperature from rising uncontrollably, and it dilutes the acid, which helps to precipitate the product upon neutralization. This controlled temperature management minimizes the risk of product degradation or increased side-product formation.

Q2: Is there a preference between sodium carbonate and sodium bicarbonate for the neutralization step? A2: Both are effective, but they have slightly different properties. Sodium carbonate (Na₂CO₃) is a stronger base and will neutralize the acid more quickly, but it can cause localized pH spikes if added too fast. Sodium bicarbonate (NaHCO₃) is a weaker base, resulting in a more gentle and controllable neutralization with less risk of making the solution too basic, which could potentially cause side reactions with nitroaromatic compounds. For most lab-scale workups, sodium bicarbonate is a safer choice to avoid over-shooting the desired pH.[1]

Q3: What are the key analytical markers to confirm I have the correct this compound isomer? A3: ¹H NMR spectroscopy is the most powerful tool for distinguishing between the isomers. For the 7-nitro isomer, you would expect to see three distinct aromatic protons. The proton at C8 (adjacent to the nitrogen-bearing ring) will typically be a doublet, the proton at C6 will be a doublet of doublets, and the proton at C5 will be a doublet. A thorough NMR study, potentially including 2D techniques like COSY and NOESY, can definitively confirm the substitution pattern.[8] Mass spectrometry will confirm the correct mass for the molecule (C₁₀H₁₂N₂O₂), but it will not distinguish between isomers.[9]

Section 4: Data & Visualization

Quantitative Data Summary
ParameterValueSource
Chemical FormulaC₁₀H₁₂N₂O₂[9]
Molecular Weight192.21 g/mol [9]
Physical FormSolid[9]
CAS Number39275-18-8[9][][11]

Visualized Troubleshooting Logic

Troubleshooting_Flowchart Start Crude Product Isolated Check_Appearance Assess Physical State Start->Check_Appearance Clean_Solid Clean, Crystalline Solid Check_Appearance->Clean_Solid Clean Solid Tarry_Oily Dark, Tarry, or Oily Solid Check_Appearance->Tarry_Oily Tarry/Oily Check_Purity Analyze Purity (TLC/¹H NMR) Pure High Purity (>95%) Check_Purity->Pure Single Spot (TLC) Clean Spectrum Impure_Mix Low Purity / Isomer Mixture Check_Purity->Impure_Mix Multiple Spots (TLC) Complex Spectrum Clean_Solid->Check_Purity Alkaline_Wash Perform Alkaline Wash (e.g., 5% NaOH aq.) Tarry_Oily->Alkaline_Wash End Pure Product Pure->End Column_Chromatography Purify by Column Chromatography Impure_Mix->Column_Chromatography Recrystallize Recrystallize Alkaline_Wash->Recrystallize Recrystallize->Check_Purity Column_Chromatography->End

Caption: Decision flowchart for purification based on crude product quality.

References

Technical Support Center: Resolving Impurities in 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline. This guide is designed to provide you with expert, field-proven insights into identifying and resolving common impurities that may appear in the NMR spectra of this compound. We will delve into the causality behind these impurities and provide robust, self-validating protocols to ensure the integrity of your experimental results.

Troubleshooting Common Impurities

The first step in resolving impurities is identifying them. The following table summarizes common impurities encountered during the synthesis and purification of this compound, their characteristic ¹H NMR signals, and recommended strategies for their removal.

ImpurityCommon ¹H NMR Signals (CDCl₃, δ in ppm)Rationale for PresenceRecommended Removal Strategy
Starting Material: 1-Methyl-1,2,3,4-tetrahydroquinoline Aromatic protons (~6.5-7.1 ppm), N-CH₃ (~2.8-3.0 ppm), Aliphatic protons (~1.9-2.8 ppm)[1][2]Incomplete nitration reaction.Optimize reaction time, temperature, or nitrating agent stoichiometry. Purify via column chromatography or recrystallization.
Regioisomeric Impurity: 1-Methyl-5-nitro-1,2,3,4-tetrahydroquinoline Aromatic protons with different splitting patterns and chemical shifts compared to the desired product due to the different substitution pattern.Nitration at the C5 position is a common side reaction.Careful column chromatography is often required to separate these isomers.[3]
Residual Solvents Ethyl Acetate: ~4.1 (q), ~2.0 (s), ~1.2 (t) ppmHexane: ~1.25 (m), ~0.88 (t) ppmDichloromethane: ~5.3 (s) ppm[4][5]Incomplete removal after extraction or chromatography.Thoroughly dry the sample under high vacuum.[6] If persistent, consider a solvent swap and re-evaporation.
Silicone Grease Broad singlets around 0.0, 0.8, and 1.25 ppm.[7][8]Contamination from greased joints in reaction glassware or vacuum lines.[7]Use Teflon sleeves or grease-free joints. If contamination occurs, it can be difficult to remove; careful column chromatography may help.
Phthalates Aromatic protons (~7.5-7.7 ppm), Aliphatic protons (~1.3-1.7 ppm).Leaching from plastic labware, such as tubing or caps.[7]Use glass or Teflon equipment whenever possible. Avoid prolonged contact with plastics.
Water Broad singlet, chemical shift is solvent and temperature dependent (e.g., ~1.55 ppm in CDCl₃).[9][10]Incomplete drying of the sample, glassware, or NMR solvent.Use a drying agent like anhydrous sodium sulfate before solvent removal. Store NMR solvents over molecular sieves.[9]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing impurities in your NMR spectrum.

Troubleshooting_Workflow start Obtain ¹H NMR Spectrum check_purity Spectrum shows unexpected peaks? start->check_purity identify_impurity Identify Impurity Source - Residual Solvents? - Starting Material? - Side Products? - Grease/Phthalates? check_purity->identify_impurity Yes end Pure Compound check_purity->end No select_method Select Purification Method identify_impurity->select_method column Column Chromatography select_method->column Complex Mixture recrystallization Recrystallization select_method->recrystallization Crystalline Solid re_analyze Re-acquire NMR Spectrum column->re_analyze recrystallization->re_analyze re_analyze->check_purity

Caption: Workflow for NMR impurity identification and resolution.

Experimental Protocols for Purification

Protocol 1: Column Chromatography for Heterocyclic Amines

Column chromatography is a powerful technique for separating the desired product from starting materials, regioisomers, and other non-volatile impurities.[11][12] Given that this compound is a heterocyclic amine, special considerations are necessary to prevent streaking and ensure good separation on a silica gel column.[11][12][13]

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for basic compounds)

  • Crude this compound

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pour the slurry into the column, allowing the silica to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes or vials.

  • TLC Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Expert Insight: For basic amines that may interact strongly with the acidic silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation and reduce tailing.[11][12] Alternatively, using an amine-functionalized silica gel can be highly effective.[11][12]

Protocol 2: Recrystallization of Nitroaromatic Compounds

Recrystallization is an excellent method for purifying crystalline solids.[14][15] The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution.[14][15][16]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid completely dissolves.[15]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[15]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[15]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[14]

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of the solvent.[14]

Visualizing the Purification Process

This diagram outlines the key steps in a typical purification workflow.

Purification_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve filter_hot Hot Filtration (if insoluble impurities present) dissolve->filter_hot Optional cool Cool Slowly to Induce Crystallization dissolve->cool filter_hot->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Step-by-step recrystallization protocol.

Frequently Asked Questions (FAQs)

Q1: My aromatic proton signals are broad and poorly resolved. What could be the cause?

A1: Broad peaks in NMR spectra can arise from several factors.[9]

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

  • Sample Concentration: Highly concentrated samples can lead to viscosity-related broadening. Try diluting your sample. For quinoline derivatives, concentration-dependent chemical shifts due to π-π stacking can also occur.[17]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, passing your sample through a small plug of silica or celite may help.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, such as protonation/deprotonation or conformational changes, this can lead to broad signals.[18] Acquiring the spectrum at a different temperature can help to either sharpen the signals (by moving out of the intermediate exchange regime) or coalesce them.

Q2: I see more aromatic signals than I expect for my this compound. Why?

A2: This is a classic indication of a mixture of isomers. The nitration of 1-methyl-1,2,3,4-tetrahydroquinoline can potentially yield other regioisomers, such as the 5-nitro and 6-nitro derivatives, in addition to the desired 7-nitro product.[3] Each isomer will have a unique set of aromatic proton signals with distinct chemical shifts and coupling patterns. A detailed analysis of the coupling constants and, if necessary, 2D NMR experiments like COSY and HSQC, can help to definitively assign the structures.[19] Careful column chromatography is typically required to separate these isomers.[3]

Q3: How can I confirm the position of the nitro group on the aromatic ring?

A3: The position of the electron-withdrawing nitro group has a significant and predictable effect on the chemical shifts of the aromatic protons.[3]

  • Deshielding Effect: Protons that are ortho or para to the nitro group will be shifted significantly downfield (to a higher ppm value) due to the strong deshielding effect of the nitro group.[3]

  • 2D NMR: For unambiguous confirmation, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is invaluable. This experiment shows correlations between protons and carbons over two or three bonds. By observing correlations from the aliphatic protons at C4 to the aromatic carbons, you can piece together the connectivity and confirm the substitution pattern.

Q4: I've tried to remove residual ethyl acetate under high vacuum for hours, but it's still in my spectrum. What should I do?

A4: High-boiling point solvents like ethyl acetate can be notoriously difficult to remove completely, especially if your compound is an oil or a low-melting solid.

  • Solvent Co-evaporation: A useful technique is to dissolve your sample in a lower-boiling point solvent, such as dichloromethane or diethyl ether, and then re-evaporate. Repeat this process 2-3 times. The lower-boiling solvent helps to azeotropically remove the more stubborn, higher-boiling solvent.

  • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a suitable freezing point (like benzene or 1,4-dioxane) and is stable to these conditions, lyophilization can be a very effective method for removing all traces of solvent.

References

  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Reddit. (2022, March 13). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. r/Chempros. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Narayanaswami, S., Sivanandaiah, K. M., & Gundu Rao, H. N. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145–155.
  • University of Basrah. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Knize, M. G., Dolbeare, F. A., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Alex Zhurakovskyi Blog. (2016, November 13). Grease in NMR. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Reddit. (2022, November 8). Grease in NMRs. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611–624.
  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Substituted Quinoline Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Precise Nitration in Quinolines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a persistent challenge in synthetic chemistry: controlling the regioselectivity of electrophilic nitration on substituted quinoline scaffolds. Quinoline and its derivatives are cornerstone structures in pharmaceuticals and materials science, making the precise installation of functional groups like the nitro group—a versatile precursor to amines and other functionalities—a critical step in synthesis design.

The inherent electronic properties of the quinoline nucleus present a unique puzzle. The pyridine ring is electron-deficient compared to the benzene ring, and under the strongly acidic conditions typical for nitration, the nitrogen atom is protonated to form the quinolinium ion. This further deactivates the entire heterocyclic system, particularly the pyridine ring, towards electrophilic attack.[1][2] Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring.[3][4]

This guide provides in-depth, question-and-answer-based troubleshooting, field-proven protocols, and the mechanistic reasoning behind them to empower you to increase the regioselectivity of your nitration reactions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of unsubstituted quinoline yield a mixture of 5- and 8-nitroquinolines?

Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), the quinoline nitrogen is protonated, forming the quinolinium cation. This positively charged species is the one that undergoes electrophilic attack by the nitronium ion (NO₂⁺). The strong deactivating effect of the quaternary nitrogen directs the substitution to the benzene ring.

The preference for the 5- and 8-positions is explained by the stability of the resulting carbocation intermediate (the σ-complex or Wheland intermediate). When the electrophile attacks at C-5 or C-8, the positive charge can be delocalized across the ring system while keeping the aromatic sextet of the adjacent pyridine ring intact.[5] Attack at C-6 or C-7 would disrupt the aromaticity of both rings in some resonance structures, leading to a less stable intermediate.[3] Typically, a nearly 1:1 mixture of 5- and 8-nitroquinoline is obtained, though the ratio can be influenced by reaction conditions.[1]

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_factors Controlling Factors cluster_outcome Reaction Outcome Quinoline Substituted Quinoline Electronic Electronic Effects (Substituent EDG/EWG) Quinoline->Electronic Steric Steric Hindrance Quinoline->Steric NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) Protonation N-Protonation State NitratingAgent->Protonation Temperature Temperature Product Regioisomeric Nitroquinolines Temperature->Product Solvent Solvent Solvent->Product Electronic->Product Directs Position Steric->Product Hinders Position Protonation->Product Deactivates Pyridine Ring

Caption: Key factors influencing the regioselectivity of quinoline nitration.

Q2: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzene ring affect regioselectivity?

Substituents on the carbocyclic ring are the primary tool for controlling regioselectivity.

  • Electron-Donating Groups (EDGs) like hydroxyl (-OH), methoxy (-OCH₃), or alkyl groups (-CH₃) activate the benzene ring for electrophilic substitution. They are typically ortho, para-directing.

    • An EDG at C-6 will direct nitration to the C-5 and C-7 positions.

    • An EDG at C-8 (e.g., 8-hydroxyquinoline) strongly activates the ring and directs nitration primarily to the C-5 and C-7 positions.[6][7]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), or halo groups (-Cl, -Br) deactivate the benzene ring and are meta-directing.

    • An EWG at C-6 will direct incoming electrophiles to the C-8 position (meta to the EWG and avoiding the deactivated pyridine ring).

    • If both the C-5 and C-8 positions are blocked, for instance in 5,8-dichloroquinoline, nitration becomes extremely difficult and requires harsh conditions to force substitution at the C-6 position.[1]

Q3: Is it possible to achieve nitration on the pyridine ring?

Direct electrophilic nitration on the pyridine ring of quinoline is highly challenging due to its electron-deficient nature, which is exacerbated by protonation in acidic media. However, it is not impossible and can be achieved under specific circumstances:

  • Strongly Activating Groups: The presence of a powerful electron-donating group on the pyridine ring can overcome the ring's inherent deactivation.

  • Quinoline N-oxides: Conversion of the quinoline to its N-oxide derivative activates the C-2 and C-4 positions towards electrophilic attack. This is a common strategy to functionalize the pyridine ring.

  • Alternative Mechanisms: Non-electrophilic pathways can be employed. A notable modern approach involves a dearomatization-rearomatization strategy that proceeds through a radical pathway, enabling formal meta-nitration (C-3 or C-5) of the pyridine nucleus under mild, catalyst-free conditions.[8][9]

Q4: My reaction is producing a lot of char and has a low yield. What is the likely cause?

This typically points to overly harsh reaction conditions or substrate instability.

  • Oxidation: Concentrated nitric acid is a strong oxidizing agent. If your quinoline derivative contains sensitive functional groups (e.g., aldehydes, some alkyl groups, or a highly activated ring system like in 8-hydroxyquinoline), they can be oxidized, leading to degradation and charring.

  • Temperature: Nitration reactions are often highly exothermic. Poor temperature control can lead to runaway reactions, increasing the rate of side reactions and decomposition.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Nitrated Product 1. Insufficiently Activating Conditions: The quinolinium ion is highly deactivated. 2. Substrate Degradation: Reaction conditions are too harsh (see Q4 above). 3. Incorrect Workup: The product may be soluble in the acidic aqueous phase as a salt.1. Increase the concentration of the nitrating agent or use a stronger system (e.g., fuming HNO₃/H₂SO₄). However, do this cautiously. 2. Lower the reaction temperature. Consider alternative, milder nitrating agents like N-nitrosaccharin or tert-butyl nitrite-based systems for specific applications.[8] 3. Ensure the reaction mixture is fully neutralized (or made basic) during workup to deprotonate the quinoline nitrogen and precipitate the product before extraction.
Poor Regioselectivity / Complex Mixture of Isomers 1. Competing Directing Effects: Multiple substituents may have conflicting directing influences. 2. Steric Hindrance: A bulky substituent may prevent nitration at an electronically favored position. 3. Thermodynamic vs. Kinetic Control: The isomer ratio can be temperature-dependent.1. Analyze the relative power of the directing groups. A strong activator (-OH) will dominate over a weak deactivator (-Cl). 2. If the desired position is sterically hindered, a different synthetic route or a directing group strategy might be necessary. 3. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate to favor the kinetically preferred product.
Reaction is Too Vigorous and Difficult to Control 1. Highly Activated Substrate: EDGs make the ring very reactive towards nitration. 2. Exothermic Nature: The reaction generates significant heat. 3. Reagent Addition Rate: Adding the nitrating agent or substrate too quickly.1. Use a milder nitrating agent (e.g., dilute nitric acid in acetic acid). 2. Use an efficient cooling bath (ice/salt or dry ice/acetone). Ensure vigorous stirring for even heat distribution. 3. Add the nitrating agent dropwise or the substrate portion-wise, carefully monitoring the internal temperature. For larger scales, consider using a syringe pump for controlled addition.

Experimental Protocols

Protocol 1: General Electrophilic Nitration of Unsubstituted Quinoline

This protocol is based on the standard procedure for electrophilic nitration to produce a mixture of 5- and 8-nitroquinolines.[1][4]

Materials:

  • Quinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice, Water, Sodium Hydroxide (for neutralization), Dichloromethane (for extraction)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice/salt bath, carefully add concentrated sulfuric acid.

  • Slowly add quinoline dropwise to the cold sulfuric acid while stirring. The formation of the quinolinium sulfate salt is exothermic. Maintain the internal temperature below 10 °C.

  • Nitration: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the quinoline solution from step 2. CRITICAL: Maintain the internal temperature at or below 0 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice.

  • Slowly neutralize the cold solution by adding a concentrated solution of sodium hydroxide until the pH is > 8. The product mixture will precipitate.

  • Extract the aqueous slurry with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting mixture of 5- and 8-nitroquinolines can be separated by column chromatography.

Caption: Workflow for the general nitration of quinoline.

Protocol 2: Regioselective Nitration of 8-Hydroxyquinoline

This protocol leverages the strong directing effect of the C-8 hydroxyl group to achieve dinitration at the C-5 and C-7 positions.[6]

Materials:

  • 8-Hydroxyquinoline (Oxine)

  • Dilute Nitric Acid (e.g., 30%)

  • Water, Ethanol (for recrystallization)

Procedure:

  • Dissolution: Dissolve 8-hydroxyquinoline in dilute nitric acid at room temperature.

  • Reaction: Gently warm the solution on a water bath (e.g., 60 °C) for 30-60 minutes. A yellow precipitate of 5,7-dinitro-8-hydroxyquinoline should form.

  • Isolation: Cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals thoroughly with cold water to remove residual acid.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5,7-dinitro-8-hydroxyquinoline.

Quantitative Data Summary

Table 1: Isomer Distribution in the Electrophilic Nitration of Unsubstituted Quinoline

Nitrating AgentTemperature5-Nitroquinoline (%)8-Nitroquinoline (%)Reference
HNO₃ / H₂SO₄0°C52.347.7--INVALID-LINK--[1]

Table 2: Regioselectivity in the Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

SubstrateProtecting GroupMajor ProductReference
1,2,3,4-TetrahydroquinolineN-Acetyl6-Nitro-N-acetyl-1,2,3,4-tetrahydroquinoline--INVALID-LINK--[10]

Note: In the tetrahydroquinoline system, the benzene ring is highly activated by the secondary amine, behaving like an aniline derivative. N-acetylation protects the amine and directs nitration primarily to the para-position (C-6).

References

Technical Support Center: Degradation Pathways for Nitroaromatic Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the complex world of nitroaromatic heterocyclic compound degradation. These molecules are prevalent in pharmaceuticals, agrochemicals, and as environmental pollutants, making the study of their stability and degradation critical for drug development and environmental science.[1] Their inherent chemical stability, conferred by the electron-withdrawing nature of the nitro group and the aromatic system, presents significant experimental challenges.[1][2]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, followed by a broader FAQ section to solidify your foundational knowledge. We will explore microbial, photochemical, and chemical degradation pathways, providing not just protocols, but the scientific reasoning behind them.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Scenario 1: Microbial Degradation Assay Shows Low or No Activity

Question: I've incubated my nitroaromatic heterocyclic compound with a microbial culture (e.g., Pseudomonas sp., Rhodococcus sp.) known to degrade similar structures, but HPLC analysis shows minimal to no reduction in the parent compound concentration after 48 hours. What's going wrong?

Answer: This is a frequent issue stemming from several potential causes, ranging from microbial toxicity to suboptimal culture conditions. Let's break down the possibilities.

Potential Cause Explanation & Troubleshooting Steps
Compound Toxicity Nitroaromatic compounds can be toxic to microorganisms, even those adapted to degrade them, especially at high concentrations.[1] This can inhibit the very metabolic pathways you're trying to study. Solution: 1. Run a Dose-Response Curve: Test a range of concentrations (e.g., 1 µM to 500 µM) to find the threshold for toxicity. 2. Monitor Microbial Growth: Measure optical density (OD600) alongside compound concentration. A drop or stagnation in OD600 after introducing the compound is a clear sign of toxicity. 3. Gradual Acclimatization: If isolating a new strain, gradually increase the compound concentration in the culture medium over several passages to encourage adaptation.
Incorrect Redox Conditions The degradation pathway is highly dependent on the presence or absence of oxygen. Reductive pathways (nitro group to amine) are favored under anaerobic conditions, while oxidative pathways (ring cleavage) require oxygen.[3][4] Solution: 1. Verify Aerobic/Anaerobic State: For aerobic studies, ensure vigorous shaking (200-250 rpm) and use baffled flasks to maximize oxygen transfer. For anaerobic studies, use sealed vessels and sparge the medium with N₂ or an N₂/CO₂ gas mix before inoculation.[5] 2. Measure Redox Potential: Use a redox probe to confirm the environment is appropriate for the expected pathway.
Missing Co-substrate Some microbial degradation pathways are co-metabolic, meaning the enzymes require the presence of a primary growth substrate (like glucose or succinate) to be expressed and active. The nitroaromatic compound is degraded, but not used as a primary energy source.[6] Solution: 1. Supplement the Medium: Add a readily metabolizable carbon source (e.g., 0.2% glucose) to the culture medium. 2. Test Different Co-substrates: The required co-substrate can be specific. Test several simple carbon sources to find one that induces the desired enzymatic activity.
Enzyme Induction Failure The genes encoding the degradative enzymes (e.g., nitroreductases, dioxygenases) may require induction by the substrate or a related molecule.[7] Solution: 1. Pre-exposure: Grow the microbial culture in a medium containing a low, non-toxic concentration of the target compound for several hours before starting the main experiment. 2. Use a Known Inducer: If the enzymatic pathway is known, use a known inducer molecule to stimulate gene expression.
Scenario 2: Chemical Degradation Experiment Yields Incomplete Conversion

Question: My Fenton (Fe²⁺/H₂O₂) degradation of a nitro-imidazole derivative is stalling at 50-60% completion, even after several hours. How can I drive the reaction to completion?

Answer: Incomplete degradation in Advanced Oxidation Processes (AOPs) like Fenton chemistry is typically a matter of suboptimal reagent stoichiometry or pH. The process relies on the generation of highly reactive hydroxyl radicals (•OH), and their production and consumption must be carefully balanced.[8]

Troubleshooting Workflow for AOPs```dot

graph TD { A[Start: Incomplete Degradation] --> B{Check pH}; B --> C[pH > 4?]; C --> D[Adjust pH to 2.8-3.5]; D --> E{Re-run Experiment}; C --> F[pH is Optimal]; F --> G{Check Reagent Ratios}; G --> H["[H₂O₂] too low?"]; H --> I[Increase H₂O₂ in increments]; I --> E; G --> J["[Fe²⁺] too low?"]; J --> K[Increase Fe²⁺ in increments]; K --> E; G --> L["Radical Scavenging?"]; L --> M[Identify & Remove Scavengers (e.g., certain buffers, high Cl⁻)]; M --> E; E --> N{Problem Solved?}; N --> O[End]; N --> P[No: Consider alternative AOP, e.g., UV/H₂O₂];

}

Caption: Primary aerobic and anaerobic microbial degradation initiation.

  • Reductive Pathway: Typically occurring under anaerobic conditions, this pathway involves the sequential reduction of the nitro group by enzymes called nitroreductases. The process proceeds from the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. [3]The resulting aromatic amine is often less toxic and may be susceptible to further degradation.

  • Oxidative Pathway: This aerobic strategy removes the nitro group entirely while hydroxylating the aromatic ring. [7] * Dioxygenases are enzymes that incorporate both atoms of molecular oxygen (O₂) into the ring, forming a diol. This destabilizes the structure and leads to the spontaneous elimination of the nitro group as nitrite (NO₂⁻). [3] * Monooxygenases incorporate a single oxygen atom, which can also lead to nitrite release. This is a common mechanism for nitrophenols. [4] Q2: How do I choose between a biological, chemical (AOP), or photochemical degradation method for my study?

A2: The choice depends entirely on the goal of your research.

Method Type Primary Application Pros Cons
Biological (Microbial) Bioremediation studies, understanding metabolic fate in organisms or the environment, generating drug metabolites. [4][9]High specificity, can lead to complete mineralization (conversion to CO₂ and H₂O), environmentally friendly. [4]Slow reaction rates, sensitive to toxicity and environmental conditions, pathway can be complex to elucidate.
Chemical (e.g., Fenton) Wastewater treatment process development, rapid removal of contaminants, mimicking abiotic degradation. [8]Fast and effective for a broad range of compounds, relatively inexpensive. [8]Non-specific (can degrade everything), requires acidic pH, produces iron sludge, can generate toxic byproducts. [8]
Photochemical (e.g., UV/H₂O₂) Water treatment, studying atmospheric degradation, forced degradation studies for drug stability. [10][11]Highly effective, no sludge production, can be finely controlled (wavelength, intensity). [12]Higher energy cost, intermediates can be more toxic than the parent compound, water matrix can interfere (e.g., carbonates scavenge radicals).

Q3: What analytical techniques are essential for studying these degradation pathways?

A3: A multi-modal analytical approach is crucial. No single technique tells the whole story.

  • HPLC with UV/Vis and/or Diode Array Detection (DAD): This is the workhorse for quantifying the disappearance of the parent compound and the appearance of major metabolites over time. [13]A DAD allows you to monitor multiple wavelengths and check for peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is essential for identifying unknown metabolites. [14]High-resolution mass spectrometry (HRMS) provides accurate mass data to determine elemental composition, while tandem MS (MS/MS) provides structural fragments for identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile or semi-volatile degradation products. Often requires derivatization for polar analytes. [13]4. Ion Chromatography: The best method for quantifying the release of inorganic ions like nitrite (NO₂⁻), nitrate (NO₃⁻), and ammonium (NH₄⁺), which are key indicators of nitro group removal and mineralization.

  • Total Organic Carbon (TOC) Analysis: Measures the total amount of carbon in a sample. A decrease in TOC over time is the ultimate proof of mineralization (conversion of the organic compound to CO₂).

Part 3: Experimental Protocols

Protocol 1: General Assay for Aerobic Microbial Degradation

This protocol provides a framework for assessing the capability of a bacterial strain to degrade a nitroaromatic heterocyclic compound.

1. Materials & Reagents:

  • Bacterial strain (e.g., Rhodococcus sp., Pseudomonas putida)

  • Minimal Salts Medium (MSM), sterilized

  • Primary carbon source (e.g., 20% glucose solution, sterilized)

  • Target compound stock solution (e.g., 10 mM in DMSO)

  • Sterile baffled flasks (250 mL)

  • Shaking incubator

  • Spectrophotometer and HPLC-UV system

2. Procedure:

  • Prepare Inoculum: Grow the bacterial strain in a rich medium (e.g., LB Broth) overnight at its optimal temperature (e.g., 30°C) with shaking (200 rpm).

  • Harvest and Wash Cells: Centrifuge the overnight culture (e.g., 5000 x g for 10 min). Discard the supernatant and wash the cell pellet twice with sterile MSM to remove any residual rich medium.

  • Resuspend Cells: Resuspend the final cell pellet in MSM to achieve a starting optical density (OD600) of approximately 1.0. This is your concentrated cell stock.

  • Set up Experimental Flasks: For each condition, prepare triplicate 250 mL baffled flasks containing 50 mL of MSM.

    • Test Flask: Add primary carbon source (e.g., to a final concentration of 0.2% glucose), inoculum (to a starting OD600 of 0.1), and the target compound (e.g., to a final concentration of 50 µM).

    • Toxicity Control: Add inoculum and the target compound, but NO primary carbon source.

    • Abiotic Control: Add medium, primary carbon source, and the target compound, but NO inoculum. This controls for non-biological degradation.

    • Biological Control: Add medium, primary carbon source, and inoculum, but NO target compound. This monitors normal cell growth.

  • Incubation: Place all flasks in a shaking incubator (30°C, 200 rpm).

  • Sampling: At regular time points (e.g., 0, 2, 4, 8, 24, 48 hours), aseptically withdraw a 1 mL aliquot from each flask.

  • Sample Preparation:

    • Measure OD600 to monitor cell growth.

    • Centrifuge the sample (e.g., 13,000 x g for 5 min) to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the filtered supernatant by HPLC-UV to quantify the concentration of the parent compound.

3. Data Interpretation:

  • Compare the concentration decrease in the "Test Flask" to the "Abiotic Control" to confirm biological activity.

  • Monitor the OD600 in the "Test Flask" and "Toxicity Control" versus the "Biological Control" to assess toxicity.

Protocol 2: Metabolite Identification using HPLC-MS/MS

This protocol outlines the analysis of samples from a degradation experiment to identify unknown metabolites.

1. Instrumentation & Columns:

  • HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Procedure:

  • Prepare Samples: Use the filtered supernatant from the degradation experiment (Protocol 1). Prepare a "Time Zero" sample and a sample from a later time point where significant degradation has occurred.

  • Initial Full Scan (MS1):

    • Inject the "Time Zero" sample. Run a gradient (e.g., 5% to 95% B over 15 minutes).

    • Acquire data in full scan mode over a mass range of m/z 50-800 in both positive and negative ionization modes. This provides a baseline chromatogram.

    • Repeat for the later time point sample.

  • Peak Finding: Compare the chromatograms from the two time points. Identify peaks that are present or significantly larger in the later sample. These are potential metabolites.

  • Targeted MS/MS (MS2):

    • Create an inclusion list with the m/z values and retention times of the potential metabolite peaks you identified.

    • Re-inject the late time point sample. Set the mass spectrometer to perform data-dependent acquisition (DDA). In this mode, the instrument will automatically perform a full scan, select the most intense ions from your inclusion list (or all ions above a threshold), and then perform MS/MS fragmentation on them.

  • Data Analysis:

    • Determine Elemental Formula: Use the accurate mass from the MS1 scan to predict the elemental formula of the metabolite. For example, a loss of 46 Da (NO₂) and a gain of 17 Da (-OH from H₂O) relative to the parent suggests a denitration-hydroxylation event.

    • Interpret Fragmentation: Analyze the MS/MS spectrum. Losses of specific neutral fragments (e.g., -46 for NO₂, -28 for CO, -44 for CO₂) provide clues to the molecule's structure. Software tools can help predict fragmentation patterns for proposed structures.

    • Propose Structures: Based on the elemental formula, fragmentation data, and known biochemical or chemical reactions, propose structures for the unknown metabolites.

References

  • Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Spain, J.C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Ju, K.S., & Parales, R.E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. PubMed Central. [Link]

  • Trapido, M., Dello, A., Goi, A., & Munter, R. (2003). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences. Chemistry, 52(1), 38-47. [Link]

  • Higson, F.K. (1992). Microbial degradation of nitroaromatic compounds. Advances in Applied Microbiology, 37, 1-19. [Link]

  • Zablotowicz, R.M., et al. (2001). Microbial degradation of nitroaromatic compounds. ResearchGate. [Link]

  • Ramos, J.L., et al. (1997). Biodegradation of Nitroaromatics by Microbes. In: Pseudomonas. Springer, Boston, MA. [Link]

  • Pandey, A., Singh, P., & Iyengar, L. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

  • Singh, D., Mishra, K., & Ramanthan, G. (2015). Chapter 2 Bioremediation of Nitroaromatic Compounds. Semantic Scholar. [Link]

  • Chen, B., Yang, C., & Goh, N.K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Paul, D. (2011). BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare. [Link]

  • Legrini, O., Oliveros, E., & Braun, A.M. (1993). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. [Link]

  • ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Spain, J.C., & Gibson, D.T. (1995). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Review of Microbiology, 49(1), 523-555. [Link]

  • Chen, B., Yang, C., & Goh, N.K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Link]

  • Spain, J.C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Various Authors. (N.D.). Structure of common nitroaromatic compounds. ResearchGate. [Link]

  • Al-Naiema, I.M., et al. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PubMed Central. [Link]

  • Gibson, D.T. (1991). Biodegradation of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Ahmad, R., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. [Link]

  • Lee, J.H., et al. (2015). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst, 140(18), 6272-6278. [Link]

  • Bhushan, B., et al. (2003). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. Applied and Environmental Microbiology, 69(8), 4571-4578. [Link]

  • University of Rochester. (N.D.). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry. [Link]

  • Hummers, W.S., & Offeman, R.E. (1958). Preparation of Graphitic Oxide. Journal of the American Chemical Society, 80(6), 1339-1339. [Link]

  • Basran, A., et al. (2001). Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. Semantic Scholar. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline vs. 7-nitro-1,2,3,4-tetrahydroquinoline - A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, even the smallest structural modification to a lead compound can precipitate a cascade of changes, profoundly altering its pharmacological profile. The 1,2,3,4-tetrahydroquinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2][3][4] This guide provides an in-depth, data-supported comparison of two closely related analogs: 7-nitro-1,2,3,4-tetrahydroquinoline and its N-methylated counterpart, 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline. Our objective is to dissect the implications of this single methylation event, offering a technical narrative to guide rational drug design and lead optimization efforts.

The Decisive Impact of N-Methylation: A Physicochemical Perspective

The addition of a methyl group to the nitrogen at position 1 is the sole structural differentiator between our two compounds of interest. This modification, often termed the "magic methyl" effect in medicinal chemistry, is a common strategy to modulate drug-like properties.[5][6] It can enhance metabolic stability, improve membrane permeability, or fill a hydrophobic pocket in a target protein.[5] However, it also fundamentally alters the molecule's electronic and steric landscape.

The most critical consequence is the transformation of the nitrogen from a secondary amine in 7-nitro-1,2,3,4-tetrahydroquinoline to a tertiary amine in the 1-methyl analog. This change eliminates the nitrogen's ability to act as a hydrogen bond donor, a crucial interaction for many ligand-receptor binding events.[5]

Table 1: Comparative Physicochemical Properties

Property7-nitro-1,2,3,4-tetrahydroquinolineThis compoundRationale for Difference
Molecular Formula C₉H₁₀N₂O₂[7][8]C₁₀H₁₂N₂O₂Addition of a methyl (-CH₃) group.
Molecular Weight 178.19 g/mol [7][8]192.21 g/mol Increased mass from the added methyl group.
Appearance Orange/Yellow Crystalline Powder[7][8]SolidN/A
LogP (Lipophilicity) ~2.3 - 2.6[8]Higher (Predicted)The non-polar methyl group increases lipophilicity, potentially enhancing membrane permeability.[5][9]
Hydrogen Bond Donor Count 1[8]0The secondary amine (N-H) is converted to a tertiary amine (N-CH₃), losing its proton for donation.[5]
Hydrogen Bond Acceptor Count 3[7][8]3 (Predicted)The lone pair on the nitrogen and the oxygen atoms of the nitro group can still accept hydrogen bonds.
pKa (Basicity) ~3.44 (Predicted)[8]Lower (Predicted)N-methylation of secondary amines can slightly reduce basicity (lower pKa).[5]

This data illustrates a classic trade-off in drug design. The increased lipophilicity of the 1-methyl derivative may improve absorption and distribution, particularly across the blood-brain barrier. However, the loss of a hydrogen bond donor could critically weaken its affinity for a target that relies on this interaction.

Synthesis and Strategic Considerations

The synthesis of these compounds is straightforward, hinging on the well-established electrophilic nitration of the tetrahydroquinoline ring. The choice of synthetic route depends on the availability of starting materials and the desired final product.

Synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline

The most direct method is the nitration of 1,2,3,4-tetrahydroquinoline.[7] A mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

THQ 1,2,3,4-tetrahydroquinoline Product 7-nitro-1,2,3,4-tetrahydroquinoline THQ->Product   Nitration Reagents HNO₃ / H₂SO₄ Reagents->THQ

Figure 1. Synthetic scheme for 7-nitro-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Nitration of 1,2,3,4-tetrahydroquinoline [10]

  • Cooling: Cool concentrated sulfuric acid (30.0 mL) to -10°C in an ice/salt bath.

  • Simultaneous Addition: Over 1 hour, simultaneously add 1,2,3,4-tetrahydroquinoline (10.60 g) and a pre-mixed solution of nitric acid (4.80 g) in sulfuric acid (15.0 mL), ensuring the internal reaction temperature does not exceed 10°C.

  • Stirring: Stir the resulting mixture for 2.5 hours at -5°C.

  • Quenching & Neutralization: Pour the reaction mixture over ice and carefully neutralize to pH 8-9 with sodium carbonate.

  • Extraction: Filter the resulting solid and dissolve it in dichloromethane. Wash the organic phase with water, dry over magnesium sulfate, and evaporate the solvent.

  • Purification: The crude product, typically a viscous brown oil, can be purified further by recrystallization or column chromatography.[10]

Synthesis of this compound

This target can be approached via two logical pathways, allowing for synthetic flexibility.

cluster_A Route A: N-Methylation First cluster_B Route B: Nitration First Me_THQ 1-Methyl-1,2,3,4- tetrahydroquinoline Product 1-Methyl-7-nitro-1,2,3,4- tetrahydroquinoline Me_THQ->Product Nitration Reagents_A HNO₃ / H₂SO₄ Nitro_THQ 7-nitro-1,2,3,4- tetrahydroquinoline Nitro_THQ->Product N-Methylation Reagents_B Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)

Figure 2. Alternative synthetic routes to this compound.

Experimental Protocol: N-Methylation of 7-nitro-1,2,3,4-tetrahydroquinoline (Route B)

  • Dissolution: Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in a suitable aprotic solvent (e.g., THF or DMF).

  • Deprotonation: Add a non-nucleophilic base (e.g., sodium hydride, NaH) at 0°C to deprotonate the secondary amine, forming the corresponding anion.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and allow the reaction to warm to room temperature.

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Comparative Biological Activity: An Evidence-Based Extrapolation

While direct, side-by-side experimental comparisons of these two specific molecules are sparse in published literature, we can logically infer their potential biological activities based on the known pharmacology of the tetrahydroquinoline class and the established principles of medicinal chemistry.

Anticancer Potential

The tetrahydroquinoline scaffold is present in numerous compounds evaluated for anticancer activity.[2][4] The mechanism often involves the inhibition of key signaling proteins like kinases or interaction with DNA.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor P1 Downstream Signaling (e.g., Ras/Raf/MEK) Receptor->P1 P2 Cell Proliferation & Survival P1->P2 Inhibitor THQ Derivative Inhibitor->Receptor Inhibition

Figure 3. Hypothesized inhibition of a growth factor signaling pathway.

  • 7-nitro-1,2,3,4-tetrahydroquinoline: The presence of the N-H donor could be critical for forming a strong, directional hydrogen bond with a key residue (e.g., a backbone carbonyl) in a kinase hinge region, leading to potent inhibition.

  • This compound: Lacking the H-bond donor, this analog might exhibit weaker target affinity. However, its enhanced lipophilicity could lead to higher intracellular concentrations, potentially compensating for the reduced affinity. This compound would be favored if the binding pocket is predominantly hydrophobic.

Neuropharmacology and CNS Activity

Tetrahydroisoquinolines, close structural cousins, are known to possess neuroprotective or neurotoxic activities, and N-methylation can significantly impact these properties.[11][12] Similar effects can be anticipated for the tetrahydroquinoline series.

  • Blood-Brain Barrier (BBB) Penetration: The increased lipophilicity and potentially reduced basicity of this compound would likely enhance its ability to cross the BBB compared to its non-methylated parent. This is a critical prerequisite for any CNS-acting drug.

  • Receptor Interactions: Many CNS targets, such as dopamine and serotonin receptors, utilize hydrogen bonding and charge-charge interactions. The N-methylation could alter the binding mode and functional activity (agonist vs. antagonist) at these receptors. For example, N-methylation of methamphetamine is known to dissociate its behavioral and neurotoxic effects.[13]

Experimental Workflow: A Head-to-Head Comparison

To empirically determine the superior candidate for a given therapeutic target, a systematic, parallel evaluation is essential.

start Synthesize & Purify Both Compounds physchem Physicochemical Profiling (Solubility, LogP, pKa) start->physchem invitro In Vitro Assays (Target Binding, Enzyme Inhibition, Cell Viability - IC₅₀) start->invitro adme In Vitro ADME (Metabolic Stability, Permeability - PAMPA) physchem->adme invitro->adme decision Select Lead Candidate Based on Potency & Properties adme->decision invivo In Vivo Efficacy & PK/PD Studies decision->invivo

Figure 4. Workflow for comparative evaluation of drug candidates.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of both 7-nitro-1,2,3,4-tetrahydroquinoline and this compound in cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Conclusion: A Choice Dictated by the Target

This guide demonstrates that the N-methylation converting 7-nitro-1,2,3,4-tetrahydroquinoline to its 1-methyl analog is a pivotal strategic decision in drug design, not a trivial modification.

  • Choose 7-nitro-1,2,3,4-tetrahydroquinoline when your drug design hypothesis relies on a critical hydrogen bond donation from the N-H group for target engagement and specificity.

  • Choose this compound when the primary goal is to enhance lipophilicity, improve membrane permeability (especially for CNS targets), or probe a hydrophobic binding pocket, provided that the loss of the H-bond donor is not detrimental to potency.

Ultimately, the principles and data discussed herein serve as a roadmap. The final verdict on which compound represents a more viable lead can only be rendered through rigorous, parallel experimental testing as outlined in the comparative workflow.

References

A Comparative Analysis of the Schistosomicidal Potential of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline and the Established Drug Oxamniquine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antiparasitic Drug Development

In the ongoing search for novel chemotherapeutics against schistosomiasis, a debilitating parasitic disease affecting millions worldwide, the exploration of compounds structurally related to existing drugs offers a promising avenue for innovation. This guide provides a detailed comparative analysis of the well-established schistosomicide, oxamniquine, and a structurally similar compound, 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline. While oxamniquine has a long history of clinical use against Schistosoma mansoni, the biological activity of this compound in this context is largely uncharacterized. This comparison, therefore, serves as both a review of a known therapeutic and a prospective evaluation of a novel compound, grounded in established principles of medicinal chemistry and parasitology.

Oxamniquine: A Clinically Proven Schistosomicide

Oxamniquine is a semisynthetic tetrahydroquinoline that has been used for the treatment of schistosomiasis caused by Schistosoma mansoni.[1] It is particularly effective as a single-dose oral treatment.[1] The drug's efficacy is, however, limited to this one species of Schistosoma.[2]

Mechanism of Action

The schistosomicidal activity of oxamniquine is a fascinating example of a prodrug that requires bioactivation within the parasite.[2] The key steps in its mechanism of action are:

  • Enzymatic Activation : Oxamniquine is activated by a parasite-specific sulfotransferase enzyme.[2][3] This enzyme transfers a sulfate group to the drug molecule.

  • DNA Binding : The activated, esterified form of oxamniquine is highly reactive and is thought to bind to the parasite's DNA.[1][4]

  • Paralysis and Death : This interaction with DNA and other macromolecules leads to the contraction and paralysis of the worms.[1][5] The paralyzed worms are then dislodged from the mesenteric veins and are subsequently eliminated by the host's immune system in the liver.[1][5]

The species-specificity of oxamniquine is attributed to differences in the activating sulfotransferase enzyme among different Schistosoma species.[2] Resistance to oxamniquine in S. mansoni has been linked to mutations in the gene encoding this enzyme.[3]

This compound: A Structural Analogue with Unknown Potential

This compound shares the core tetrahydroquinoline structure with oxamniquine, including the critical 7-nitro group. However, it lacks the hydroxymethyl group at the 6-position and the isopropylaminomethyl side chain at the 2-position, which are present in oxamniquine.

Based on the extensive structure-activity relationship (SAR) studies of oxamniquine and its derivatives, the absence of these functional groups in this compound strongly suggests that it is unlikely to possess significant schistosomicidal activity through the same mechanism as oxamniquine. The hydroxymethyl group and the side chain are understood to be crucial for the correct orientation and binding of oxamniquine within the active site of the sulfotransferase enzyme.[6]

Comparative Overview: Structural and Known Biological Properties

FeatureOxamniquineThis compound
Core Structure 1,2,3,4-Tetrahydroquinoline1,2,3,4-Tetrahydroquinoline
Substituents - 2-((isopropylamino)methyl) - 6-(hydroxymethyl) - 7-nitro- 1-methyl - 7-nitro
Mechanism of Action Prodrug, activated by schistosome sulfotransferase to bind DNA.[1][2]Unknown, but predicted to be inactive as a schistosomicide via the oxamniquine pathway due to the lack of key functional groups.
Target Organism Schistosoma mansoni[1]Not established.
Known Biological Activity Anthelmintic, schistosomicidal.[1]No published data on antischistosomal activity.

Proposed Experimental Workflow for Evaluating the Biological Activity of this compound

To empirically determine the schistosomicidal potential of this compound, a systematic experimental approach is necessary. The following protocols are based on established methods in the field of schistosomiasis drug discovery.

In Vitro Assays

The initial assessment of a compound's activity is typically performed in vitro on different life stages of the parasite. This allows for the determination of direct effects on the worms and the calculation of key parameters like the 50% inhibitory concentration (IC50).

1. In Vitro Culture of S. mansoni

  • Objective : To maintain viable schistosomes outside of the host for drug testing.

  • Methodology :

    • Adult S. mansoni are recovered from experimentally infected mice by portal perfusion.

    • The worms are washed in appropriate culture media (e.g., RPMI-1640) supplemented with antibiotics and fetal bovine serum.

    • Worms are cultured in 24-well plates at 37°C in a 5% CO2 atmosphere.

2. In Vitro Drug Sensitivity Assay

  • Objective : To determine the effect of this compound on the viability and motility of adult and juvenile schistosomes.

  • Methodology :

    • Prepare stock solutions of the test compound and oxamniquine (as a positive control) in dimethyl sulfoxide (DMSO).

    • Add serial dilutions of the compounds to the wells containing the cultured worms. A DMSO-only well serves as a negative control.

    • Incubate the worms with the compounds for a defined period (e.g., 24, 48, and 72 hours).

    • At each time point, assess worm viability and motility using a microscope. A scoring system can be used to quantify the effects.

    • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in worm viability or motility.

G cluster_0 In Vitro Assay Workflow S. mansoni Culture S. mansoni Culture Co-incubation Co-incubation S. mansoni Culture->Co-incubation Drug Preparation Drug Preparation Drug Preparation->Co-incubation Microscopic Evaluation Microscopic Evaluation Co-incubation->Microscopic Evaluation 24, 48, 72h Data Analysis Data Analysis Microscopic Evaluation->Data Analysis Viability & Motility Scores IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for in vitro schistosomicidal activity assessment.

In Vivo Assays

If a compound shows promising in vitro activity, the next step is to evaluate its efficacy in an animal model of schistosomiasis.

1. Mouse Model of S. mansoni Infection

  • Objective : To establish a patent infection in mice for in vivo drug testing.

  • Methodology :

    • Mice are percutaneously infected with a defined number of S. mansoni cercariae.

    • The infection is allowed to mature for several weeks (e.g., 6-7 weeks) until adult worms are producing eggs.

2. In Vivo Efficacy Study

  • Objective : To determine the effect of the test compound on the worm burden and egg production in infected mice.

  • Methodology :

    • Infected mice are treated orally with the test compound at various doses. Oxamniquine is used as a positive control, and a vehicle-only group serves as a negative control.

    • After a set period post-treatment (e.g., 2 weeks), the mice are euthanized.

    • Adult worms are recovered by portal perfusion and counted to determine the worm burden reduction.

    • The number of eggs in the liver and intestines is quantified to assess the impact on fecundity.

G cluster_1 In Vivo Efficacy Workflow Infection Model Infection Model Drug Administration Drug Administration Infection Model->Drug Administration 6-7 weeks post-infection Parasite Recovery Parasite Recovery Drug Administration->Parasite Recovery 2 weeks post-treatment Data Collection Data Collection Parasite Recovery->Data Collection Worm & Egg Counts Efficacy Assessment Efficacy Assessment Data Collection->Efficacy Assessment

Caption: Workflow for in vivo schistosomicidal efficacy testing.

Conclusion and Future Directions

While this compound is structurally related to oxamniquine, a detailed analysis based on known SAR for schistosomicidal tetrahydroquinolines suggests it is unlikely to be active through the same mechanism. The absence of the key hydroxymethyl and isopropylaminomethyl side chains, which are critical for enzymatic activation, is a significant structural deficiency.

However, this does not entirely preclude the possibility of it having other biological activities, including potential schistosomicidal effects through a different mechanism of action. The proposed experimental workflows provide a clear and robust path for the empirical evaluation of this and other novel compounds. Such studies are essential to either confirm the predicted lack of activity or to uncover unexpected therapeutic potential, thereby contributing valuable knowledge to the field of antiparasitic drug discovery.

References

A Comparative Spectroscopic Guide to 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of Bioactive Scaffolds

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules.[1][2] Its conformational flexibility and the synthetic accessibility of its derivatives make it a cornerstone for drug development. The introduction of substituents onto the THQ ring system, such as a methyl group on the nitrogen and a nitro group on the aromatic ring, dramatically influences the molecule's steric and electronic properties, and consequently, its biological activity.

The precise placement of these substituents is critical. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical behaviors and pharmacological profiles. This guide provides an in-depth spectroscopic comparison of 1-methyl-7-nitro-1,2,3,4-tetrahydroquinoline and its key positional isomers (5-nitro, 6-nitro, and 8-nitro). Understanding the distinct spectroscopic signatures of each isomer is paramount for unambiguous characterization, ensuring the integrity of research and the development of targeted therapeutics. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can be leveraged to definitively differentiate these closely related compounds.

Molecular Structures of the Isomers

The core structure consists of a 1-methyl-1,2,3,4-tetrahydroquinoline backbone. The key difference between the molecules under investigation is the position of the nitro (NO₂) group on the aromatic ring.

G cluster_0 1-Methyl-5-nitro-THQ cluster_1 1-Methyl-6-nitro-THQ cluster_2 1-Methyl-7-nitro-THQ cluster_3 1-Methyl-8-nitro-THQ 5-nitro 5-nitro 6-nitro 6-nitro 7-nitro 7-nitro 8-nitro 8-nitro

Caption: Positional isomers of 1-Methyl-nitro-1,2,3,4-tetrahydroquinoline.

Comparative Spectroscopic Analysis

The differentiation of these isomers relies on exploiting the influence of the strongly electron-withdrawing nitro group on the surrounding magnetic and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Fingerprint

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most definitive data for distinguishing between the positional isomers. The chemical shifts and coupling constants of the aromatic protons are uniquely characteristic for each substitution pattern.

¹H NMR Spectroscopy

The aromatic region (typically 6.5-8.5 ppm) is the most informative. The electron-withdrawing nitro group deshields (shifts downfield) the protons ortho and para to it.

  • 1-Methyl-7-nitro-THQ: This isomer will exhibit a distinct three-proton aromatic system.

    • The proton at C8, ortho to the nitro group, will be the most downfield signal, appearing as a doublet.

    • The proton at C6, also ortho to the nitro group, will appear as a doublet of doublets, coupled to both H5 and H8 (meta-coupling).

    • The proton at C5, para to the nitro group, will appear as a doublet.

  • 1-Methyl-6-nitro-THQ: This isomer will also show a three-proton system but with a different pattern.

    • The protons at C5 and C7 (ortho to the nitro group) will be significantly downfield. H5 will be a doublet, and H7 will be a doublet of doublets.

    • The proton at C8 will be the most upfield of the aromatic signals, appearing as a doublet.

  • 1-Methyl-5-nitro-THQ:

    • The proton at C6 (ortho) will be a downfield doublet of doublets.

    • The protons at C7 and C8 will show a pattern consistent with their positions relative to the nitro group.

  • 1-Methyl-8-nitro-THQ:

    • The proton at C7 (ortho) will be a downfield doublet of doublets.

    • The close proximity of the nitro group to the aliphatic ring may induce subtle shifts in the C2, C3, and C4 protons compared to the other isomers.

A detailed NMR study on the nitration of N-protected tetrahydroquinolines confirms that the aromatic region of the ¹H NMR spectra provides an unambiguous fingerprint for each isomer.[3]

¹³C NMR Spectroscopy

The effect of the nitro group is also pronounced in the ¹³C NMR spectrum.

  • The carbon atom directly attached to the nitro group (ipso-carbon) will be significantly deshielded, appearing far downfield.

  • The chemical shifts of the other aromatic carbons will vary predictably based on their position relative to the nitro group.

  • The aliphatic carbons (C2, C3, C4) and the N-methyl carbon will show less variation between the isomers, but minor shifts can still be observed.

Spectroscopic Data1-Methyl-5-nitro-THQ (Predicted)1-Methyl-6-nitro-THQ (Predicted)1-Methyl-7-nitro-THQ (Predicted)1-Methyl-8-nitro-THQ (Predicted)
¹H Aromatic Shifts H6, H7, H8 patternH5, H7, H8 pattern (H5, H7 downfield)H5, H6, H8 pattern (H6, H8 downfield)H5, H6, H7 pattern (H7 downfield)
¹³C Ipso-Nitro Carbon ~140-150 ppm~140-150 ppm~140-150 ppm~140-150 ppm
IR: NO₂ asymm. stretch ~1550-1475 cm⁻¹~1550-1475 cm⁻¹~1550-1475 cm⁻¹~1550-1475 cm⁻¹
IR: NO₂ symm. stretch ~1360-1290 cm⁻¹~1360-1290 cm⁻¹~1360-1290 cm⁻¹~1360-1290 cm⁻¹
UV-Vis λmax Red-shifted from parent THQRed-shifted from parent THQRed-shifted from parent THQRed-shifted from parent THQ
MS (m/z) M⁺ at 192.21M⁺ at 192.21M⁺ at 192.21M⁺ at 192.21
MS Key Fragments M-15 (loss of CH₃)M-15 (loss of CH₃)M-15 (loss of CH₃)M-15 (loss of CH₃)
Infrared (IR) Spectroscopy: Identifying the Nitro Group

While IR spectroscopy is less powerful for distinguishing between these positional isomers, it is essential for confirming the presence of the key functional groups. The most prominent features in the IR spectrum will be the vibrations associated with the nitro group.

  • N-O Asymmetric Stretch: A strong absorption band is expected in the 1550-1475 cm⁻¹ region.[4][5][6]

  • N-O Symmetric Stretch: Another strong band will appear in the 1360-1290 cm⁻¹ range.[4][5][6]

The presence of this pair of intense peaks is a clear diagnostic indicator for the nitro group.[7] While conjugation with the aromatic ring shifts these bands to lower wavenumbers compared to aliphatic nitro compounds, the subtle differences in the electronic environment between the isomers are typically too small to allow for reliable differentiation based on IR alone.[5][8] Other notable bands include C-H stretches from the aromatic and aliphatic portions and C=C stretches from the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule. The spectrum of an aromatic nitro compound is characterized by absorptions due to the benzene ring and charge-transfer bands involving the nitro group.[9][10]

  • The parent tetrahydroquinoline scaffold absorbs in the UV region.

  • The addition of a nitro group, a strong chromophore, extends the conjugation and results in a bathochromic shift (a shift to longer wavelengths, often into the visible region), which is why many nitroaromatic compounds are colored (typically pale yellow).[11]

The exact position of the absorption maximum (λmax) will be sensitive to the position of the nitro group, as this affects the energy of the electronic transitions.[12] For example, steric hindrance between the nitro group and the adjacent methyl-amino portion in the 8-nitro isomer could force the nitro group out of the plane of the aromatic ring, potentially leading to a hypsochromic (blue) shift compared to other isomers where planarity is maintained.[9] While these differences exist, they may be subtle, and UV-Vis is best used in conjunction with NMR for definitive identification.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry is used to determine the molecular weight and can provide structural information based on fragmentation patterns.

  • Molecular Ion Peak (M⁺): All four isomers will have the same molecular weight (192.21 g/mol ) and will thus show a molecular ion peak at an m/z of 192.

  • Fragmentation Patterns: The fragmentation of tetrahydroquinolines is well-documented.[13] Common fragmentation pathways for these isomers would include:

    • Loss of a methyl group (M-15): Cleavage of the N-CH₃ bond would result in a fragment ion at m/z 177.

    • Loss of a hydrogen atom (M-1): A common feature in the mass spectra of tetrahydroquinolines.[13]

    • Fragments related to the nitro group: Loss of NO (M-30) or NO₂ (M-46).

While the primary fragments may be similar across the isomers, the relative intensities of these fragments might differ slightly due to the influence of the nitro group's position on bond stabilities. However, like IR and UV-Vis, MS alone is generally insufficient to distinguish these positional isomers without high-resolution analysis and comparison to authenticated standards.

Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Isomer Sample Dissolve Dissolve in appropriate deuterated solvent (NMR) or spectroscopic grade solvent (UV, MS, IR) Sample->Dissolve NMR ¹H & ¹³C NMR (e.g., 400 MHz Spectrometer) Dissolve->NMR IR FT-IR Spectroscopy (e.g., KBr pellet or thin film) Dissolve->IR UV UV-Vis Spectroscopy (e.g., Quartz cuvette) Dissolve->UV MS Mass Spectrometry (e.g., ESI or EI source) Dissolve->MS Process Process spectra: - Baseline correction - Peak picking - Integration NMR->Process IR->Process UV->Process MS->Process Compare Compare spectra: - Chemical shifts (δ) - Coupling constants (J) - Frequencies (cm⁻¹) - λmax (nm) - m/z values Process->Compare Identify Isomer Identification Compare->Identify

Caption: General workflow for spectroscopic analysis of isomers.

1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a standard pulse program. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2. FT-IR Spectroscopy Protocol

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.

3. UV-Vis Spectroscopy Protocol

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Acquisition: Scan the sample over a range of approximately 200-600 nm.

  • Data Processing: Use a solvent-filled cuvette as a blank to obtain the baseline.

4. Mass Spectrometry Protocol

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for such molecules. Electrospray Ionization (ESI) can also be used.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

While IR, UV-Vis, and MS are indispensable tools for confirming the presence of key functional groups and the overall molecular mass of 1-methyl-nitro-tetrahydroquinoline isomers, NMR spectroscopy stands out as the definitive technique for their unambiguous differentiation. The distinct chemical shifts and coupling patterns observed in the ¹H NMR spectrum, driven by the specific location of the electron-withdrawing nitro group, provide a unique and reliable fingerprint for each positional isomer. A multi-spectroscopic approach, grounded in robust experimental protocols, is the gold standard for the comprehensive characterization of these and other closely related, high-value chemical entities in the drug discovery pipeline.

References

  • Vertex AI Search. "Spectroscopy Tutorial: Nitro Groups".
  • Vertex AI Search. "IR Spectroscopy Tutorial: Nitro Groups".
  • Vertex AI Search. "Infrared of nitro compounds - Chemistry".
  • BenchChem.
  • Canadian Science Publishing. "Mass spectra of tetrahydroquinolines". Canadian Journal of Chemistry, 46, 1499 (1968).
  • Spectroscopy Online. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition". (2020-09-01).
  • ResearchGate. "1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14".
  • ResearchGate. "¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species....".
  • The Royal Society of Chemistry.
  • IU Indianapolis ScholarWorks. "A systematic study of the absorbance of the nitro functional group in the vacuum UV region.".
  • ResearchGate. "1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...".
  • ResearchGate.
  • Indiana University. "A systematic study of the absorbance of the nitro functional group in the vacuum UV region". (2021-11-15).
  • ResearchGate. "UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),...".
  • PubChem. "1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460".
  • The Royal Society of Chemistry. "Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR". (2021-04-19).
  • Doc Brown's Chemistry. "uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore".
  • ResearchGate. "Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue".
  • ResearchGate.
  • ACS Publications. "Progress in the Chemistry of Tetrahydroquinolines | Chemical Reviews". (2019-04-09).
  • NIST. "Isoquinoline, 1,2,3,4-tetrahydro- -- the NIST WebBook".
  • TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value".
  • MDPI. "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis".
  • PubChem. "1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214".
  • Sigma-Aldrich. "this compound AldrichCPR".

Sources

The Pivotal Role of the Nitro Group and N-Substitution in the Anticancer Potential of Tetrahydroquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold is a recurring motif in a multitude of therapeutic agents, owing to its versatile pharmacological profile.[1] Its partially saturated analog, tetrahydroquinoline (THQ), has garnered significant attention as a privileged core in the design of novel anticancer agents.[2] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, potent subclass: 7-nitro-tetrahydroquinoline derivatives. By examining a series of N-substituted analogs, we will elucidate the critical interplay between the electron-withdrawing nature of the 7-nitro group and the diverse functionalities at the N1 position, providing a comparative analysis of their cytotoxic effects against various human cancer cell lines. This in-depth guide is tailored for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of next-generation oncology therapeutics.

The 7-Nitro-Tetrahydroquinoline Scaffold: A Foundation for Potent Cytotoxicity

The introduction of a nitro group at the 7-position of the tetrahydroquinoline ring is a strategic decision rooted in established medicinal chemistry principles. The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the entire heterocyclic system. This can enhance interactions with biological targets and influence the compound's metabolic stability and pharmacokinetic profile. Our comparative analysis focuses on a series of 7-nitro-tetrahydroquinoline derivatives where the primary point of diversification is the substituent at the N1 position of the tetrahydroquinoline core.

Comparative Analysis of Anticancer Activity: The Impact of N1-Substitution

The central thesis of this guide is illuminated by a comparative analysis of a series of N-substituted 7-nitro-tetrahydroquinoline derivatives. These compounds were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (triple-negative breast cancer).[3] The cytotoxic efficacy is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: In Vitro Anticancer Activity (IC50, µM) of N-Substituted 7-Nitro-tetrahydroquinoline Derivatives [3]

Compound IDN1-SubstituentA549 (Lung)MCF-7 (Breast)MDA-MB-231 (Breast)
10a 3,5-bis(trifluoromethyl)benzoyl0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10b 3-fluoro-5-(trifluoromethyl)benzoyl0.112 ± 0.010.98 ± 0.091.52 ± 0.11
10c 3,5-difluorobenzoyl0.54 ± 0.041.87 ± 0.152.11 ± 0.19
10d 4-morpholinobenzoyl0.088 ± 0.0080.65 ± 0.051.21 ± 0.09
10e 3,5-bis(trifluoromethyl)phenylacetyl0.033 ± 0.003 0.42 ± 0.030.63 ± 0.02
10f 3-fluoro-5-(trifluoromethyl)phenylacetyl0.095 ± 0.0090.76 ± 0.061.15 ± 0.08
10g 3,5-difluorophenylacetyl0.43 ± 0.031.55 ± 0.121.98 ± 0.17
10h 4-morpholinophenylacetyl0.071 ± 0.0060.087 ± 0.007 0.95 ± 0.07

Data is presented as mean ± standard deviation.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 provides a clear and compelling narrative of the structure-activity relationship for this class of compounds.

Key Findings:

  • Dominance of Electron-Withdrawing Groups: A consistent trend observed is the superior potency of derivatives bearing strongly electron-withdrawing trifluoromethyl (CF3) groups on the N1-aromatic substituent. Compound 10e , with a 3,5-bis(trifluoromethyl)phenylacetyl group, emerged as the most potent analog against the A549 lung cancer cell line, with an impressive IC50 value of 0.033 µM.[3] This highlights the critical role of these groups in enhancing cytotoxic activity, likely through improved target binding or altered electronic properties that favor a cytotoxic mechanism of action.

  • The Favorable Influence of the Morpholine Moiety: The incorporation of a morpholine ring, as seen in compounds 10d and 10h , also confers significant anticancer activity. Notably, compound 10h was the most potent derivative against the MCF-7 breast cancer cell line (IC50 = 0.087 µM).[3] The morpholine group can enhance aqueous solubility and act as a hydrogen bond acceptor, potentially improving the pharmacokinetic profile and target engagement of the molecule.

  • Impact of the Linker: The nature of the linker between the N1 atom and the aromatic ring (benzoyl vs. phenylacetyl) also influences activity. The phenylacetyl linker, in several instances, appears to be slightly more favorable for potency compared to the benzoyl linker, as evidenced by comparing 10e to 10a and 10h to 10d .

  • Fluorine Substitution: While fluorine substitution does contribute to activity, the presence of one or two fluorine atoms (as in 10c and 10g ) generally results in lower potency compared to the trifluoromethyl and morpholine-containing counterparts.[3]

Mechanistic Hypothesis: mTOR Inhibition

The design rationale for this series of 7-nitro-tetrahydroquinoline derivatives was inspired by known inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase that is often dysregulated in cancer.[3][4] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. The potent cytotoxicity exhibited by these compounds suggests that they may exert their anticancer effects through the inhibition of the PI3K/AKT/mTOR pathway.[5][6]

mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth 7_Nitro_THQ 7-Nitro-THQ Derivatives 7_Nitro_THQ->mTORC1 Inhibits

Caption: Proposed mechanism of action via mTOR signaling pathway inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following are detailed protocols for the key experimental procedures employed in the evaluation of these 7-nitro-tetrahydroquinoline derivatives.

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline (Core Scaffold)

The synthesis of the 7-nitro-tetrahydroquinoline core is a critical first step. A detailed procedure is as follows:[3][4]

  • Preparation of Nitrating Mixture: In a round-bottom flask, dissolve potassium nitrate (KNO3) in concentrated sulfuric acid (H2SO4) at 0°C with continuous stirring for 10-15 minutes.

  • Reaction Setup: Add dichloromethane to the nitrating mixture at 0°C and stir for an additional 15 minutes.

  • Addition of Starting Material: Slowly add a solution of Fmoc-protected 1,2,3,4-tetrahydroquinoline in dichloromethane to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to stir at room temperature for approximately 2.5 hours.

  • Workup: Quench the reaction by pouring it over crushed ice. Extract the product with dichloromethane, and wash the organic layer with a sodium bicarbonate solution, brine, and dry over sodium sulfate.

  • Deprotection: Remove the Fmoc protecting group using pyrrolidine in dichloromethane.

  • Purification: The resulting mixture of 6-nitro and 7-nitro-tetrahydroquinoline regioisomers is then separated and purified using preparative HPLC to yield the desired 7-nitro-1,2,3,4-tetrahydroquinoline.[3][4]

Synthesis_Workflow Start Fmoc-THQ Nitration Nitration (KNO3, H2SO4) Start->Nitration Deprotection Fmoc Deprotection (Pyrrolidine) Nitration->Deprotection Mixture Mixture of 6- and 7-Nitro-THQ Purification Preparative HPLC Mixture->Purification Deprotection->Mixture Product 7-Nitro-THQ Purification->Product

Caption: Synthetic workflow for 7-nitro-tetrahydroquinoline.

In Vitro Anticancer Activity Assessment: MTT Assay

The cytotoxic effects of the synthesized compounds are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Cell Line Maintenance:

  • A549 Cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]

  • MCF-7 Cells: Cultured in Eagle's Minimum Essential Medium (EMEM) with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

  • MDA-MB-231 Cells: Grown in Leibovitz's L-15 Medium containing 10% FBS and 1% penicillin-streptomycin.[8]

All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^3 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-nitro-tetrahydroquinoline derivatives and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis presented in this guide unequivocally demonstrates that the 7-nitro-tetrahydroquinoline scaffold is a highly promising platform for the development of potent anticancer agents. The structure-activity relationship is clearly defined, with N1-substituents bearing strong electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenylacetyl, or moieties capable of enhancing pharmacokinetic properties, like morpholine, leading to exceptional cytotoxic activity.

Future research in this area should focus on several key aspects:

  • Target Deconvolution: While mTOR inhibition is a strong hypothesis, further studies are required to definitively identify the molecular target(s) of these compounds.

  • In Vivo Efficacy: The most promising derivatives should be advanced to in vivo animal models to assess their efficacy and safety in a more complex biological system.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as clinical candidates.

  • Expansion of Chemical Space: Further diversification of the substituents at various positions of the tetrahydroquinoline ring could lead to the discovery of even more potent and selective anticancer agents.

By building upon the foundational SAR insights provided in this guide, the scientific community can continue to unlock the full therapeutic potential of 7-nitro-tetrahydroquinoline derivatives in the fight against cancer.

References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20087–20115. [Link]

  • Altın, S., & Altundağ, E. (2021). A549 Cell Subculture Protocol. protocols.io. [Link]

  • Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Scientific Reports, 12(1), 9985. [Link]

  • Chylińska, M., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-15. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

  • UCSC Genome Browser. (n.d.). MDA-MB-231 Cell Culture Protocol. Retrieved from [Link]

  • Fathy, N. M., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Pharmaceuticals, 14(10), 1019. [Link]

  • Ghanim, G. E. M., et al. (2022). Design, green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634-1651. [Link]

  • Hassan, A. S., et al. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. American Journal of Applied Sciences, 8(10), 945-952. [Link]

  • Hu, Z., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(15), 4995. [Link]

  • Londoño-Berrío, D. C., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17351-17364. [Link]

  • Mondal, S., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. Crystal Growth & Design, 22(8), 4880-4893. [Link]

  • Rajdeep, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org. [Link]

  • REPROCELL. (n.d.). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. Retrieved from [Link]

  • Qu, S., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(48), 31227-31238. [Link]

  • Santiago, A. S., et al. (2018). The molecular structures of 7-nitro (3) and 5-nitro (4) tetrahydroquinolines, showing the atom-label scheme. ResearchGate. [Link]

  • University of California, Santa Cruz. (n.d.). A549 ATCC #: CCL-185. Retrieved from [Link]

  • Verma, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(20), 1806-1845. [Link]

Sources

A Comparative Guide to 2D NMR Methods for the Structural Validation of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Ambiguity

In the realm of drug development and synthetic chemistry, the precise structural characterization of novel compounds is a non-negotiable cornerstone of research. For heterocyclic compounds like 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline, seemingly minor changes in substituent placement can drastically alter pharmacological and toxicological profiles. While 1D ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of the core tetrahydroquinoline scaffold, the N-methyl group, and the aromatic nitro group, it often falls short in unambiguously determining the nitro group's position on the benzene ring. The synthesis of this compound could potentially yield several regioisomers (e.g., 5-nitro, 6-nitro, 8-nitro), each with a unique electronic and steric environment.

This guide provides an in-depth, comparative analysis of a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—as a robust, self-validating system to unequivocally confirm the structure of the 7-nitro isomer. We will move beyond a simple procedural outline to explore the causality behind experimental choices, demonstrating how the synergistic interpretation of these techniques provides irrefutable structural evidence.

The 2D NMR Toolbox: A Comparative Overview

To resolve the structural puzzle, we employ a combination of 2D NMR experiments, each providing a unique piece of connectivity information. The strength of this approach lies in the cross-validation of data between experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is often the first step in unraveling the proton framework.[1] COSY identifies protons that are spin-spin coupled, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[2] Its primary role here is to establish the connectivity of the aliphatic spin system in the tetrahydro- portion of the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon signals to which they are attached (¹JCH coupling).[3][4] It acts as a bridge between the ¹H and ¹³C spectra, allowing for the confident assignment of all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon skeleton. HMBC reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[5] These "long-range" correlations are critical for connecting molecular fragments, identifying quaternary (non-protonated) carbons, and, in this case, definitively placing the nitro group by linking aromatic protons to specific carbons across the ring.[3][5]

The logical workflow for this structural validation is designed to build the molecular structure piece by piece, with each step confirming the last.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Validation SamplePrep 1. Sample Preparation (5-10 mg in CDCl3) OneD_NMR 2. Acquire 1D Spectra (¹H, ¹³C, DEPT-135) SamplePrep->OneD_NMR TwoD_NMR 3. Acquire 2D Spectra (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR COSY_Analysis 4. COSY Analysis (Establish ¹H-¹H Spin Systems) TwoD_NMR->COSY_Analysis HSQC_Analysis 5. HSQC Analysis (Assign Protonated Carbons) COSY_Analysis->HSQC_Analysis HMBC_Analysis 6. HMBC Analysis (Connect Fragments & Place Substituents) HSQC_Analysis->HMBC_Analysis Structure 7. Final Structure Validation HMBC_Analysis->Structure

Figure 1: Workflow for 2D NMR Structural Elucidation.

Experimental Protocol

A standardized and meticulously executed protocol is essential for acquiring high-quality, interpretable data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solution is clear and filter if necessary before transferring to a clean NMR tube.[1]

  • 1D Spectra Acquisition:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and assess signal resolution.

    • Acquire a ¹³C{¹H} spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which aids in the initial assignment of the aliphatic carbons.[3]

  • 2D Spectra Acquisition:

    • COSY: Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Set the spectral width in both dimensions to encompass all proton signals. Use 2-4 scans per increment and 256-512 increments in the F1 dimension for adequate resolution.[1]

    • HSQC: Load a standard gradient-selected, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹H spectral width (F2) as determined from the 1D spectrum and the ¹³C spectral width (F1) to cover the expected range (~0-160 ppm).

    • HMBC: Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Use the same spectral widths as the HSQC. The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz, which is a good compromise for detecting both ²J and ³J correlations.[6]

Data Interpretation: A Step-by-Step Validation

We will now analyze the expected data from each experiment to build a conclusive argument for the 7-nitro structure.

Predicted Chemical Shifts

The following table outlines the predicted ¹H and ¹³C chemical shifts for the target molecule. These predictions are based on data for the parent tetrahydroquinoline structure and known substituent effects of N-methyl and aromatic nitro groups.[7][8][9]

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135
N-CH₃~2.8~39CH₃
2~3.1~48CH₂
3~1.9~22CH₂
4~2.7~27CH₂
4a-~122C
5~6.6~115CH
6~7.8~124CH
7-~145C
8~7.9~128CH
8a-~149C

Table 1: Predicted ¹H and ¹³C NMR chemical shifts and DEPT-135 information for this compound in CDCl₃.

Step 1: COSY - Assembling the Aliphatic Backbone

The COSY spectrum is the blueprint for proton-proton connectivities.

  • Expected Correlations: We anticipate a clear correlation path between the protons at C2, C3, and C4. A cross-peak will connect the signal at ~3.1 ppm (H2) to the signal at ~1.9 ppm (H3). In turn, the H3 signal will show a cross-peak to the signal at ~2.7 ppm (H4).[2]

  • What this tells us: This "walk" along the cross-peaks confirms the uninterrupted -CH₂-CH₂-CH₂- aliphatic fragment, a key feature of the tetrahydroquinoline ring. The N-CH₃ protons (~2.8 ppm) and the aromatic protons will appear as singlets or coupled systems, respectively, but will not show COSY correlations to this aliphatic chain, defining them as separate spin systems.

Step 2: HSQC - Linking Protons to their Carbons

The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations, allowing us to confidently assign the carbon resonances for every protonated position.[4]

  • Expected Correlations: Each proton signal will have a single cross-peak corresponding to its attached carbon.

    • ¹H at ~3.1 ppm → ¹³C at ~48 ppm (C2)

    • ¹H at ~1.9 ppm → ¹³C at ~22 ppm (C3)

    • ¹H at ~2.7 ppm → ¹³C at ~27 ppm (C4)

    • ¹H at ~2.8 ppm → ¹³C at ~39 ppm (N-CH₃)

    • Aromatic protons (~6.6, ~7.8, ~7.9 ppm) will correlate to their respective carbons (~115, ~124, ~128 ppm).

  • What this tells us: This step validates the assignments from the 1D spectra and DEPT-135 experiment. It confirms which proton signals belong to the aliphatic chain versus the aromatic ring and N-methyl group. The quaternary carbons (C4a, C7, C8a) will be absent from the HSQC spectrum, a key piece of information for the next stage of analysis.[3]

Step 3: HMBC - The Definitive Structural Proof

The HMBC spectrum connects the dots, revealing the complete molecular architecture through long-range couplings. This is where we differentiate the 7-nitro isomer from all other possibilities.

  • Key Expected Correlations for the 7-Nitro Isomer:

    • Connecting the N-Methyl Group: The N-CH₃ protons (~2.8 ppm) will show correlations to C2 (~48 ppm) and the quaternary carbon C8a (~149 ppm). This confirms the methyl group is on the nitrogen and adjacent to the aromatic ring.

    • Bridging the Rings: The aliphatic H4 protons (~2.7 ppm) are crucial. They will show a ³J correlation to the aromatic CH carbon C5 (~115 ppm) and a ²J correlation to the quaternary carbon C4a (~122 ppm). This definitively links the aliphatic and aromatic portions of the molecule.

    • Placing the Nitro Group (The Decisive Evidence): The substitution pattern on the aromatic ring is solved here.

      • The proton at C8 (~7.9 ppm) will show a crucial ³J correlation to the downfield quaternary carbon at C7 (~145 ppm). The significant downfield shift of C7 is characteristic of a carbon bearing a strong electron-withdrawing nitro group.

      • The proton at C6 (~7.8 ppm) will also show a key ³J correlation to the same C7 carbon, as well as a correlation to C8.

      • The proton at C5 (~6.6 ppm) will show correlations to C7 and C4a.

  • Self-Validation and Comparative Logic: The observation of correlations from both H6 and H8 to the same non-protonated carbon (C7) is irrefutable proof of the 7-nitro substitution pattern. If the isomer were, for example, 6-nitro, we would expect to see correlations from H5 and H7 to the quaternary C6, a completely different pattern.

G cluster_main cluster_labels mol H_Me H-Me C_2 C2 H_Me->C_2 ³J C_8a C8a H_Me->C_8a ²J H_2 H-2 H_4 H-4 C_4a C4a H_4->C_4a ²J C_5 C5 H_4->C_5 ³J H_6 H-6 C_7 C7 H_6->C_7 ³J H_8 H-8 H_8->C_7 ³J

Figure 2: Key HMBC correlations confirming the structure of this compound.

Comparative Summary of Techniques

2D NMR ExperimentPrimary Information GainedContribution to Structural Validation
COSY ¹H-¹H scalar couplings (2-3 bonds)[6][10]Confirms the -CH₂-CH₂-CH₂- connectivity in the aliphatic ring. Establishes distinct proton spin systems.
HSQC Direct ¹H-¹³C correlations (1 bond)[4][10]Unambiguously assigns each protonated carbon, linking the ¹H and ¹³C assignments. Identifies non-protonated carbons by their absence.
HMBC Long-range ¹H-¹³C correlations (2-4 bonds)[5][10]Connects all molecular fragments (N-Me, aliphatic ring, aromatic ring). Provides the definitive evidence for the nitro group's position at C7.

Table 2: Comparison of the roles of different 2D NMR experiments in the structural validation process.

Conclusion

The structural validation of this compound serves as a compelling case study for the power of a multi-faceted 2D NMR approach. While 1D NMR and COSY experiments lay the groundwork by identifying the constituent parts, they lack the depth to solve the critical issue of isomeric identity. The HSQC experiment provides the essential link between the proton and carbon frameworks. Ultimately, it is the long-range connectivity information from the HMBC spectrum that provides the conclusive, irrefutable evidence, allowing for the precise placement of the N-methyl and nitro substituents and the connection of the aliphatic and aromatic rings. This systematic, self-validating workflow not only confirms the target structure but also builds a foundation of trust and certainty essential for advancing research and development in the chemical and pharmaceutical sciences.

References

A Researcher's Guide to Cross-Referencing 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline with Spectral Databases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary chemical research and drug development, the unambiguous identification of molecular structures is a cornerstone of progress. For novel or modified compounds such as 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline, a derivative of the medicinally significant tetrahydroquinoline scaffold, rigorous structural confirmation is paramount.[1] This guide provides a comprehensive, in-depth protocol for the cross-referencing of this compound with major spectral databases, ensuring the integrity and validity of experimental findings. While this guide focuses on this compound, the principles and methodologies described herein are broadly applicable to a wide range of organic molecules.

For the purpose of this illustrative guide, where direct experimental data for this compound is not publicly available, we will utilize its close structural analog, 7-Nitro-1,2,3,4-tetrahydroquinoline (CAS: 30450-62-5) , as a proxy to demonstrate the cross-referencing workflow.[2][3] This pragmatic approach allows for a realistic demonstration of the database comparison process. The fundamental chemical identifiers for our primary compound of interest, this compound, are a CAS Number of 39275-18-8, a molecular formula of C₁₀H₁₂N₂O₂, and a molecular weight of 192.21 g/mol .[4][5]

Part 1: The Imperative of Spectral Data in Compound Identification

Spectroscopic techniques provide a "fingerprint" of a molecule, revealing intricate details about its atomic composition, connectivity, and chemical environment. The primary methods employed for the structural elucidation of organic compounds, including this compound, are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

  • Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and connectivity of atoms by observing the magnetic properties of atomic nuclei.

  • Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Cross-referencing experimentally acquired spectra with extensive, curated spectral databases is a critical step in the validation of a compound's identity. These databases serve as vast libraries of known compounds, allowing researchers to match the spectral fingerprint of their sample to a previously characterized molecule.[6]

Part 2: A Comparative Analysis of Key Spectral Databases

Several spectral databases are available to the scientific community, each with its own strengths and areas of focus. Below is a comparative guide to some of the most prominent free-access databases, using 7-Nitro-1,2,3,4-tetrahydroquinoline as our search query.

DatabaseScope & ContentSearch CapabilitiesData Presentation & Availability
Spectral Database for Organic Compounds (SDBS) A comprehensive database from Japan's National Institute of Advanced Industrial Science and Technology (AIST) containing over 34,600 organic compounds with six types of spectra: EI-MS, FT-IR, ¹H-NMR, ¹³C-NMR, Laser Raman, and ESR.[7][8][9][10][11]Searchable by compound name, CAS number, molecular formula, molecular weight, and spectral data peaks.[7]Interactive spectra with peak picking and assignment. Data can be viewed and printed.
NIST/EPA/NIH Mass Spectral Library A highly utilized reference database for mass spectrometry, containing spectral data for over 147,000 compounds.[8] It is a collection of primarily spectra of interest for chemical analysis.[12][13]Searchable by a variety of parameters including peaks, molecular weight, and chemical identifiers.Provides detailed mass spectral data and associated chemical information.
PubChem A vast public repository of chemical information, including spectral data, maintained by the National Center for Biotechnology Information (NCBI).[14]Searchable by name, structure, and other identifiers. Links to various data sources, including spectral information.Aggregates data from multiple sources, providing links to external spectral databases.[15]
ChemicalBook A commercially oriented database that provides basic chemical properties and links to suppliers, but also often includes some spectral data.[3]Searchable by CAS number, chemical name, and structure.May provide links to NMR, IR, and MS spectra, though often of variable quality and completeness.[16][17][18]

Experimental Workflow for Database Cross-Referencing

The following diagram illustrates a generalized workflow for cross-referencing a synthesized compound with spectral databases.

Spectral Database Cross-Referencing Workflow Spectral Database Cross-Referencing Workflow A Compound Synthesis & Purification (this compound) B Experimental Spectral Data Acquisition A->B C Mass Spectrometry (MS) B->C D NMR Spectroscopy (¹H, ¹³C) B->D E Infrared (IR) Spectroscopy B->E F Data Processing & Peak Identification C->F D->F E->F G Spectral Database Search F->G H SDBS G->H I NIST WebBook G->I J PubChem G->J K Other Databases G->K L Comparative Analysis of Search Results H->L I->L J->L K->L M Structural Confirmation/Elucidation L->M N Discrepancy Investigation L->N

Caption: A flowchart illustrating the systematic process of acquiring experimental spectral data and utilizing spectral databases for structural verification.

Part 3: Experimental Protocols and Data Interpretation

The quality of the experimental data is the foundation of a reliable database search. The following are generalized, yet detailed, protocols for acquiring high-quality spectral data for a compound like this compound.

1. Mass Spectrometry (Electron Ionization - EI)

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) is typically employed.

  • Sample Preparation: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

  • GC Parameters:

    • Column: A non-polar column (e.g., DB-5ms) is suitable for many organic compounds.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

  • Data Interpretation: The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (192.21 for our target). The fragmentation pattern provides structural clues.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Interpretation: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to map out the complete carbon-hydrogen framework of the molecule. For nitro-tetrahydroquinoline derivatives, characteristic signals for aromatic and aliphatic protons and carbons are expected.[19]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Interpretation: The presence of characteristic absorption bands will indicate specific functional groups. For this compound, key absorbances would include those for the N-H or C-H stretching of the methyl group, C-H stretching of the aromatic and aliphatic portions, and the strong, characteristic symmetric and asymmetric stretches of the nitro group (typically around 1512-1342 cm⁻¹).[20]

Data Visualization and Logic

The relationship between the different spectral techniques and the information they provide can be visualized as follows:

Spectral Data Interrelation Interrelation of Spectral Data for Structural Elucidation Compound 1-Methyl-7-nitro-1,2,3,4- tetrahydroquinoline MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS NMR NMR Spectroscopy (Connectivity & Stereochemistry) Compound->NMR IR IR Spectroscopy (Functional Groups) Compound->IR Structure Confirmed Structure MS->Structure NMR->Structure IR->Structure

Caption: A diagram showing how different spectroscopic methods provide complementary information to confirm a molecule's structure.

Part 4: Best Practices for Data Submission and Reporting

For the advancement of science, it is crucial to adhere to best practices when submitting and reporting spectral data.

  • Data Deposition: Whenever possible, deposit raw and processed spectral data in a public repository.[21] For proteomics data, PRIDE is a common repository, and similar databases exist for small molecules.[22][23]

  • Complete Reporting: In publications, provide detailed experimental parameters for data acquisition and processing.[21]

  • Data Integrity: Maintain original, unprocessed data files. Any data processing or manipulation should be clearly documented.[21]

  • Standard Formats: When available, use standardized data formats for submission to facilitate data sharing and reuse.

By following these guidelines, researchers can ensure the robustness and reproducibility of their findings, contributing to a more transparent and collaborative scientific community.

References

  • Spectral Database for Organic Compounds - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Spectral Database for Organic Compounds - Bioregistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. (n.d.). Retrieved January 5, 2026, from [Link]

  • Spectral Database for Organic Compounds - Re3data.org. (2023, June 20). Retrieved January 5, 2026, from [Link]

  • Spectral Databases - Internetchemistry. (2022, September 29). Retrieved January 5, 2026, from [Link]

  • Comparative Evaluations of Mass Spectral Databases - CORE. (1991). Retrieved January 5, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • List of useful databases | Chemistry Library - University of Cambridge. (n.d.). Retrieved January 5, 2026, from [Link]

  • Spectral database: Significance and symbolism - Wisdom Library. (2025, December 21). Retrieved January 5, 2026, from [Link]

  • Comparative evaluations of mass spectral databases - PubMed. (1991, September). Retrieved January 5, 2026, from [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14 - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025, June 1). Retrieved January 5, 2026, from [Link]

  • Tetrahydroquinoline - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • How to submit data to PRIDE - PRIDE - PRoteomics IDEntifications Database. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. (2025, August 6). Retrieved January 5, 2026, from [Link]

  • CID 157695085 | C18H20N4O4 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Isoquinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

  • CAS 39275-18-8 | this compound | MFCD00496655. (n.d.). Retrieved January 5, 2026, from [Link]

  • 7-Nitro-1,2,3,4-tetrahydroquinoline - LookChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • Quinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

  • Tutorial: Submission of MS/MS datasets to ProteomeXchange via PRIDE. (n.d.). Retrieved January 5, 2026, from [Link]

  • Quinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

  • Spectral Unmixing in Flow Cytometry: Best Practices - KCAS Bio. (2024, July 31). Retrieved January 5, 2026, from [Link]

  • Experimental reporting - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • Enabling and Optimizing High Quality Spectral Cytometry Analysis - YouTube. (2019, January 22). Retrieved January 5, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (2021, March 22). Retrieved January 5, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of Nitrating Agents for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of nitrated tetrahydroquinolines represents a critical step in the creation of a wide array of biologically active compounds. The strategic introduction of a nitro group onto the tetrahydroquinoline scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, serving as a key functional handle for further chemical transformations. However, the efficacy and regioselectivity of this nitration are highly dependent on the chosen nitrating agent and the reaction conditions.

This guide provides an in-depth, objective comparison of various nitrating agents for the synthesis of nitrated tetrahydroquinolines. We will delve into the mechanistic underpinnings of these reactions, present supporting experimental data, and offer detailed protocols to ensure reproducibility and success in your laboratory.

The Critical Role of N-Protection in Directing Nitration

The nitration of an unsubstituted 1,2,3,4-tetrahydroquinoline (THQ) using strong acidic conditions typically results in a mixture of isomers. The amino group in the heterocyclic ring is a potent ortho-, para-director. However, under strongly acidic nitrating conditions, the nitrogen is protonated, forming an ammonium ion which is a meta-directing group. This leads to a complex product mixture that is often difficult to separate and results in low yields of the desired isomer.

To overcome this challenge and achieve high regioselectivity, protection of the nitrogen atom is paramount. An N-protecting group modulates the directing effect of the nitrogen and can sterically hinder certain positions, thereby guiding the electrophilic attack of the nitronium ion. The choice of protecting group is crucial as it influences not only the regioselectivity but also the overall yield of the reaction.

Comparative Efficacy of Nitrating Agents

The selection of a nitrating agent is a critical parameter that dictates the outcome of the tetrahydroquinoline nitration. Below, we compare the performance of several commonly employed nitrating systems, supported by experimental data.

Mixed Acid (HNO₃/H₂SO₄)

The combination of nitric acid and sulfuric acid is the most traditional and potent nitrating agent. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

Mechanism of Nitronium Ion Formation:

cluster_1 Protonation of Nitric Acid cluster_2 Formation of Nitronium Ion cluster_3 Regeneration of Catalyst HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4_1 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4_1->HSO4_minus H2SO4_2 H₂SO₄ H2SO4_2->HSO4_minus NO2_plus NO₂⁺ (Nitronium ion) H2ONO2->NO2_plus - H₂O H3O_plus H₃O⁺ H2O H₂O H2O->H3O_plus + H₂SO₄

Caption: Formation of the nitronium ion from nitric and sulfuric acids.

Performance and Regioselectivity:

Direct nitration of unprotected tetrahydroquinoline with mixed acid at 0°C has been reported to yield primarily the 7-nitro-THQ in approximately 65% yield.[1] This is a consequence of the protonated nitrogen directing the substitution to the meta-position.

However, when N-protected tetrahydroquinolines are used, the regioselectivity shifts significantly. For instance, the nitration of N-acetyl-THQ with KNO₃ in concentrated H₂SO₄, followed by hydrolysis, yields a mixture of 6-nitro-THQ and 7-nitro-THQ in a roughly 2:1 ratio.[1]

Experimental Protocol: Nitration of N-Acetyl-Tetrahydroquinoline using KNO₃/H₂SO₄

  • Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline (1 mmol) in concentrated sulfuric acid (5 mL) at 0°C.

  • To this solution, add potassium nitrate (1.1 mmol) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

Acetyl Nitrate (CH₃COONO₂)

Acetyl nitrate, generated in situ from acetic anhydride and nitric acid, is a milder nitrating agent compared to the mixed acid system. It is particularly effective for substrates that are sensitive to strong acids.

Mechanism of Acetyl Nitrate Formation and Nitration:

cluster_formation Formation of Acetyl Nitrate cluster_nitration Electrophilic Aromatic Substitution Ac2O Acetic Anhydride AcetylNitrate Acetyl Nitrate (CH₃COONO₂) Ac2O->AcetylNitrate + HNO₃ HNO3 Nitric Acid AcOH Acetic Acid AcetylNitrate->AcOH THQ N-Protected THQ Intermediate Wheland Intermediate THQ->Intermediate + Acetyl Nitrate Product Nitro-THQ Intermediate->Product - H⁺

Caption: In situ generation of acetyl nitrate and subsequent nitration of N-protected THQ.

Performance and Regioselectivity:

The use of acetyl nitrate with N-protected tetrahydroquinolines, particularly with the N-trifluoroacetyl group, has been shown to provide excellent regioselectivity for the 6-position. A detailed study by Cordeiro et al. demonstrated that the nitration of N-trifluoroacetyl-THQ with acetyl nitrate at -25°C can achieve almost exclusive formation of the 6-nitro isomer.[2]

Experimental Protocol: Regioselective Synthesis of 6-Nitro-N-trifluoroacetyl-tetrahydroquinoline

  • To a solution of N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (1 mmol) in acetic anhydride (5 mL) at -25°C, add a solution of nitric acid (1.1 mmol) in acetic anhydride (2 mL) dropwise.

  • Stir the reaction mixture at -25°C for 30 minutes.

  • Quench the reaction by pouring it over ice.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to obtain 6-nitro-N-trifluoroacetyl-tetrahydroquinoline.

Ceric Ammonium Nitrate (CAN)

Ceric ammonium nitrate (CAN), (NH₄)₂Ce(NO₃)₆, is a versatile reagent that can act as a nitrating agent under mild and often neutral conditions. It is particularly useful for substrates that are prone to oxidation or decomposition under strongly acidic conditions.

Performance and Regioselectivity:

While less commonly reported for tetrahydroquinoline nitration compared to mixed acid or acetyl nitrate, CAN has been shown to be an effective nitrating agent for other aromatic systems.[3] Its application to N-protected tetrahydroquinolines could offer a milder alternative, potentially leading to different regioselectivities or improved yields for certain substrates. The mechanism is believed to involve a single-electron transfer (SET) pathway.

Data Summary and Comparison

The following table summarizes the reported yields and regioselectivity for the nitration of tetrahydroquinoline and its N-protected derivatives using different nitrating agents.

SubstrateNitrating AgentConditions6-nitro (%)7-nitro (%)8-nitro (%)Reference
TetrahydroquinolineHNO₃/H₂SO₄0°C-~65-[1]
N-Acetyl-THQKNO₃/H₂SO₄0°C~40 (after hydrolysis)~20 (after hydrolysis)-[1]
N-Trifluoroacetyl-THQAcetyl Nitrate-25°C>95<5-[2]

Conclusion and Expert Recommendations

The choice of nitrating agent for the synthesis of nitrated tetrahydroquinolines is a critical decision that must be guided by the desired regioselectivity and the stability of the substrate.

  • For the synthesis of 7-nitro-tetrahydroquinoline , direct nitration of the unprotected starting material with mixed acid is a viable, albeit potentially low-yielding, approach.

  • To achieve a higher proportion of the 6-nitro isomer , N-protection is essential . The use of an N-acetyl group with KNO₃/H₂SO₄ provides a mixture favoring the 6-nitro product.

  • For achieving the highest regioselectivity for the 6-nitro isomer , the use of an N-trifluoroacetyl protecting group in combination with acetyl nitrate at low temperatures is the most effective method reported to date.[2]

It is the recommendation of this guide that for any novel tetrahydroquinoline derivative, a small-scale screening of different N-protecting groups and nitrating agents be conducted to determine the optimal conditions for achieving the desired nitrated product with the highest possible yield and purity.

References

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. National Institutes of Health.[Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Chemistry Steps.[Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. Oriental Journal of Chemistry.[Link]

  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. ResearchGate.[Link]

  • Nitration of Benzene. Chemistry Steps.[Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate.[Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Semantic Scholar.[Link]

  • Structure of THQ (2), its nitro derivatives (1, 3, 4 and 5) and... ResearchGate.[Link]

  • Nitration and aromatic reactivity. Cambridge University Press.[Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry.[Link]

  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. Canadian Journal of Chemistry.[Link]

  • Synthesis of nitro-regioisomers of tetrahydroquinolines using the three-component imino Diels-Alder reaction. ResearchGate.[Link]

  • Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry.[Link]

  • Classroom. Resonance.[Link]

  • Making Fuming Nitric Acid. YouTube.[Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.[Link]

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition.[Link]

  • Ceric ammonium nitrate. Wikipedia.[Link]

Sources

The Rising Star in Heterocyclic Scaffolds: A Comparative Guide to 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the quest for novel molecular architectures that can serve as the foundation for new therapeutics is relentless. Among these, heterocyclic scaffolds have long been the cornerstone of drug discovery, providing the structural rigidity and diverse functionalization points necessary for potent and selective biological activity. This guide delves into a specific and promising scaffold, 1-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, and objectively compares its emerging potential against established heterocyclic systems. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven analysis to inform future design strategies.

Introduction: The Unseen Potential of a Substituted Tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its partially saturated nature provides a three-dimensional geometry that can lead to improved target binding and better physicochemical properties compared to its fully aromatic quinoline counterpart. The introduction of a nitro group and a methyl group at specific positions, as in this compound, further refines its electronic and steric properties, opening new avenues for therapeutic intervention.

While this specific molecule has largely been explored as a synthetic intermediate, recent research into its close analogs suggests a significant untapped potential, particularly in the realms of oncology and inflammatory conditions. This guide will synthesize the available data to build a case for its consideration as a valuable building block in modern drug discovery pipelines.

The Subject of Our Investigation: this compound

The this compound scaffold, while not extensively studied for its own biological activity, has been identified as a key intermediate in the synthesis of novel ion-channel ligands. Specifically, it has been used in the development of antagonists for the Vanilloid Receptor 1 (VR1), also known as TRPV1, a crucial target for pain and inflammation-related disorders.[2] This connection immediately highlights its relevance in developing therapeutics for conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.[2]

Furthermore, compelling evidence for the utility of the 7-nitro-THQ core comes from recent cancer research. A 2024 study demonstrated that morpholine-substituted derivatives of 7-nitro-1,2,3,4-tetrahydroquinoline exhibit potent antiproliferative activity against lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231) cell lines, with the most potent derivative showing an IC50 value of 0.033 µM against lung cancer cells.[1] This strongly suggests that the 7-nitro-THQ scaffold is a powerful pharmacophore for the development of novel anticancer agents. The N-methylation in our target molecule would further modulate its properties, potentially enhancing cell permeability and metabolic stability.

Comparative Analysis with Prevalent Heterocyclic Scaffolds

To truly appreciate the potential of this compound, we must compare it to some of the most successful heterocyclic scaffolds in pharmaceutical history. Below, we analyze its theoretical advantages and disadvantages against Pyridine, Pyrimidine, and Indole.

Scaffold Key Therapeutic Areas Examples of Approved Drugs Strengths Potential Limitations
Pyridine CNS disorders, Oncology, Cardiovascular, Anti-infectivesImatinib (Gleevec), Nifedipine (Procardia), IsoniazidWell-established synthetic chemistry, versatile for functionalization, good water solubility.Can be susceptible to metabolic oxidation, potential for pyridine-related toxicity.
Pyrimidine Oncology, Antivirals, CNS disorders5-Fluorouracil, Zidovudine (AZT), Rosuvastatin (Crestor)Key component of nucleobases, excellent hydrogen bonding capabilities, proven success in antimetabolite drugs.Planar structure may limit 3D interactions, potential for incorporation into DNA/RNA leading to toxicity.
Indole Oncology, CNS disorders, Anti-inflammatorySumatriptan (Imitrex), Ondansetron (Zofran), IndomethacinPresent in many natural products (e.g., serotonin, tryptophan), bioisostere for other aromatic systems, versatile substitution patterns.Can be prone to oxidative metabolism, potential for CYP enzyme inhibition.
This compound Potential: Oncology, Pain, Inflammation[1][2](As a scaffold, no approved drugs directly)Saturated ring provides 3D structure, nitro group as a key pharmacophore or synthetic handle, N-methylation can improve PK properties.Limited direct biological data, potential for nitro group reduction in vivo, stereochemistry adds complexity.

Experimental Protocols and Methodologies

A core tenet of this guide is to provide actionable information. Below are detailed protocols for the synthesis of the 7-nitro-THQ scaffold and a representative biological assay to evaluate its potential anticancer activity.

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

This protocol is adapted from recent literature for the regioselective nitration of a protected tetrahydroquinoline.[1]

Step 1: Protection of Tetrahydroquinoline

  • Dissolve 1,2,3,4-tetrahydroquinoline in dichloromethane (DCM).

  • Add a suitable protecting group, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), in the presence of a base like triethylamine.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the Fmoc-protected THQ.

Step 2: Regioselective Nitration

  • Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C.[1]

  • Add DCM to the nitrating mixture, maintaining the temperature at 0°C.

  • Add a solution of the Fmoc-protected THQ in DCM dropwise to the nitrating mixture.

  • Stir the reaction at room temperature for approximately 2.5 hours.[1]

  • Quench the reaction by pouring it over crushed ice and extract the product with DCM.

  • The crude product will be a mixture of 6-nitro and 7-nitro isomers.

Step 3: Deprotection and Purification

  • Dissolve the crude product mixture in a suitable solvent.

  • Add pyrrolidine to remove the Fmoc protecting group.

  • After completion, extract with DCM and wash with water and brine.

  • The regioisomers can be separated using preparative HPLC to yield pure 7-nitro-1,2,3,4-tetrahydroquinoline.[1]

Step 4: N-Methylation (to obtain the target compound)

  • Dissolve the purified 7-nitro-1,2,3,4-tetrahydroquinoline in a polar aprotic solvent like DMF.[2]

  • Add a base, such as potassium carbonate.

  • Add iodomethane as the methylating agent.[2]

  • Agitate the mixture overnight at ambient temperature.

  • Pour the reaction mixture into water and extract with an organic solvent like ether.

  • Wash, dry, and concentrate the organic extracts to yield this compound.

In Vitro Antiproliferative MTT Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in the culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizing the Potential: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

G cluster_0 Drug Discovery Workflow Scaffold 1-Methyl-7-nitro- 1,2,3,4-tetrahydroquinoline Synthesis Chemical Synthesis & Derivatization Scaffold->Synthesis Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical

Caption: A generalized workflow for developing drugs based on the target scaffold.

G cluster_0 Potential Anticancer Mechanism of 7-Nitro-THQ Derivatives Compound 7-Nitro-THQ Derivative Target Cellular Target (e.g., mTOR, Kinases) Compound->Target Pathway Signaling Pathway Disruption Target->Pathway Apoptosis Induction of Apoptosis Pathway->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Inferred mechanism of action for 7-nitro-THQ derivatives in cancer.

Conclusion and Future Directions

While direct biological data for this compound remains scarce, the evidence from its immediate chemical neighborhood is compelling. Its role as a precursor to potent VR1 antagonists and the significant anticancer activity of its unmethylated 7-nitro-THQ parent scaffold strongly suggest its value for further investigation.[1][2] The unique combination of a 3D-rich saturated ring, a versatile nitro group, and a metabolism-directing N-methyl group makes it a highly attractive, yet underexplored, scaffold.

This guide serves as a call to action for medicinal chemists and drug discovery teams. The synthesis is straightforward, and the potential applications in oncology and inflammatory diseases are significant. Future research should focus on synthesizing a library of derivatives based on this core, exploring substitutions on the aromatic ring, and conducting comprehensive biological screenings to fully elucidate its therapeutic potential. By looking beyond the well-trodden paths of common heterocycles, we may find that scaffolds like this compound hold the key to the next generation of innovative medicines.

References

  • Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. (U.S. Patent No. 7,576,099B2). (2009).
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). Molecules. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper disposal of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

The core principle of chemical waste management is to treat all novel or uncharacterized substances as hazardous until proven otherwise. Given the structure of this compound, which contains both a nitro group and a quinoline moiety, it requires careful handling and disposal in accordance with hazardous waste regulations. Aromatic nitro compounds can be highly reactive and may have toxicological properties that are not yet fully understood. Similarly, quinoline and its derivatives are often classified as hazardous.

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or chemical fume hood.---
Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA).

1. Waste Identification and Segregation:

  • All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, bench paper), must be classified as hazardous waste.

  • This waste must be segregated from other, incompatible waste streams to prevent dangerous reactions. For example, keep it separate from strong acids, bases, and oxidizing or reducing agents.

2. Waste Collection and Containerization:

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used. The original chemical container is often the best choice for waste accumulation.

  • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors. Do not overfill the container; leave adequate headspace for expansion.

3. Labeling:

  • Properly label the hazardous waste container with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound" (no abbreviations).

    • A list of all constituents in the container, including solvents.

    • The date when waste was first added to the container (generation start date).

    • The name and contact information of the principal investigator.

    • Applicable hazard warnings (e.g., "Toxic," "Irritant").

4. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.

  • The storage area should be away from heat sources and direct sunlight.

5. Disposal Request and Pickup:

  • Once the waste container is full or you are ready to dispose of it, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.

  • Do not attempt to transport the hazardous waste yourself. Trained EHS personnel or certified waste handlers will collect the waste from your laboratory.

Spill and Emergency Procedures

In the event of a spill, the primary goal is to ensure personnel safety and contain the material.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • If you are trained and it is safe to do so, clean up the spill using an appropriate absorbent material.

    • Wear your full PPE.

    • Collect the absorbent material and any contaminated items in a designated hazardous waste container.

    • Wash the spill area thoroughly.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Provide them with as much information as possible about the spilled material.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Pickup start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Chemicals identify->segregate container Select Compatible, Labeled Container segregate->container collect Collect Waste in Sealed Container container->collect store Store in Designated Satellite Accumulation Area collect->store request Submit Waste Pickup Request to EHS store->request pickup Await Pickup by Authorized Personnel request->pickup end Proper Disposal Complete pickup->end

Caption: Decision workflow for the disposal of this compound.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Safe Laboratory Waste Handling to Reduce Emissions. (2025, January 13). CP Lab Safety. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • How to dispose of quinoline safely? (2025, July 31). BIOSYNCE. Retrieved from [Link]

  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Safety D

A Senior Application Scientist's Guide to Handling 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS No. 39275-18-8). As a nitro-aromatic heterocyclic compound, its unique chemical properties necessitate a rigorous and well-understood safety regimen to mitigate risks in a laboratory setting. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Assessment: Understanding the Risks

This compound is a solid organic compound.[1] While specific toxicological data for this exact molecule is limited, a comprehensive hazard assessment can be extrapolated from its structural components: the quinoline core, the nitro group, and related tetrahydroquinoline compounds. The safety data sheets (SDS) for analogous chemicals provide a strong basis for our recommended precautions.

The primary hazards associated with quinoline derivatives and nitro compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[2] It is crucial to handle this compound as potentially hazardous upon acute exposure and to minimize any direct contact.

Hazard ClassificationDescriptionPrimary Exposure RouteSource
Skin Irritation May cause redness, itching, or inflammation upon direct contact.Dermal[2][3][4]
Eye Irritation Can cause serious irritation, pain, or damage if it enters the eyes.Ocular[2][3][4]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.Inhalation[3][4][5]
Combustible Solid The material is a combustible solid, though it does not have a listed flash point.[1]N/A[1]

This table summarizes potential hazards based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to prevent exposure through dermal, ocular, and respiratory routes. The selection of appropriate PPE is the cornerstone of safe handling.

Hand Protection: The First Line of Defense

Rationale: The skin is the most common route of accidental exposure in a laboratory setting. Chemical-resistant gloves are required to prevent dermal contact and subsequent irritation or absorption.

  • Primary Recommendation: Nitrile gloves. These offer excellent protection against a wide range of chemicals and are a standard for splash protection in most laboratory applications.[6]

  • Glove Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.

  • Double Gloving: For procedures involving larger quantities or an increased risk of splashing, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Proper Removal: Use the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[7] Dispose of used gloves in the designated chemical waste container immediately.

Eye and Face Protection: Shielding from Splashes and Aerosols

Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause severe and irreversible damage. Standard safety glasses do not provide adequate protection from chemical splashes.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes. These must be worn at all times when handling the compound, even when not actively transferring it.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during dissolution, heating, or large-scale transfers), a face shield must be worn in addition to chemical splash goggles.[6][8] The face shield protects the entire face from direct contact.

Body Protection: Preventing Contamination of Skin and Clothing

Rationale: Personal clothing offers minimal protection against chemical spills. A protective outer layer is necessary to prevent the compound from reaching the skin.

  • Standard Practice: A flame-resistant laboratory coat should be worn and fully buttoned. Ensure the sleeves are of an appropriate length to cover the wrists.

  • For Increased Risk: In situations involving larger quantities or a higher potential for significant spills, a chemical-resistant apron or coveralls should be worn over the lab coat.

Respiratory Protection: Guarding Against Inhalation

Rationale: While the compound is a solid at room temperature, fine dust or aerosols can be generated during handling, posing an inhalation risk.[2]

  • Engineering Controls First: All handling of this compound powder should be performed within a certified chemical fume hood to minimize the concentration of airborne particles.

  • When Respirators are Necessary: If engineering controls are not available or are insufficient to control exposure, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with organic vapor/particulate cartridges (P100 filters) is recommended.

  • Fit Testing: Use of a respirator requires enrollment in a respiratory protection program, which includes mandatory training and annual fit testing to ensure a proper seal.[6]

Step-by-Step PPE Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination. The following workflow should be strictly adhered to.

Donning (Putting On) PPE Sequence

Caption: PPE Donning Sequence.

Doffing (Removing) PPE Sequence

Caption: PPE Doffing Sequence.

Operational and Disposal Plans

  • Handling: Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[9] Avoid creating dust. Use tools (spatulas, weigh boats) appropriate for handling solids to minimize dispersal.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[10][11]

  • Spill Cleanup: In the event of a spill, evacuate the area. Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.[10][12] Scoop the material into a sealed container for chemical waste disposal. Do not allow the material to enter drains.[10]

  • Disposal of Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][3] If the person is not breathing, provide artificial respiration. Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Penta Chemicals. Quinoline - SAFETY DATA SHEET. [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • DuPont. SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. [Link]

  • LookChem. 7-Nitro-1,2,3,4-tetrahydroquinoline. [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - SAFETY DATA SHEET. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • PubChem, National Center for Biotechnology Information. 1,2,3,4-Tetrahydroquinoline. [Link]

  • National Depression Hotline. What Safety Gear Is Used for Nitrous Oxide Work?. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • PubChem, National Center for Biotechnology Information. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • PubChem, National Center for Biotechnology Information. CID 157695085. [Link]

  • Wikipedia. Tetrahydroquinoline. [Link]

  • Thermo Fisher Scientific. 7-Nitro-1,2,3,4-tetrahydroquinoline SAFETY DATA SHEET. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.